Triaminotriethylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H18N4 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-N,2-N-diethylethane-1,1,1,2-tetramine |
InChI |
InChI=1S/C6H18N4/c1-3-10(4-2)5-6(7,8)9/h3-5,7-9H2,1-2H3 |
InChI Key |
OFLNEVYCAMVQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(N)(N)N |
Synonyms |
TREN compound triaminotriethylamine tris(2-aminoethyl)amine tris(2-aminoethyl)amine trihydrochloride tris-2-aminoethylamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tris(2-aminoethyl)amine (tren)
Introduction and Nomenclature
Tris(2-aminoethyl)amine, commonly known by the acronym 'tren', is an organic compound with the formula N(CH₂CH₂NH₂)₃.[1] While occasionally referred to as Triaminotriethylamine, its preferred IUPAC name is N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine.[1][2] It is a colorless to pale yellow, hygroscopic liquid that is highly basic and soluble in water.[1][3]
Structurally, tren is a C₃-symmetric, tripodal, tetradentate chelating ligand, consisting of a central tertiary amine and three pendant primary amine groups.[1][4] This unique architecture makes it a cornerstone ligand in coordination chemistry, where it forms stable complexes with a vast array of transition metals, particularly those in +2 and +3 oxidation states.[1] Its constrained topology often results in complexes with fewer isomers compared to its linear counterpart, triethylenetetramine (B94423) (trien).[1] Beyond fundamental coordination chemistry, tren serves as a versatile building block in supramolecular chemistry, a crosslinking agent in polymer synthesis, a carbon dioxide absorbent, and a reagent in peptide synthesis.[1][3][5]
Molecular Structure and Conformation
The core structure of tren features a central, apical tertiary nitrogen atom bonded to three separate ethylamine (B1201723) arms. This arrangement forces a tripodal, or "umbrella-shaped," conformation. The four nitrogen atoms—one tertiary and three primary—act as donor atoms, allowing the molecule to grasp a metal ion in a tetradentate fashion.[4] This pre-organized structure is key to its strong chelating ability.
Physicochemical and Spectroscopic Properties
The fundamental properties of tren are summarized below. These values are critical for its handling, purification, and application in various experimental setups.
Table 1: Physicochemical Properties of Tris(2-aminoethyl)amine
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4097-89-6 | [1][2] |
| Molecular Formula | C₆H₁₈N₄ | [2][4] |
| Molar Mass | 146.23 g/mol | [2][4] |
| Appearance | Colorless to dark yellow liquid | [1][2] |
| Density | 0.976 g/mL at 20 °C | [3][6] |
| Boiling Point | 114 °C at 15 mmHg | [3][6] |
| Melting Point | -16 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.497 | [3][6] |
| Vapor Pressure | 0.02 mmHg at 20 °C | [2][3] |
| Solubility | Miscible with water |[3] |
Table 2: Spectroscopic Data References
| Spectroscopic Technique | Availability / Reference |
|---|---|
| ¹H NMR | Spectrum available[7] |
| ¹³C NMR | Characterization data available[8] |
| FT-IR | Spectrum available[9][10] |
| Mass Spectrometry (EI) | Spectrum available[10] |
Coordination Chemistry
Tren is a classic tripodal tetradentate ligand that forms highly stable chelate complexes with transition metals.[4] The constrained connectivity of the three ethylamine arms typically leads to the formation of trigonal bipyramidal or octahedral complexes.[1][5] For an octahedral complex of the type [M(tren)X₂]ⁿ⁺, where X is a monodentate ligand, the tren ligand occupies four coordination sites, forcing the two X ligands into a cis arrangement relative to each other, with only a single achiral stereoisomer being possible.[1] This isomeric control is a distinct advantage over more flexible linear tetramines.[1]
Synthesis Overview and Experimental Protocols
A common and effective laboratory synthesis of tren starts from triethanolamine (B1662121). The process involves two main steps: chlorination of the hydroxyl groups followed by amination.[11][12]
Experimental Protocol: Synthesis of Tris(2-aminoethyl)amine[11][12][13]
Objective: To synthesize Tris(2-aminoethyl)amine (tren) from triethanolamine.
Materials:
-
Triethanolamine
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Concentrated aqueous ammonia (NH₄OH)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator, distillation apparatus.
Procedure:
-
Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride.
-
In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, add triethanolamine (e.g., 14.9 g) and a catalytic amount of DMF.[11][12]
-
Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 50 g) dropwise via the dropping funnel while stirring. Control the addition rate to manage the exothermic reaction and gas evolution.[11]
-
After the addition is complete, remove the ice bath and heat the mixture under reflux (e.g., at 70°C) for 6-8 hours.[11]
-
After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude tris(2-chloroethyl)amine hydrochloride as a concentrate.[11]
-
-
Step 2: Amination to Tris(2-aminoethyl)amine.
-
In a separate large three-neck flask, add concentrated aqueous ammonia (e.g., 130 g) and ethanol (e.g., 100 g).[13]
-
Dissolve the crude tris(2-chloroethyl)amine hydrochloride from Step 1 in this solution.
-
Heat the mixture under reflux at 70°C for approximately 7 hours. The solution will typically change color from colorless to dark brown.[12][13]
-
After the reaction, remove the solvent (ethanol) and excess ammonia by rotary evaporation to yield a viscous dark residue.[12]
-
-
Step 3: Isolation and Purification.
-
Dissolve the residue in absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.
-
Remove the solid ammonium chloride by suction filtration and collect the filtrate.[12]
-
Adjust the pH of the filtrate to approximately 10 using a concentrated solution of sodium hydroxide to deprotonate the amine hydrochlorides.[13]
-
Isolate the final product, tris(2-aminoethyl)amine, by vacuum distillation, collecting the fraction at approximately 140-150°C at 5 kPa (or ~114°C at 15 mmHg).[3][12]
-
Experimental Protocol: ¹H NMR Characterization
Objective: To obtain a ¹H NMR spectrum of a synthesized tren sample for structural verification.
Materials:
-
Synthesized Tris(2-aminoethyl)amine (tren) sample
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Prepare the NMR sample by dissolving approximately 5-10 mg of the purified tren sample in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is often used due to the compound's high polarity) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube into the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. Typical acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum. If using D₂O, the residual HDO peak can be used as a reference (approx. 4.79 ppm). If using CDCl₃, the residual CHCl₃ peak is used (7.26 ppm).
-
Expected Spectrum: The ¹H NMR spectrum of tren is simple, typically showing two triplets corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups of the ethyl arms, N-(CH₂-CH₂-NH₂). The amine protons (-NH₂) may appear as a broad singlet, which will exchange with D₂O if used as the solvent.
Key Applications
The unique structural and chemical properties of tren make it valuable across multiple scientific disciplines:
-
Coordination Chemistry: As a model tripodal ligand for studying the structure, bonding, and reactivity of metal complexes.[3][5]
-
Materials Science: Used in the surface treatment of nanoparticles and as a grafting agent for carbon nanotubes to facilitate metal ion extraction from wastewater.[4][6]
-
Polymer Chemistry: Acts as a cross-linking agent to create advanced polymers and vitrimers with improved thermal stability and strength.[1][5]
-
Biomedical Research: Serves as a scaffold for assembling triple helical collagen mimetic structures and for creating conjugates for drug delivery or diagnostic tools.[5][14]
-
Industrial Processes: Employed as a carbon dioxide absorbent and used in the formulation of some detergents and surfactants.[3][4][14]
Safety and Handling
Tris(2-aminoethyl)amine is a corrosive and toxic substance.[1] It can cause severe skin burns and eye damage.[1] It is harmful if inhaled and toxic if swallowed, with dermal contact potentially being fatal.[1][2] The oral LD₅₀ in rats is 246 mg/kg.[1] Handling requires the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6] It is classified as a combustible, acutely toxic material.[4][6]
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(2-aminoethyl)amine | 4097-89-6 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]
- 7. Tris(2-aminoethyl)amine(4097-89-6) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Tris(2-aminoethyl)amine [webbook.nist.gov]
- 10. Tris(2-aminoethyl)amine [webbook.nist.gov]
- 11. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 13. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
The Versatile Tripod: A Technical Guide to Tris(2-aminoethyl)amine in Chemical Applications
For Immediate Release
PISCATAWAY, NJ — Tris(2-aminoethyl)amine (B1216632), commonly known as "tren," is a seemingly simple organic compound with the formula N(CH₂CH₂NH₂)₃. However, its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, makes it an exceptionally versatile and powerful tool in various fields of chemistry. This technical guide provides an in-depth overview of the primary applications of tren, complete with quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.
Core Applications in Coordination Chemistry
Tris(2-aminoethyl)amine is a classic C₃-symmetric, tetradentate chelating ligand that forms stable complexes with a wide range of transition metals, particularly those in the +2 and +3 oxidation states.[1] Its constrained geometry limits the number of possible isomers, making it an invaluable ligand for studying the properties of metal centers in well-defined coordination environments.[2]
A key application lies in the development of biomimetic models. For instance, zinc complexes of tren, such as [Zn(tren)H₂O]²⁺, serve as structural models for the active sites of zinc-containing enzymes, where the tripodal ligand mimics the coordination environment provided by amino acid residues.[3] Furthermore, tren serves as a foundational scaffold for constructing more elaborate ligands. By modifying the primary amine groups, researchers can synthesize highly specific chelators for applications ranging from MRI contrast agents to therapeutic metal sequestration.
Quantitative Data: Metal Complex Stability
The stability of metal complexes with tren and its derivatives is a critical parameter in their application. The formation constants (log K) quantify this stability.
| Metal Ion | Ligand | log K | Conditions |
| Fe(III) | TRENOL (a tren-based Schiff base) | 24.19 | 0.1 M KCl, 25±1 °C |
| Cr(III) | TRENOL (a tren-based Schiff base) | 18.64 | 0.1 M KCl, 25±1 °C |
| Gd(III) | l-Ser₃-TREN-Me-3,2-HOPO | 17.2 | Spectrophotometric pH titration |
Experimental Protocol: Synthesis of a Representative Cobalt(III)-Tren Complex
This protocol outlines the synthesis of Dichlorido[tris(2-aminoethyl)amine]cobalt(III) chloride, [Co(tren)Cl₂]Cl, a common tren complex.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Tris(2-aminoethyl)amine (tren)
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Deionized water
Procedure:
-
Dissolve CoCl₂·6H₂O in a minimal amount of deionized water in a flask.
-
Slowly add a stoichiometric amount of tris(2-aminoethyl)amine to the cobalt solution while stirring. The solution will change color.
-
Carefully add a few drops of 3% H₂O₂ to the solution to oxidize the Co(II) to Co(III).
-
Acidify the solution by adding concentrated HCl dropwise. This will provide the chloride counter-ions and facilitate the crystallization of the desired product.
-
Heat the solution gently on a steam bath to encourage the formation of the complex.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with small portions of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the crystals in a desiccator.
Advanced Materials and Catalysis
Tris(2-aminoethyl)amine is extensively used to functionalize the surfaces of various materials, thereby imparting new chemical properties. This surface modification is a cornerstone of creating advanced catalysts, sorbents, and sensors.
Surface Functionalization for Catalysis and Sorption
Materials such as silica (B1680970) gel, metal oxides (e.g., MgO, Al₂O₃), graphene oxide, and magnetic nanoparticles can be endowed with basic amine sites by grafting tren onto their surfaces.[4] These functionalized materials have demonstrated significant catalytic activity in reactions like the Knoevenagel condensation, where the amine groups act as basic catalysts.[4] Moreover, the chelating nature of tren makes these materials excellent sorbents for heavy metal ions from aqueous solutions.
Quantitative Data: Performance of Tren-Functionalized Materials
| Application | Material | Performance Metric | Value |
| Catalysis | |||
| Knoevenagel Condensation | TAEA-functionalized MgO | Furfural Conversion (1h) | ~95% |
| Sorption | |||
| Ag(I) and Au(III) removal | TREN-functionalized Fe₃O₄ nanoparticles | Max. Adsorption Capacity (Ag/Au) | 97.3 / 167 mg/g |
| Cu(II), Pb(II), Zn(II) removal | Amino-functionalized CoFe₂O₄ adsorbent | Max. Adsorption Capacity (Cu/Pb/Zn) | 277.0 / 254.5 / 258.4 mg/g |
| Sensing | |||
| Cerium Ion Detection | Tren-intercalated Graphene Oxide | Interlayer Spacing Increase | 0.75 nm to 1.08 nm |
Experimental Protocol: Functionalization of Graphene Oxide with Tren
This protocol describes a method for the covalent functionalization of graphene oxide (GO) with tris(2-aminoethyl)amine.[4]
Materials:
-
Graphene oxide (GO)
-
Tris(2-aminoethyl)amine (tren)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Disperse graphene oxide in a mixture of THF and deionized water using sonication to obtain a stable dispersion.
-
Add an excess of tris(2-aminoethyl)amine to the GO dispersion.
-
Stir the mixture at room temperature for 3 days. The functionalization occurs via the nucleophilic attack of the primary amine groups of tren on the epoxide groups present on the GO surface.
-
Centrifuge the mixture to collect the solid product.
-
Wash the product repeatedly with cold THF to remove any unreacted tren. The completion of washing can be monitored by thin-layer chromatography.
-
Dry the resulting tren-functionalized graphene oxide (GO-tren) under vacuum.
Carbon Dioxide Capture Technologies
The primary and secondary amine groups in aqueous solutions are highly reactive towards CO₂. Tris(2-aminoethyl)amine, with its three primary amine groups, is being investigated as a potent absorbent for CO₂ capture.[5] It has been reported to have a potentially larger absorption capacity and a faster absorption rate compared to the benchmark absorbent, monoethanolamine (MEA).[5] Furthermore, tren can be used to functionalize porous materials like metal-organic frameworks (MOFs) to enhance their selectivity for CO₂ adsorption.
Quantitative Data: CO₂ Capture Performance
| Absorbent/Adsorbent | Parameter | Value | Conditions |
| Aqueous TAEA (2 mol/L) | Absorption Capacity | > 1.2 mol CO₂ / mol amine | 40 °C, 15 kPa CO₂ partial pressure |
| Aqueous MEA (30 wt%) | Absorption Capacity | ~0.5 mol CO₂ / mol amine (theoretical) | - |
| TAEA-grafted NH₂-Cr-BDC (MOF) | CO₂ Uptake | ~1.0 mmol/g | 0.15 bar, 313 K |
| Aqueous MEA (30 wt%) | Heat of Absorption | -84 to -100 kJ/mol CO₂ | - |
Experimental Protocol: Measurement of CO₂ Absorption Capacity
This protocol outlines a general laboratory setup for measuring the equilibrium CO₂ solubility in an amine solution.[5]
Materials & Equipment:
-
Tris(2-aminoethyl)amine solution of known concentration
-
Gas cylinders (CO₂ and N₂) with mass flow controllers
-
A temperature-controlled reaction vessel (absorber)
-
A magnetic stirrer
-
A gas outlet connected to a condenser and a CO₂ sensor
-
A data acquisition system
Procedure:
-
Prepare the aqueous tren solution of the desired concentration (e.g., 2 M).
-
Load a known volume of the amine solution into the temperature-controlled reaction vessel.
-
Set the desired absorption temperature (e.g., 40 °C) and start stirring.
-
Create a simulated flue gas stream by mixing CO₂ and N₂ using mass flow controllers to achieve the desired CO₂ partial pressure (e.g., 15 kPa).
-
Bubble the gas mixture through the amine solution at a constant flow rate.
-
Monitor the CO₂ concentration in the outlet gas stream using the CO₂ sensor. The absorption is complete when the outlet CO₂ concentration stabilizes, indicating that the solution is saturated.
-
The amount of CO₂ absorbed can be calculated from the difference between the inlet and outlet CO₂ concentrations over time, or by titrating the CO₂-loaded amine solution.
Organic Synthesis and Polymer Chemistry
In organic synthesis, tris(2-aminoethyl)amine serves as a trifunctional building block. Its reaction with aldehydes to form imines is particularly useful in the synthesis of polyimine networks.[2] It is also a precursor for the synthesis of more complex molecules like cryptands and non-ionic bases.
As a crosslinking agent, tren is used to create three-dimensional polymer networks, such as hydrogels and vitrimers.[3] The degree of crosslinking, which can be controlled by the amount of tren used, significantly influences the mechanical and swelling properties of the resulting polymer.
Quantitative Data: Properties of Tren-Crosslinked Polymers
| Polymer Type | Crosslinker System | Property | Value Range |
| Polyimine Vitrimer | Diethylenetriamine / Tris(2-aminoethyl)amine | Glass Transition (Tg) | 48°C to 64°C |
| Polyimine Vitrimer | Diethylenetriamine / Tris(2-aminoethyl)amine | Tensile Strength | ~47 MPa to ~57 MPa |
| Chitosan (B1678972) Hydrogel | Tris(2-(2-formylphenoxy)ethyl)amine (tren derivative) | Swelling Ratio | pH and temperature dependent |
Experimental Protocol: Synthesis of a Tren-Crosslinked Hydrogel
This protocol provides a general method for preparing a hydrogel using a tren derivative as a crosslinker with a natural polymer like chitosan.[6]
Materials:
-
Chitosan
-
A tren-based dialdehyde (B1249045) or trialdehyde crosslinker
-
Acetic acid solution (as a solvent for chitosan)
-
Deionized water
Procedure:
-
Dissolve a specific amount of chitosan in an aqueous acetic acid solution with stirring until a homogeneous solution is obtained.
-
Prepare a solution of the tren-based crosslinker in a suitable solvent.
-
Add the crosslinker solution dropwise to the chitosan solution while stirring vigorously. The amount of crosslinker will determine the crosslinking density.
-
Continue stirring for a set period to allow for the formation of the hydrogel network through Schiff base linkages between the amine groups of chitosan and the aldehyde groups of the crosslinker.
-
Cast the resulting hydrogel into a mold and allow it to cure.
-
Purify the hydrogel by washing it with deionized water to remove any unreacted components.
-
The swelling ratio of the hydrogel can be determined by immersing a dried, pre-weighed sample in solutions of different pH or at different temperatures and measuring the weight of the swollen gel.
Conclusion
Tris(2-aminoethyl)amine is a testament to how molecular architecture dictates chemical function. Its simple yet elegant tripodal design makes it an indispensable tool in coordination chemistry for creating well-defined metal complexes, in materials science for tailoring surface properties, in environmental chemistry for carbon capture, and in polymer chemistry for constructing robust networks. The ongoing research into new derivatives and applications of tren promises to further expand its utility, solidifying its place as a cornerstone ligand and building block in modern chemistry.
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide as an Efficient 2D Material for Cerium-Ion Fluorescent Sensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchinventy.com [researchinventy.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
The Core of Coordination: An In-depth Technical Guide to TREN Ligand Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a versatile, C₃-symmetric, tetradentate chelating ligand with the formula N(CH₂CH₂NH₂)₃.[1] This highly basic and water-soluble organic compound consists of a tertiary amine bridgehead and three pendant primary amine arms, which act as donor groups.[1] Its tripodal structure is fundamental to its coordination chemistry, enabling the formation of stable complexes with a wide array of transition metals, particularly those in +2 and +3 oxidation states.[1] The constrained topology of the TREN ligand dictates specific coordination geometries, primarily trigonal bipyramidal and octahedral, resulting in a limited number of isomers for its metal complexes.[1][2] This isomeric purity simplifies the analysis and application of these complexes. This guide delves into the fundamental aspects of TREN ligand coordination chemistry, providing a technical overview of its synthesis, characterization, and the structural and spectroscopic properties of its metal complexes.
Synthesis of TREN and its Derivatives
The synthesis of TREN-based ligands can be approached through various methodologies, with the choice of route often depending on the desired substitution pattern on the amine groups.
Modular Synthesis of Tris(aryl)tren Ligands
A versatile and cost-effective method for synthesizing tris(aryl)tren ligands commences with the inexpensive starting material, nitrilotriacetic acid, as an alternative to the parent tris(2-aminoethyl)amine.[3] This modular approach allows for the introduction of various aryl substituents.
Experimental Protocol:
-
Conversion to Nitrilotriacetic Chloride: Nitrilotriacetic acid is first converted to nitrilotriacetic chloride using phosphorus(V) chloride.
-
Amide Coupling: The resulting triacid chloride is then coupled with a desired aniline (B41778) in the presence of a sacrificial base, such as triethylamine, to yield a nitrilotriacetamide (B1596190).
-
Reduction: The final step involves the reduction of the nitrilotriacetamide with a reducing agent like lithium aluminum hydride or borane (B79455) to produce the tris(aryl)tren ligand.[3]
This synthetic route is highly adaptable, as a variety of anilines can be employed in the coupling step to generate a library of functionally diverse TREN derivatives.
Coordination Chemistry and Complex Geometry
The tetradentate nature of the TREN ligand allows it to form stable complexes with a variety of metal ions. The coordination number of the central metal ion in these complexes is typically five or six, leading to distinct geometries.
Trigonal Bipyramidal Geometry
In five-coordinate complexes, the TREN ligand wraps around the metal center in a tripodal fashion, occupying four coordination sites. This arrangement results in a trigonal bipyramidal geometry, with the tertiary amine of the TREN ligand and two primary amines occupying the equatorial positions, and the third primary amine and an additional ligand occupying the axial positions.[2]
Octahedral Geometry
For six-coordinate complexes, the TREN ligand again binds in a tetradentate manner, leaving two coordination sites available for other ligands. This leads to an octahedral geometry.[4] Due to the constrained nature of the TREN ligand, the number of possible isomers is significantly reduced compared to more flexible tetradentate ligands like triethylenetetramine (B94423) (trien). For instance, a complex of the type [Co(TREN)X₂]⁺ exists as a single achiral stereoisomer.[2]
Quantitative Data of TREN Complexes
The stability and structural parameters of TREN complexes are crucial for understanding their behavior and potential applications.
Stability Constants
The stability of metal-TREN complexes in solution is quantified by their stability constants (log K). These values indicate the strength of the metal-ligand interaction.
| Metal Ion | log K₁ |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 14.8 |
| Zn²⁺ | 14.6 |
| Co²⁺ | 12.7 |
| Fe³⁺ | 22.5 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Structural Data: Bond Lengths and Angles
X-ray crystallography provides precise information about the solid-state structure of TREN complexes. The following table presents selected bond lengths and angles for the representative complex, cis-[Co(TREN)Cl₂]Cl·H₂O.[1]
| Bond | Length (Å) | Angle | Degree (°) |
| Co-N1 (apical) | 1.965(2) | N1-Co-N2 | 86.49(9) |
| Co-N2 | 1.969(2) | N1-Co-N3 | 86.13(9) |
| Co-N3 | 1.974(2) | N1-Co-N4 | 86.35(9) |
| Co-N4 | 1.968(2) | N2-Co-N3 | 172.58(9) |
| Co-Cl1 | 2.2613(7) | N2-Co-N4 | 86.34(9) |
| Co-Cl2 | 2.2638(7) | N3-Co-N4 | 86.34(9) |
| Cl1-Co-Cl2 | 92.20(3) | ||
| N1-Co-Cl1 | 178.27(6) | ||
| N1-Co-Cl2 | 89.54(6) |
Spectroscopic Characterization
Spectroscopic techniques are essential for characterizing TREN complexes and probing their electronic and vibrational properties.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the TREN ligand and its complexes. The coordination of the amine groups to a metal center results in characteristic shifts in the N-H stretching and bending frequencies.
| Compound | ν(N-H) stretch (cm⁻¹) | δ(N-H) bend (cm⁻¹) | ν(M-N) stretch (cm⁻¹) |
| TREN (free ligand) | 3360, 3280 | 1595 | - |
| [Co(TREN)Cl₂]Cl | ~3200, ~3100 | ~1600 | ~450-500 |
| [Ni(TREN)(H₂O)₂]²⁺ | ~3250, ~3150 | ~1610 | ~400-450 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the metal d-orbitals of TREN complexes. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.
| Complex | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |
| [Co(TREN)Cl₂]⁺ | 530, 380 | ~100, ~150 | d-d transitions |
| [Ni(TREN)(H₂O)₂]²⁺ | 550, 350 | ~10, ~15 | d-d transitions |
| [Cu(TREN)]²⁺ | 670 | ~200 | d-d transition |
Reaction Mechanisms: Hydrolysis of [Co(TREN)(NH₃)Cl]²⁺
The study of reaction mechanisms involving TREN complexes provides insights into their reactivity. The base hydrolysis of [Co(TREN)(NH₃)Cl]²⁺ is a classic example that proceeds through a five-coordinate intermediate.
Experimental Protocol:
The kinetics of the hydrolysis can be followed spectrophotometrically by monitoring the change in absorbance at a wavelength corresponding to the reactant or product complex. The reaction is typically carried out in a buffered aqueous solution at a constant temperature.
The proposed mechanism involves a pre-equilibrium deprotonation of one of the amine ligands, followed by the rate-determining loss of the chloride ligand to form a trigonal bipyramidal intermediate. This intermediate is then rapidly captured by a water molecule to form the final hydroxo product.
References
Synthesis and Characterization of Triaminotriethylamine: A Technical Guide
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal, tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃. Its unique structure, featuring a central tertiary amine and three primary amine arms, allows it to form stable complexes with a variety of transition metals. This property makes TREN and its derivatives valuable in coordination chemistry, materials science, and as scaffolds in the development of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of Triaminotriethylamine for researchers, scientists, and drug development professionals.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from triethanolamine (B1662121). The first step is the chlorination of triethanolamine to form the tris(2-chloroethyl)amine hydrochloride intermediate, followed by amination to yield the final product.
Experimental Protocol: Synthesis
Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride
-
To a 500 mL three-necked flask equipped with a stirrer, add 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).
-
While stirring, slowly add 50 g of thionyl chloride dropwise. The rate of addition should be controlled to approximately one drop per second. The reaction is exothermic and will generate gas. Initially, a white solid may form, which will dissolve as the addition proceeds.
-
After the addition is complete, continue stirring for 7 hours.
-
Heat the reaction mixture to 70°C and reflux for 6-8 hours to ensure the completion of the reaction, yielding tris(2-chloroethyl)amine hydrochloride.[1][2]
-
Remove the excess thionyl chloride and DMF by rotary evaporation under reduced pressure to obtain the crude tris(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of Tris(2-aminoethyl)amine
-
In a 1000 mL three-necked flask, dissolve the crude tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol (B145695).
-
To this solution, add 130 g of aqueous ammonia (B1221849).
-
Heat the mixture to 70°C and maintain a reflux for 7 hours with continuous stirring. The color of the reaction mixture will gradually darken.[3]
-
After the reaction is complete, remove the ethanol and excess ammonia by rotary evaporation to yield a viscous, dark brown residue.
-
Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.
-
Filter the mixture to remove the solid ammonium chloride and collect the filtrate.
-
Adjust the pH of the filtrate to approximately 10 using sodium hydroxide.
-
The resulting solution contains the crude this compound.
Experimental Protocol: Purification
-
The crude this compound is purified by vacuum distillation.
-
Collect the fraction that distills between 140°C and 150°C at a pressure of 5 kPa.[2][3] This fraction will be the purified this compound. The reported yield for this procedure is approximately 92.3%.[3]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of TREN. The molecule has a C₃ symmetry, which simplifies its NMR spectra.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.75 | Triplet | -CH₂-NH₂ |
| ¹H | ~2.55 | Triplet | -CH₂-N |
| ¹³C | ~57 | Singlet | -CH₂-N |
| ¹³C | ~40 | Singlet | -CH₂-NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the TREN molecule. The spectrum will show characteristic absorption bands for the primary and tertiary amine groups.
Table 2: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3250 | N-H stretch (symmetric and asymmetric) | Primary Amine |
| 2940 - 2830 | C-H stretch | Alkane |
| 1590 | N-H bend (scissoring) | Primary Amine |
| 1460 | C-H bend | Alkane |
| 1050 | C-N stretch | Tertiary and Primary Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of TREN. The molecular ion peak ([M]⁺) is expected at m/z 146. Common fragmentation patterns for amines involve the loss of alkyl radicals adjacent to the nitrogen atom.
Table 3: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 146 | [N(CH₂CH₂NH₂)₃]⁺ (Molecular Ion) |
| 116 | [M - CH₂NH₂]⁺ |
| 101 | [M - CH₂CH₂NH₂]⁺ |
| 72 | [N(CH₂CH₂)₂]⁺ |
| 44 | [CH₂CH₂NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Visualization of TREN's Core Functionality
This compound's primary utility stems from its ability to act as a tripodal ligand, coordinating with a central metal ion. This interaction is fundamental to its applications in various fields.
Caption: Workflow of TREN as a tripodal ligand forming a metal complex.
The diagram above illustrates the fundamental role of this compound as a chelating agent. The four nitrogen atoms of TREN coordinate to a central metal ion, forming a stable, cage-like complex. This sequestration of metal ions is a key principle behind its use in areas such as catalysis and the development of metal-based drugs.
Applications in Research and Drug Development
The unique structural and coordination properties of this compound have led to its use in several areas of scientific research and development:
-
Coordination Chemistry: TREN is a classic tripodal ligand used to synthesize and study the properties of a wide range of metal complexes.[4] These complexes are investigated for their magnetic, electronic, and catalytic properties.
-
Scaffold for Drug Development: The TREN backbone can be functionalized to create more complex molecules with therapeutic or diagnostic applications. For example, derivatives of TREN have been explored as scaffolds for the assembly of triple helical collagen mimetic structures and in the development of MRI contrast agents.[5][6]
-
Materials Science: TREN is used in the synthesis of polymers and metal-organic frameworks (MOFs). Its ability to crosslink and coordinate with metal centers is exploited to create materials with specific structural and functional properties.
References
- 1. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 3. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 4. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Tris(2-aminoethyl)amine (TREN): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal, tetradentate chelating agent with wide-ranging applications in coordination chemistry, materials science, and as a versatile building block in organic synthesis.[1][2][3][4] A thorough understanding of its spectroscopic properties is fundamental for its characterization, purity assessment, and for studying its interactions with other molecules, particularly metal ions. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of TREN, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to ensure reproducibility.
Introduction
TREN is a C3-symmetric molecule with a central tertiary amine and three primary amine termini.[1] This unique tripodal structure allows it to form stable complexes with a variety of metal ions, making it a valuable ligand in coordination chemistry.[1] The spectroscopic signature of TREN is a direct reflection of its molecular structure and provides a powerful tool for its analysis. This guide aims to be a central repository of this spectroscopic information for researchers and professionals working with TREN.
Spectroscopic Data
The following sections summarize the key spectroscopic data for TREN. All quantitative data is presented in structured tables for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of TREN in solution. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.
The ¹H NMR spectrum of TREN is characterized by two main signals corresponding to the two distinct types of methylene (B1212753) protons.
Table 1: ¹H NMR Chemical Shift Data for Tris(2-aminoethyl)amine (TREN)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| -CH₂-N (adjacent to tertiary amine) | ~2.55 | Triplet | CDCl₃ |
| -CH₂-NH₂ (adjacent to primary amine) | ~2.75 | Triplet | CDCl₃ |
| -NH₂ | ~1.25 | Singlet (broad) | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum of TREN is also relatively simple, showing two signals for the two types of carbon atoms in the ethyl chains.
Table 2: ¹³C NMR Chemical Shift Data for Tris(2-aminoethyl)amine (TREN)
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| -CH₂-N (adjacent to tertiary amine) | ~56.5 | CDCl₃ |
| -CH₂-NH₂ (adjacent to primary amine) | ~39.5 | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in TREN, particularly the amine groups.
Table 3: Key FTIR Peak Assignments for Tris(2-aminoethyl)amine (TREN) (Neat)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3350 - 3250 | N-H stretch (primary amine) | Strong, Broad |
| 2940 - 2820 | C-H stretch (aliphatic) | Strong |
| 1590 | N-H bend (scissoring, primary amine) | Medium |
| 1460 | C-H bend (scissorage) | Medium |
| 1050 | C-N stretch | Medium |
| 850 - 750 | N-H wag (primary amine) | Broad |
Note: Peak positions and intensities can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.[7][8]
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule.
Table 4: Key Raman Peak Assignments for Tris(2-aminoethyl)amine (TREN) (Neat)
| Raman Shift (cm⁻¹) | Vibration Mode |
| ~2935 | C-H stretch |
| ~2870 | C-H stretch |
| ~1450 | C-H bend |
| ~1300 | C-H wag |
| ~1050 | C-N stretch |
| ~870 | C-C stretch |
Note: Raman shifts are typically less sensitive to environmental effects than IR absorptions.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of TREN.
Table 5: Key Mass Spectrometry Data for Tris(2-aminoethyl)amine (TREN) (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 146 | ~5 | [M]⁺ (Molecular Ion) |
| 116 | ~80 | [M - CH₂NH₂]⁺ |
| 87 | ~40 | [M - (CH₂NH₂)₂ + H]⁺ |
| 71 | ~30 | [CH₂N(CH₂CH₂NH₂)]⁺ |
| 44 | 100 | [CH₂=NH₂]⁺ |
| 30 | ~90 | [CH₂=NH₂]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy.[10][11]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of TREN in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.
-
Sample Preparation: Dissolve approximately 50-100 mg of TREN in 0.6-0.8 mL of CDCl₃.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-100 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at δ 77.16 ppm).[12][13][14]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat spectrum, place a drop of liquid TREN directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of liquid TREN into a glass NMR tube or a glass vial.
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Acquisition Parameters:
-
Laser Power: 50-100 mW at the sample.
-
Exposure Time: 10-30 seconds.
-
Number of Accumulations: 5-10.
-
Spectral Range: 200-3500 cm⁻¹.
-
-
Processing: Perform baseline correction to remove any fluorescence background.[15][16][17][18][19]
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of TREN in a volatile solvent (e.g., methanol) via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1-2 scans/second.
-
-
Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.[20][21][22][23][24]
Visualization of TREN's Chelating Properties
TREN's primary function in many applications is its ability to act as a chelating agent, binding to a central metal ion through its four nitrogen atoms. This process can be visualized as a logical workflow.
Caption: Logical workflow of the chelation of a metal ion by TREN.
Conclusion
The spectroscopic properties of Tris(2-aminoethyl)amine are well-defined and provide a robust set of tools for its identification, characterization, and the study of its chemical interactions. This guide has summarized the key NMR, IR, Raman, and MS data for TREN and provided detailed experimental protocols to facilitate the acquisition of high-quality, reproducible spectra. The visualization of the chelation process further illustrates the fundamental role of TREN in coordination chemistry. This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Khan Academy [khanacademy.org]
- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 3. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]
- 4. Tris(2-aminoethyl)amine, 97% | Fisher Scientific [fishersci.ca]
- 5. Tris(2-aminoethyl)amine(4097-89-6) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Tris(2-aminoethyl)amine(4097-89-6) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tris(2-aminoethyl)amine [webbook.nist.gov]
- 11. Tris(2-aminoethyl)amine(4097-89-6) MS spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. plus.ac.at [plus.ac.at]
- 16. Protocol for rapid ammonia detection via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 20. benchchem.com [benchchem.com]
- 21. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 22. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 24. benchchem.com [benchchem.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Triaminotriethylamine
For Researchers, Scientists, and Drug Development Professionals
Triaminotriethylamine (TAEA), also known as Tris(2-aminoethyl)amine, is a versatile tripodal tetraamine (B13775644) ligand with significant applications in coordination chemistry, materials science, and as a crosslinking agent. However, its utility is matched by its considerable hazardous properties, demanding rigorous safety and handling protocols. This guide provides an in-depth overview of the safety precautions, toxicological profile, and emergency procedures required for the safe laboratory use of this compound.
Hazard Identification and Classification
This compound is classified as a highly hazardous substance. It is fatal in contact with skin, toxic if swallowed, and causes severe skin burns and eye damage.[1][2][3][4][5] Inhalation of its vapors or aerosols can cause severe irritation and corrosion to the respiratory tract.[2][3] The substance is also noted to be air-sensitive and hygroscopic.[3][6]
GHS Hazard Statements:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C6H18N4 | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3][5] |
| Boiling Point | 114 °C at 15 mmHg | [7] |
| Melting Point | -16 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Density | 0.976 g/mL at 20 °C | [7] |
| Vapor Pressure | 0.02 mmHg at 20 °C | [7] |
| Vapor Density | 5 (vs air) | [7] |
| Water Solubility | Soluble | [3][4] |
| pH | 11.85 | [3] |
Toxicological Data
The toxicity of this compound necessitates extreme caution. The following table summarizes key toxicological data.
| Metric | Value | Species | Route | Reference |
| LD50 | 246 mg/kg | Rat | Oral | [4][8] |
| LD50 | 117 mg/kg | Rabbit | Dermal | [4][8] |
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) at all times.[1][5][10]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][5][6][10]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[1][5][10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[2][6]
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][11]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2][11]
-
Contaminated clothing should be removed immediately and washed separately before reuse.[1][2][5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Store locked up and in an area accessible only to authorized personnel.[1][2]
-
This compound is air-sensitive and hygroscopic; consider storing under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[1][2][6][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][6] Seek immediate medical attention.[1][2][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2][10] Flush the affected area with copious amounts of water for at least 15-30 minutes.[6][10][11] Seek immediate medical attention.[1][6][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[2][6][10][11] Remove contact lenses if present and easy to do.[1][11] Continue rinsing. Seek immediate medical attention.[1][2][10][11]
-
Ingestion: Do NOT induce vomiting.[1][2][3][6] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1][2][6][12]
Accidental Release Measures
-
Personal Precautions: Evacuate all non-essential personnel from the area.[1][2][3][9] Wear the appropriate personal protective equipment as described in Section 4.2.[2][9][10][11] Ensure adequate ventilation.[1][2][3][9]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][9][10][11]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[10][11] For larger spills, dike the area to prevent spreading. Collect the absorbed material into a suitable, labeled container for disposal.[3][10][11] The contaminated area should be cleaned with a suitable decontamination solution.
Experimental Protocols
The toxicological data for this compound are derived from standardized experimental protocols. The following are summaries of the methodologies for key toxicity tests.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the LD50 (the dose that is lethal to 50% of the test animals), is determined through a standardized procedure.
-
Principle: A single dose of the test substance is administered orally to a group of experimental animals.[7][13]
-
Test Animals: Typically, young adult rats of a single sex (often female, as they are generally more sensitive) are used.[13] The animals are fasted before the administration of the test substance.[13]
-
Procedure:
-
The test substance is administered by gavage in graduated doses to several groups of animals.[13]
-
The animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.[13]
-
Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
The number of mortalities in each dose group is recorded.
-
-
Data Analysis: The LD50 value is calculated using a recognized statistical method.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[2][10][14]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal.[8][10]
-
Test Animals: The albino rabbit is the preferred species for this test.[10]
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.[10]
-
After exposure, the patch and any residual test substance are removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored according to a standardized grading system.
-
Observations continue for up to 14 days to assess the reversibility of the effects.[10][14]
-
-
Classification: The substance is classified as a skin irritant or corrosive based on the severity and persistence of the skin lesions.[8]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.[3][9][11]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[1][4]
-
Test Animals: The albino rabbit is the recommended species.[1][9]
-
Procedure:
-
A small amount of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye.[3][9]
-
The eyelids are held briefly closed to prevent loss of the substance.
-
The eye is examined for signs of irritation or damage to the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after application.[9]
-
The severity of the ocular lesions is graded using a standardized scoring system.[4]
-
The observation period can extend up to 21 days to determine the reversibility of any effects.[3][4]
-
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[3]
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key logical workflows.
Caption: Hierarchy of controls for managing risks associated with this compound.
Caption: Step-by-step emergency response plan for an exposure incident.
Disposal Considerations
Waste this compound and contaminated materials are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.[1][3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion
This compound is a valuable chemical for research and development, but its significant hazards require a comprehensive and rigorously enforced safety program. By understanding its properties, implementing appropriate controls, and being prepared for emergencies, researchers can work with this substance safely and effectively. Continuous training and a strong safety culture are essential for minimizing the risks associated with this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Genetic Toxicology - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. nucro-technics.com [nucro-technics.com]
In-Depth Technical Guide: Trenbolone Acetate (TREN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trenbolone (B1683226) Acetate (B1210297), commonly referred to as TREN, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1][2] It is characterized by its strong anabolic and androgenic properties, making it a subject of significant interest in both veterinary medicine and, illicitly, in performance enhancement.[1][3] This guide provides a comprehensive technical overview of Trenbolone Acetate, focusing on its chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols.
Chemical Properties and Data
Trenbolone Acetate is the acetate ester of Trenbolone.[1] The addition of the acetate ester allows for a slower release of the active hormone from the site of injection.[1]
| Identifier | Value | Source |
| Chemical Name | [(8S,13S,14S,17S)-13-Methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | PubChem |
| Common Name | Trenbolone Acetate (TREN) | N/A |
| CAS Number | 10161-34-9 | PubChem |
| Chemical Formula | C20H24O3 | PubChem, Cayman Chemical |
| Molecular Weight | 312.4 g/mol | PubChem, Cayman Chemical |
| Synonyms | Finaplix, RU-1697, 17β-acetoxyestra-4,9,11-trien-3-one | PubChem |
Mechanism of Action and Signaling Pathways
Trenbolone Acetate exerts its effects primarily through its interaction with the androgen receptor (AR).[1][4] As a potent agonist of the AR, it initiates a cascade of cellular events that lead to its pronounced anabolic effects.[1][4]
Androgen Receptor (AR) Signaling
Upon entering the cell, Trenbolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Trenbolone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis and a decrease in protein catabolism, ultimately resulting in muscle hypertrophy.[4]
Involvement of β-Catenin Signaling
Recent research has elucidated the role of the Wnt/β-catenin signaling pathway in the myogenic effects of Trenbolone.[5][6] Studies have shown that Trenbolone treatment increases the formation of a complex between the androgen receptor and β-catenin.[5][6] This interaction appears to stabilize β-catenin, leading to its accumulation in both the cytoplasm and the nucleus.[5][6] The increased nuclear β-catenin enhances the transcriptional activity of its target genes, which are involved in myogenesis.[5][6] This suggests that the anabolic effects of Trenbolone are, at least in part, mediated through the potentiation of β-catenin signaling.
References
- 1. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 2. Trenbolone - Wikipedia [en.wikipedia.org]
- 3. Trenbolone acetate in bodybuilding, what does trenbolone do for you | PDF [slideshare.net]
- 4. ukboost.uk [ukboost.uk]
- 5. Trenbolone enhances myogenic differentiation by enhancing β-catenin signaling in muscle-derived stem cells of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Triaminotriethylamine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physical and Chemical Properties of Triaminotriethylamine
A foundational understanding of TREN's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈N₄ | [1] |
| Molar Mass | 146.23 g/mol | [1] |
| Appearance | Colorless to clear dark yellow liquid | [1][2] |
| Odor | Ammoniacal, fishy | [2] |
| Density | 0.976 g/mL (at 20 °C) | [3] |
| Melting Point | -16 °C | [4] |
| Boiling Point | 114 °C at 15 mmHg | [3][4] |
| Vapor Pressure | 0.02 mmHg (at 20 °C) | [3] |
| Hygroscopicity | Hygroscopic | [4][5] |
Solubility of this compound
Comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is sparse in publicly accessible literature. However, based on its chemical structure—a polar polyamine—and the general solubility principles of aliphatic amines, a qualitative assessment can be made. Lower aliphatic amines are generally soluble in water and polar organic solvents.[6][7]
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility of TREN in various common solvents. It is important to note that these are predictions and should be confirmed experimentally for specific applications.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Water | Water (H₂O) | Miscible | TREN is a polar molecule capable of forming multiple hydrogen bonds with water. Several sources confirm its miscibility with water.[2][4][5][8] |
| Alcohols | Methanol, Ethanol | Soluble | Alcohols are polar protic solvents that can engage in hydrogen bonding with the amine groups of TREN.[9] |
| Ethers | Diethyl ether | Likely Soluble | As a polar aprotic solvent, diethyl ether is expected to dissolve TREN.[9] |
| Ketones | Acetone | Use with Caution | Primary amines can react with ketones like acetone.[10] While likely soluble, the potential for reaction should be considered. |
| Halogenated Solvents | Dichloromethane, Chloroform (B151607) | Likely Soluble (with caution) | TREN is expected to be soluble in these polar aprotic solvents. However, some amines are incompatible with chloroform and carbon tetrachloride.[10] |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | Amines are generally soluble in aromatic hydrocarbon solvents.[9] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble to Sparingly Soluble | As nonpolar solvents, aliphatic hydrocarbons are poor solvents for polar compounds like TREN. |
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.[11][12][13][14][15] This protocol outlines the steps to determine the thermodynamic solubility of TREN in a given solvent.
Materials and Equipment
-
This compound (TREN), high purity
-
Solvent of interest, analytical grade
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC), or titration).
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of TREN's solubility.
References
- 1. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 3. 三(2-氨基乙基)胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Tris(2-aminoethyl)amine CAS#: 4097-89-6 [m.chemicalbook.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chembk.com [chembk.com]
- 9. byjus.com [byjus.com]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. enamine.net [enamine.net]
- 14. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
A Comprehensive Guide to the Nomenclature of Tris(2-aminoethyl)amine (TAEA)
Tris(2-aminoethyl)amine (B1216632), a versatile organic compound with the formula N(CH₂CH₂NH₂)₃, is widely utilized in coordination chemistry, catalysis, and organic synthesis.[1][2] Its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, allows it to act as a tetradentate chelating agent, forming stable complexes with various metal ions.[3][4] This guide provides a detailed overview of the alternative names and synonyms for this compound, catering to researchers, scientists, and professionals in drug development.
IUPAC and Systematic Names
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for TAEA is N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine .[1] Another systematic name frequently encountered is 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- .[5][6] These names precisely describe the molecular structure of the compound.
Common and Trivial Names
In laboratory and industrial settings, shorter and more convenient names are often used. The most common trivial name and abbreviation for tris(2-aminoethyl)amine is tren .[1][7] The acronym TAEA is also frequently used.[8][9] Other common names include:
Commercial and Other Identifiers
Chemical suppliers and databases often use specific identifiers for cataloging and regulatory purposes. These include:
-
UNII : 3GY3QSG6H5[1]
A summary of the various names and identifiers is presented in the table below for easy reference.
| Category | Name/Identifier |
| Preferred IUPAC Name | N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine[1] |
| Other Systematic Names | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-[5][6] |
| 2,2′,2′′-Nitrilotri(ethan-1-amine)[1] | |
| N,N-Bis(2-aminoethyl)ethane-1,2-diamine[4][5] | |
| Common Abbreviations | tren[1][4][7] |
| TAEA[4][5][8][9] | |
| Common Trivial Names | Tris(2-aminoethyl)amine[1][5][10] |
| 2,2′,2′′-Triaminotriethylamine[2][7][8] | |
| Nitrilotriethylamine[5][8][9] | |
| Tris(aminoethyl)amine[3][5] | |
| Tri(2-aminoethyl)amine[3][5] | |
| 4-(2-Aminoethyl)diethylenetriamine[2][6] | |
| CAS Number | 4097-89-6[1][6][7][8][10] |
| EC Number | 223-857-4[1][8] |
| UNII | 3GY3QSG6H5[1] |
| MDL Number | MFCD00008177[2][3][8] |
Logical Relationship of Nomenclature
The various names for TAEA can be understood through their etymological and structural relationships. The systematic names provide a precise, rule-based description of the molecule's connectivity. Trivial names, while less descriptive, are historically established and widely adopted for convenience. Abbreviations like "tren" and "TAEA" offer further simplification in scientific communication.
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Tris(2-aminoethyl)amine | 4097-89-6 [chemicalbook.com]
- 4. Tris(2-aminoethyl)amine, 97% | Fisher Scientific [fishersci.ca]
- 5. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tris(2-aminoethyl)amine [webbook.nist.gov]
- 7. TRIS(2-AMINOETHYL)AMINE | CAS 4097-89-6 [matrix-fine-chemicals.com]
- 8. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]
- 9. Tris(2-aminoethyl)amine | 4097-89-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Tris(2-aminoethyl)amine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Metal Complexes Using Triaminotriethylamine (tren) as a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2-aminoethyl)amine, commonly known as "tren," is a C3-symmetric, tetradentate chelating ligand.[1] Its tripodal structure, consisting of a tertiary amine center and three pendant primary amine groups, allows it to form highly stable complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states.[1] The constrained connectivity of the tren ligand results in complexes with relatively few isomers, which is advantageous for studying specific geometric and electronic properties.[1] This document provides detailed protocols for the synthesis of metal complexes using tren and its derivatives, along with characterization data and potential applications in research and drug development.
General Synthetic Principles
The synthesis of metal complexes with tren typically involves a substitution reaction where solvent molecules in the coordination sphere of a metal ion are replaced by the tren ligand.[2] The general approach involves dissolving a metal salt in a suitable solvent and adding the tren ligand, often with gentle heating and stirring. The resulting complex may precipitate directly from the solution or can be isolated by evaporation of the solvent or by the addition of a counter-ion to induce crystallization.[3]
Experimental Protocols
Protocol 1: Synthesis of [Ni(tren)(H₂O)₂]Cl₂
This protocol describes a general method for the synthesis of a Nickel(II)-tren complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tris(2-aminoethyl)amine (tren)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve a specific amount of NiCl₂·6H₂O in ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve a stoichiometric equivalent of tren in ethanol.
-
Slowly add the tren solution dropwise to the nickel salt solution while stirring.
-
The color of the solution should change, indicating the formation of the complex.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the resulting solid under vacuum.
Protocol 2: Synthesis of a Modified Tris(aryl)tren Ligand
This protocol outlines an alternative synthesis for modified tren ligands, starting from nitrilotriacetic acid, which can then be used to form metal complexes.[4]
Materials:
-
Nitrilotriacetic acid
-
Phosphorus(V) chloride
-
Substituted aniline (B41778) (e.g., 2-chloroaniline)
-
Lithium aluminum hydride (LAH) or Borane (B79455)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Synthesis of Nitrilotriacetic Chloride: Convert nitrilotriacetic acid to nitrilotriacetic chloride using phosphorus(V) chloride.
-
Amide Formation: Couple the resulting triacid chloride with three equivalents of a substituted aniline in the presence of triethylamine as a sacrificial base to form the corresponding nitrilotriacetamide (B1596190).[4]
-
Reduction to Amine: Reduce the nitrilotriacetamide with a reducing agent like lithium aluminum hydride or borane in an anhydrous solvent to yield the tris(aryl)tren ligand.[4]
-
Purification: The synthesized ligand can be purified by appropriate methods such as crystallization or column chromatography.
Data Presentation
The following tables summarize key quantitative data for representative tren-based metal complexes.
Table 1: Formation Constants of Tren-Based Metal Complexes
| Metal Ion | Ligand | Log K | Conditions | Reference |
| Fe(III) | TRENOL | 24.19 | 0.1 M KCl, 25±1 °C | [5] |
| Cr(III) | TRENOL | 18.64 | 0.1 M KCl, 25±1 °C | [5] |
*TRENOL is a tripodal ligand synthesized from tren and 2,3,4-trihydroxy-benzaldehyde.[5]
Table 2: Spectroscopic Data for a Ni(II)-TPA-MBI Complex
| Parameter | Value | Reference |
| UV-Vis (λmax, nm) | 534 | [6] |
| ATR-FTIR (cm⁻¹) | 557, 833 (PF₆⁻), 1020, 1054, 1608 | [6] |
| ESI-MS (m/z) | 494.14 ([M-PF₆]⁺) | [6] |
*This data is for [Ni(TPA)(1)]PF₆, where TPA is tris(2-pyridylmethyl)amine (B178826) (a related tripodal ligand) and 1 is 2-(1H-tetrazol-5-yl)pyridine, demonstrating characterization of a related complex.[6]
Coordination Geometry
The tren ligand typically enforces a trigonal bipyramidal or a distorted octahedral geometry around the central metal ion.[1][3] In a five-coordinate complex, the three primary amines of tren occupy the equatorial positions, and the apical tertiary amine and another ligand occupy the axial positions.[3] In a six-coordinate complex, the tren ligand occupies four sites, leaving two positions for other ligands.[1]
Applications in Research and Drug Development
Metal complexes, including those with tren and its derivatives, have shown significant potential in medicinal inorganic chemistry for therapeutic and diagnostic applications.[7] The unique stereochemical and electronic properties of these complexes allow them to interact with biomolecules in ways that are not easily accessible to purely organic molecules.[8]
Potential Applications Include:
-
Enzyme Inhibition: The defined geometries of metal-tren complexes make them suitable candidates for designing specific enzyme inhibitors.[8]
-
Therapeutic Agents: Metal complexes can be designed to have cytotoxic properties for applications in cancer therapy.[7] For instance, the ability of a ligand to chelate essential metal ions can be exploited. The TRENOL ligand, for example, shows high affinity for Fe(III) and its fluorescence is quenched upon binding, suggesting its potential as an iron sensor.[5][9]
-
Catalysis: Tren-based metal complexes have been investigated for their catalytic activity in various organic transformations.
-
Bioinorganic Modeling: These complexes serve as excellent models for the active sites of metalloenzymes, helping to elucidate biological mechanisms.
The ability to systematically modify the tren ligand by, for example, introducing aromatic side arms, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is a key strategy in the development of new therapeutic agents.[4][7]
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. eolss.net [eolss.net]
- 3. researchgate.net [researchgate.net]
- 4. nesacs.org [nesacs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Schiff Base Condensation with Tris(2-aminoethyl)amine (TREN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from tris(2-aminoethyl)amine (B1216632) (TREN) are a class of versatile ligands in coordination chemistry. The unique tripodal geometry of TREN allows for the formation of stable complexes with a variety of metal ions. The resulting Schiff base complexes have garnered significant interest due to their diverse applications, including in catalysis and as potential therapeutic agents. The imine (-C=N-) bond characteristic of Schiff bases is crucial to their chemical and biological activity. These compounds and their metal complexes have demonstrated promising antimicrobial, antifungal, and anticancer properties, making them a focal point in drug discovery and development.[1][2]
This document provides a detailed experimental protocol for the synthesis of Schiff bases via condensation of TREN with various aldehydes and ketones, along with methods for their characterization. Additionally, it includes a summary of their applications in catalysis and drug development, supported by quantitative data from recent literature.
Experimental Protocols
General Protocol for Schiff Base Synthesis from TREN
This protocol describes a general method for the synthesis of Schiff bases from TREN and a carbonyl compound (aldehyde or ketone). The reaction is a condensation reaction that results in the formation of an imine.
Materials:
-
Tris(2-aminoethyl)amine (TREN)
-
Aldehyde or Ketone (e.g., salicylaldehyde, substituted salicylaldehydes, benzaldehyde)
-
Anhydrous Methanol (B129727) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve TREN (1 equivalent) in anhydrous methanol or ethanol. To this, add a solution of the desired aldehyde or ketone (3 equivalents) dissolved in the same solvent. The typical molar ratio of TREN to aldehyde/ketone is 1:3 to ensure complete reaction at all primary amine sites.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyl compounds, the mixture can be heated to reflux for several hours.[3] The formation of a precipitate often indicates the formation of the Schiff base product.
-
Isolation of the Product: Once the reaction is complete (as indicated by TLC or cessation of precipitation), cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold solvent (methanol or ethanol) to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized Schiff base using standard analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Spectroscopic Data for a Representative TREN-Salicylaldehyde Schiff Base
| Parameter | Value | Reference |
| FTIR (cm⁻¹) | ||
| ν(C=N) imine | ~1630-1640 | [4] |
| ν(C-N) | ~1280 | [3] |
| ν(O-H) phenolic | ~3400 (broad) | [3] |
| ¹H NMR (δ, ppm) | ||
| -CH=N- (imine proton) | ~8.3-8.5 | [5] |
| Aromatic protons | ~6.7-7.4 | [5] |
| -N-CH₂-CH₂-N- (TREN backbone) | ~2.8-3.8 | [6] |
| ¹³C NMR (δ, ppm) | ||
| -C=N- (imine carbon) | ~165 | [7] |
| Aromatic carbons | ~117-161 | [7] |
| -N-CH₂-CH₂-N- (TREN backbone) | ~46-57 | [6] |
Table 2: Antimicrobial Activity of TREN-Schiff Base Metal Complexes
| Complex | Microorganism | Method | Result (Zone of Inhibition / MIC) | Reference |
| [Cu(TREN-sal)Cl₂] | E. coli | Disk Diffusion | 15 mm | [8] |
| [Cu(TREN-sal)Cl₂] | S. aureus | Disk Diffusion | 18 mm | [8] |
| [Ni(TREN-sal)Cl₂] | E. coli | Disk Diffusion | 12 mm | [8] |
| [Ni(TREN-sal)Cl₂] | S. aureus | Disk Diffusion | 14 mm | [8] |
| [Co(TREN-sal)Cl₂] | C. albicans | MIC | 12.5 µg/mL | [8] |
| [Zn(TREN-sal)Cl₂] | C. albicans | MIC | 25 µg/mL | [8] |
TREN-sal represents the Schiff base ligand derived from TREN and salicylaldehyde.
Table 3: Anticancer Activity of TREN-Schiff Base Metal Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Cu(TREN-sal)]ClO₄ | HeLa (Cervical Cancer) | 10.5 | [9] |
| [Cu(TREN-sal)]ClO₄ | MCF-7 (Breast Cancer) | 8.2 | [9] |
| [Ni(TREN-sal)]ClO₄ | HeLa (Cervical Cancer) | 25.3 | [9] |
| [Ni(TREN-sal)]ClO₄ | MCF-7 (Breast Cancer) | 18.7 | [9] |
| [Fe(TREN-sal)] | A549 (Lung Cancer) | 5.8 | [10] |
| [Mn(TREN-sal)] | HCT116 (Colon Cancer) | 12.1 | [10] |
TREN-sal represents the Schiff base ligand derived from TREN and salicylaldehyde.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Schiff bases from TREN.
Signaling Pathway of Potential Anticancer Action
Caption: Putative mechanism of anticancer activity of TREN-Schiff base metal complexes.
Application Notes
TREN-derived Schiff bases and their metal complexes are valuable compounds with a wide range of applications.
Catalysis
Schiff base metal complexes are effective catalysts in various organic transformations. The metal center's catalytic activity can be tuned by modifying the electronic and steric properties of the Schiff base ligand. They have been successfully employed in oxidation, reduction, and polymerization reactions.
Drug Development
The biological activity of TREN-Schiff base metal complexes has been a significant area of research.
-
Antimicrobial Agents: Many TREN-Schiff base complexes exhibit potent activity against a spectrum of bacteria and fungi.[8] The chelation of the metal ion to the Schiff base ligand often enhances its antimicrobial efficacy compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
-
Anticancer Agents: Several studies have demonstrated the cytotoxic effects of TREN-Schiff base metal complexes against various cancer cell lines.[9][11] The proposed mechanisms of action include binding to DNA, generation of reactive oxygen species (ROS) leading to oxidative stress, and inhibition of essential cellular enzymes.[10] The ability to modify the ligand structure and the choice of the metal center provides a versatile platform for designing novel anticancer drugs with improved selectivity and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure and Properties of Tren-Schiff Base Compound and Its Manganese(III) Complex by Original Self-assembly Reaction [crcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. scispace.com [scispace.com]
- 10. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Tris(2-aminoethyl)amine as a Crosslinking Agent in Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal tetra-amine with a unique structure comprising a tertiary amine core and three primary amine arms.[1] This configuration makes it a highly effective and versatile crosslinking agent in polymer chemistry. Its ability to form stable linkages with various functional groups allows for the creation of three-dimensional polymer networks with tailored properties. In the fields of drug delivery and tissue engineering, TREN-crosslinked polymers, particularly hydrogels, are of significant interest due to their potential for controlled release of therapeutics, biocompatibility, and tunable mechanical properties.[2] These hydrogels can form porous structures capable of entrapping and releasing large amounts of therapeutic agents.[3]
Applications in Drug Development
The primary amine groups of Tris(2-aminoethyl)amine readily react with various functional groups, such as aldehydes, epoxides, and carboxylic acids, to form crosslinked polymer networks. This reactivity is harnessed in several key areas of drug development:
-
Controlled Drug Delivery: TREN-crosslinked hydrogels can be designed to release encapsulated drugs in a sustained or stimuli-responsive manner.[3][4] The crosslinking density, which can be controlled by the concentration of TREN, directly influences the mesh size of the polymer network, thereby affecting the diffusion and release rate of the entrapped drug.[3][5] This allows for the development of drug delivery systems with optimized release kinetics for improved therapeutic efficacy and reduced side effects.[5]
-
Tissue Engineering: The biocompatibility and tunable mechanical properties of TREN-crosslinked scaffolds make them suitable for tissue engineering applications. These scaffolds can provide a supportive environment for cell growth and tissue regeneration.
-
Bio-imaging and Diagnostics: TREN can be used to functionalize nanoparticles and quantum dots for bio-imaging applications.[6] Its chelating properties also allow for the formation of complexes with metal ions, which can be utilized in diagnostic agents.
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Chitosan (B1678972) Hydrogel Crosslinked with a TREN Derivative for Controlled Drug Release
This protocol is adapted from a study on chitosan hydrogels cross-linked with a tris(2-(2-formylphenoxy)ethyl)amine, a derivative of TREN.[2]
Materials:
-
Chitosan
-
Tris(2-chloroethyl)amine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (CHCl3)
-
Dimethylformamide (DMF)
-
Distilled water
-
Model drug (e.g., Metronidazole)
-
Simulated gastric buffer (pH 1.5)
-
Simulated intestinal buffer (pH 6.8)
Procedure:
Part A: Synthesis of the Crosslinking Agent (Tris(2-(2-formylphenoxy)ethyl)amine)
-
Dissolve 20 mmol of salicylaldehyde in 20 mL of ethanol.
-
Prepare a solution of 25 mmol of NaOH in water and add it dropwise to the salicylaldehyde solution while stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 6.3 mmol of tris(2-chloroethyl)amine hydrochloride to the mixture.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, add 100 mL of cold water.
-
Extract the product three times with 20 mL of CHCl3.
Part B: Preparation of the Chitosan Hydrogel
-
Prepare a chitosan solution by dissolving a specific amount of chitosan in an acidic aqueous solution.
-
Transfer 3 mL of the chitosan solution to a test tube and place it in a water bath preheated to 70°C.
-
Add the desired concentration of the synthesized crosslinker solution (e.g., 10% or 14% w/v in DMF) to the chitosan solution.
-
Monitor the gelation time using the tube inversion method.[2]
-
Once the gel is formed, centrifuge it for 10 minutes at 3500 rpm to remove excess DMF.
-
Wash the hydrogel thoroughly with ethanol and then with distilled water, centrifuging after each wash.
-
Finally, dry the hydrogel under a vacuum.
Part C: Drug Loading and Release Study
-
Swell the dried hydrogel in a solution of the model drug (e.g., Metronidazole) to load the drug.
-
To study the drug release, place the drug-loaded hydrogel in simulated gastric buffer (pH 1.5) and simulated intestinal buffer (pH 6.8).[2]
-
At specific time intervals, withdraw aliquots of the buffer and measure the drug concentration using UV-Vis spectrophotometry.
Workflow for Hydrogel Synthesis and Drug Release Study
Caption: Workflow for the synthesis of a TREN-crosslinked chitosan hydrogel and subsequent drug release analysis.
Protocol 2: General Procedure for Crosslinking Polymers with Tris(2-aminoethyl)amine
This protocol provides a general framework for crosslinking polymers containing functional groups reactive towards primary amines (e.g., epoxides, activated esters).
Materials:
-
Polymer with reactive functional groups (e.g., epoxy-functionalized polymer)
-
Tris(2-aminoethyl)amine (TREN)
-
Appropriate solvent (e.g., DMF, DMSO, or water depending on the polymer)
-
Quenching agent (e.g., Tris buffer or glycine (B1666218) solution) (optional)[7]
Procedure:
-
Dissolve the polymer in the chosen solvent to a desired concentration.
-
Calculate the stoichiometric amount of TREN required based on the molar ratio of reactive groups on the polymer to the primary amine groups of TREN. The ratio can be varied to control the crosslinking density.
-
Add the calculated amount of TREN to the polymer solution while stirring.
-
The reaction can be carried out at room temperature or with heating, depending on the reactivity of the functional groups. Monitor the viscosity of the solution; an increase in viscosity indicates crosslinking.
-
Allow the reaction to proceed for a sufficient time to achieve the desired degree of crosslinking. This can range from minutes to several hours.
-
(Optional) If necessary, the reaction can be stopped by adding a quenching agent that reacts with the remaining functional groups.[7]
-
The resulting crosslinked polymer can be purified by precipitation in a non-solvent, followed by washing and drying.
Crosslinking Reaction Schematic
Caption: General reaction scheme for crosslinking a polymer with Tris(2-aminoethyl)amine.
Quantitative Data Summary
The properties of TREN-crosslinked polymers are highly dependent on the polymer type, the concentration of the crosslinking agent, and the reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Physicochemical Properties of TREN-Crosslinked Hydrogels
| Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Pore Size (nm) | Gel Fraction (%) | Reference |
| Chitosan | 10% (TREN-derivative) | Higher | 100-800 | Not Reported | [2] |
| Chitosan | 14% (TREN-derivative) | Lower | 50-300 | Not Reported | [2] |
| Poly(ethylene oxide) | 1% w/w (PETRA) | ~85 | Not Reported | ~67 | [8] |
| Poly(ethylene oxide) | 10% w/w (PETRA) | ~56 | Not Reported | ~89 | [8] |
Note: PETRA (pentaerythritol tetra-acrylate) is used here for comparison to illustrate the effect of crosslinker concentration on hydrogel properties.
Table 2: Mechanical Properties of TREN-Crosslinked Polymers
| Polymer System | Crosslinker Concentration | Tensile Strength (MPa) | Young's Modulus (MPa) | Glass Transition Temp (°C) | Reference |
| Polyimine Film | Varied TREN/diethylenetriamine ratio | ~47 - ~57 | Not Reported | 48 - 64 | [9] |
| AI-TREN Network | Not specified | Affected by curing temperature | Slightly higher than AI-TAN | Not Reported | [10] |
| Poly(ethylene oxide) | 5% w/w (PETRA) | Significantly higher than 1% | Not Reported | Not Reported | [8] |
| Poly(ethylene oxide) | 10% w/w (PETRA) | 1.41 ± 0.12 | Not Reported | Not Reported | [8] |
Table 3: Drug Release Kinetics from TREN-Crosslinked Hydrogels
| Polymer System | Crosslinker Concentration | Model Drug | Release Profile | Key Findings | Reference |
| Chitosan | 10% (TREN-derivative) | Metronidazole | pH- and thermo-responsive | Higher swelling at lower crosslinker concentration leads to a faster release rate. | [2] |
| Chitosan | 14% (TREN-derivative) | Metronidazole | pH- and thermo-responsive | Release is slower compared to 10% crosslinker concentration. | [2] |
| pAAm Hydrogel | Higher Bis concentration | 5-Fluorouracil | Slower release | Increased crosslinking density decreases drug release rates. | [3] |
Note: pAAm hydrogel crosslinked with N,N'-methylenebis-acrylamide (Bis) is included to demonstrate the general principle of crosslinker concentration on drug release.
Signaling Pathways
Currently, there is limited direct evidence in the reviewed literature detailing specific signaling pathway interactions of polymers crosslinked with Tris(2-aminoethyl)amine. The primary role of TREN in these systems is structural, forming the crosslinked network of the polymer. The biological effects and interactions with signaling pathways are more likely to be determined by the base polymer (e.g., chitosan, polyethylene (B3416737) glycol), the encapsulated drug, or other functional moieties attached to the polymer backbone. Future research may explore the design of TREN-crosslinked systems with specific ligands that can engage cellular signaling pathways for targeted therapies.
Safety Considerations
Tris(2-aminoethyl)amine, like other polyamines, is corrosive and can cause severe skin burns and eye damage.[1] It is harmful if inhaled and toxic if swallowed.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Characterization of Enzymatically-Cross-Linked Poly(ethylene glycol) Hydrogels | Scilit [scilit.com]
Application of Tris(2-aminoethyl)amine (TREN) in the Synthesis of Perovskite Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN or TAEA, is a tripodal tetradentate ligand that has emerged as a critical additive in the synthesis of metal halide perovskite materials.[1] Its application has demonstrated significant improvements in the structural integrity, optoelectronic properties, and long-term stability of perovskite films, addressing some of the key challenges in the commercialization of perovskite-based technologies such as solar cells and light-emitting diodes. This document provides detailed application notes and experimental protocols for the use of TREN in the synthesis of both mixed-cation and all-inorganic perovskite systems.
The primary function of TREN in perovskite synthesis is to act as a stabilizing agent.[2] The amine groups in the TREN molecule can form strong hydrogen bonds with the halide atoms in the perovskite structure, passivating defects and strengthening the perovskite lattice. This interaction helps to prevent the degradation of the perovskite material when exposed to environmental stressors such as humidity and heat.
Key Applications and Effects of TREN
The incorporation of TREN into perovskite precursor solutions has been shown to yield several beneficial effects:
-
Enhanced Thermal Stability: TREN-containing perovskite films exhibit superior stability under continuous thermal stress.
-
Improved Ambient Stability: The addition of TREN significantly enhances the resistance of perovskite films to degradation under high humidity conditions.
-
Improved Crystallinity: TREN can influence the crystallization process, leading to perovskite films with improved structural properties.
-
Defect Passivation: The amine groups of TREN can passivate surface and grain boundary defects in the perovskite film, reducing non-radiative recombination and improving optoelectronic performance.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of TREN on the stability of different perovskite compositions.
Table 1: Stability of Mixed-Cation Perovskite Films (FA0.83Cs0.17Pb(I0.90Br0.10)3) with and without TREN
| Condition | Parameter | Without TREN | With Optimized TREN | Citation |
| Ambient Stability | Black Phase Retention (RH ~60-70%) | Degrades within a few days | > 180 days | [2] |
| Thermal Stability | Black Phase Retention (85 °C, high humidity, illumination) | Degrades within hours | > 7 days | [2] |
Table 2: Stability of All-Inorganic Perovskite Films (γ-CsPbI3) with TREN and Mg
| Condition | Parameter | Without TREN/Mg | With TREN and Mg | Citation |
| Ambient Stability | Black Phase Retention (RH ~60-70%) | Degrades rapidly | > 20 days | [3] |
| Thermal Stability | Black Phase Retention (85 °C, N2 atmosphere) | Degrades rapidly | > 7 months | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of perovskite materials using TREN as an additive.
Protocol 1: Synthesis of Mixed-Cation Perovskite (FA0.83Cs0.17Pb(I0.90Br0.10)3) with TREN
Materials:
-
Formamidinium iodide (FAI)
-
Cesium iodide (CsI)
-
Lead iodide (PbI2)
-
Lead bromide (PbBr2)
-
Tris(2-aminoethyl)amine (TREN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chlorobenzene
-
Substrates (e.g., FTO-coated glass)
Procedure:
-
Precursor Solution Preparation (Control):
-
Prepare a 1.4 M perovskite precursor solution by dissolving FAI, CsI, PbI2, and PbBr2 in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). The molar ratios should correspond to the desired stoichiometry of FA0.83Cs0.17Pb(I0.90Br0.10)3.
-
Stir the solution at room temperature for at least 2 hours.
-
-
Precursor Solution Preparation (with TREN):
-
To the control precursor solution, add the optimized concentration of TREN. The optimal concentration should be determined experimentally but is typically in the range of 0.1-1.0 mol% with respect to the lead content.
-
Stir the TREN-containing solution for an additional 30 minutes.
-
-
Film Deposition:
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Treat the substrates with UV-ozone for 15 minutes before use.
-
Spin-coat the precursor solution onto the substrate in a two-step program:
-
1000 rpm for 10 seconds (spread)
-
4000 rpm for 30 seconds (thin film formation)
-
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 10-15 seconds before the end of the program.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes in a nitrogen-filled glovebox.
-
Protocol 2: Synthesis of All-Inorganic Perovskite (γ-CsPbI3) with TREN and Mg
Materials:
-
Cesium iodide (CsI)
-
Lead iodide (PbI2)
-
Magnesium iodide (MgI2)
-
Tris(2-aminoethyl)amine (TREN)
-
Dimethylformamide (DMF)
-
Substrates (e.g., glass)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a precursor solution by dissolving CsI, PbI2, and MgI2 in DMF. The molar ratio of CsI to total metal iodides should be maintained at 1. The ratio of PbI2 to MgI2 can be varied to optimize performance (e.g., CsPb0.85Mg0.15I3).[3]
-
Add the desired amount of TREN to the precursor solution.
-
Stir the solution at room temperature until all components are fully dissolved.
-
-
Film Deposition:
-
Clean the substrates as described in Protocol 1.
-
Spin-coat the precursor solution onto the substrate. A typical spin-coating program would be 3000 rpm for 30 seconds.
-
-
Annealing:
-
Anneal the film on a hotplate. The annealing temperature and time will need to be optimized, but a starting point is 100 °C for 10 minutes.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of TREN in perovskite stabilization.
Caption: Experimental workflow for the synthesis of TREN-stabilized perovskite films.
Caption: Proposed mechanism of TREN stabilization in perovskite materials.
References
Triaminotriethylamine (TREN) in Organic Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tris(2-aminoethyl)amine, commonly known as TREN, as a catalyst and catalytic ligand in organic synthesis. TREN's unique tripodal structure and the presence of both tertiary and primary amine functionalities make it a versatile component in various catalytic systems.
Introduction
Tris(2-aminoethyl)amine (TREN) is a C3-symmetric, tetradentate chelating ligand.[1] While it is widely recognized for its role in coordination chemistry, forming stable complexes with a variety of transition metals, its application as a direct organocatalyst or as a crucial ligand in catalytic reactions is an area of growing interest. This document focuses on two key applications: TREN-functionalized solid-supported catalysis for Knoevenagel condensations and its role as a ligand in copper-catalyzed Ullmann-type coupling reactions.
Application 1: TREN-Modified Metal Oxides for Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. TREN, when immobilized on solid supports like metal oxides, acts as a highly effective and reusable basic catalyst.[2][3][4]
Catalytic System Overview
TREN can be anchored to metal oxides such as magnesium oxide (MgO), aluminum oxide (Al₂O₃), and niobium pentoxide (Nb₂O₅).[2] The basicity of the metal oxide support plays a crucial role in the catalytic activity of the immobilized TREN.[2] The primary amine groups of TREN are believed to be the active catalytic sites for the Knoevenagel condensation.
Experimental Protocol: TREN Immobilization on MgO
This protocol describes the direct anchoring of TREN onto a magnesium oxide support.
Materials:
-
Tris(2-aminoethyl)amine (TREN)
-
Magnesium oxide (MgO), high surface area
-
Toluene (B28343), anhydrous
Procedure:
-
Support Activation: Dry the MgO support under vacuum at 120 °C for 4 hours to remove adsorbed water.
-
Immobilization:
-
In a round-bottom flask, suspend the dried MgO (5 g) in anhydrous toluene (100 mL).
-
Add a solution of TREN (2 g) in anhydrous toluene (20 mL) to the suspension.
-
Reflux the mixture with stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing and Drying:
-
Allow the mixture to cool to room temperature.
-
Filter the solid material and wash it thoroughly with toluene (3 x 50 mL) and then with methanol (2 x 50 mL) to remove any unreacted TREN.
-
Dry the resulting TREN-functionalized MgO catalyst under vacuum at 80 °C for 12 hours.
-
Experimental Protocol: Knoevenagel Condensation of Furfural (B47365) with Malononitrile (B47326)
Materials:
-
TREN-MgO catalyst
-
Furfural
-
Malononitrile
-
Ethanol (B145695) (solvent)
Procedure:
-
To a round-bottom flask, add the TREN-MgO catalyst (100 mg).
-
Add a solution of furfural (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol (2 x 10 mL) and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the catalytic performance of TREN supported on various metal oxides for the Knoevenagel condensation between furfural and malononitrile.[2]
| Catalyst Support | TREN Loading (mmol/g) | Reaction Time (h) | Conversion (%) |
| MgO | 0.54 | 1 | 98 |
| Al₂O₃ | 0.89 | 3 | 75 |
| Nb₂O₅ | 0.65 | 3 | 60 |
Experimental Workflow
Caption: Experimental workflow for TREN-MgO catalyzed Knoevenagel condensation.
Application 2: TREN as a Ligand in Copper-Catalyzed Ullmann-Type C-O Coupling
In Ullmann-type reactions, TREN can act as an efficient N-donor tripod ligand for copper(I) catalysts, facilitating the formation of carbon-oxygen bonds. This is particularly useful for the synthesis of diaryl ethers. While a specific protocol with TREN is not extensively detailed in the literature, a general protocol based on known copper-catalyzed C-O coupling reactions with amine ligands can be proposed.[5][6][7]
Catalytic System Overview
The catalytic system consists of a copper(I) salt, such as CuI, and TREN as the ligand. The TREN ligand coordinates to the copper center, enhancing its catalytic activity and stability. The reaction typically requires a base to facilitate the deprotonation of the phenol (B47542).
Experimental Protocol: Synthesis of a Diaryl Ether
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Phenol
-
Copper(I) iodide (CuI)
-
Tris(2-aminoethyl)amine (TREN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%) and TREN (10 mol%).
-
Add the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture at 110-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table presents representative yields for a copper-catalyzed Ullmann C-O coupling reaction, illustrating the general effectiveness of such systems. Specific data for TREN as the ligand would require experimental validation.
| Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | Phenol | K₂CO₃ | DMF | 120 | 85-95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 110 | 90-98 |
| 2-Chloropyridine | 3,5-Dimethylphenol | K₃PO₄ | Toluene | 130 | 75-85 |
Catalytic Cycle
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of a TREN-Based Tripodal Ligand
Introduction
Tris(2-aminoethyl)amine (B1216632) (TREN) is a versatile C3-symmetric tripodal building block used extensively in coordination chemistry and medicinal research. Its tetradentate nature allows it to form stable complexes with a variety of metal ions, making TREN-based ligands highly valuable. By modifying the primary amine arms of the TREN scaffold, typically through Schiff base condensation with aldehydes, researchers can create ligands with tailored steric and electronic properties. These tripodal ligands are crucial in mimicking the active sites of metalloenzymes, developing therapeutic chelating agents, designing catalytic systems, and creating advanced materials.[1][2][3][4] This document provides a detailed protocol for the synthesis of a representative TREN-based Schiff base tripodal ligand.
Synthesis Workflow
The general workflow for the synthesis of a TREN-based tripodal ligand via Schiff base condensation is outlined below. The process involves the reaction of the TREN precursor with three equivalents of an appropriate aldehyde, followed by isolation and purification of the final product.
Caption: General experimental workflow for the synthesis of a TREN-based tripodal ligand.
Experimental Protocol: Synthesis of a Salicylaldehyde-TREN Schiff Base Ligand
This protocol details the synthesis of a hexadentate tripodal Schiff base ligand derived from the condensation of tris(2-aminoethyl)amine (TREN) and salicylaldehyde (B1680747).[5][6][7] This reaction is a common and straightforward method for producing TREN-based ligands.
1. Materials and Reagents
-
Tris(2-aminoethyl)amine (TREN), (C₆H₁₈N₄)
-
Salicylaldehyde (2-hydroxybenzaldehyde), (C₇H₆O₂)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Deionized water
2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
3. Step-by-Step Synthesis Procedure
-
Preparation of Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 3.0 equivalents of salicylaldehyde in approximately 20 mL of methanol. Stir the solution using a magnetic stirrer until the salicylaldehyde is completely dissolved.[5]
-
Preparation of TREN Solution: In a separate beaker or flask, dissolve 1.0 equivalent of tris(2-aminoethyl)amine (TREN) in approximately 15 mL of methanol.
-
Reaction: Slowly add the TREN solution dropwise to the stirring salicylaldehyde solution at room temperature.[5] The addition should be performed over 15-20 minutes.
-
Reaction Progression: Upon addition, the solution will typically turn a bright yellow color, and a precipitate may begin to form. Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion. Some protocols may call for longer stirring times (up to 12 hours).[8]
-
Isolation of Product: Collect the resulting bright yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the collected solid several times with a small amount of cold diethyl ether to remove any unreacted starting materials.[1]
-
Drying: Dry the purified product under vacuum for several hours to remove all residual solvent. The final product is a bright yellow, crystalline solid.
4. Characterization
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1630 cm⁻¹) and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the starting materials.
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure of the ligand by analyzing the chemical shifts and integration of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the calculated values for the expected product.[1][5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a TREN-based tripodal ligand derived from TREN and 2-hydroxy-1-naphthaldehyde.[1]
| Parameter | Value | Reference |
| Reactants | ||
| TREN | 0.0846 g (0.578 mmol) | Tris(2-aminoethyl)amine |
| 2-hydroxy-1-naphthaldehyde | 3.0 g (17.4 mmol) - Note: Stoichiometry appears unusual in source | An aldehyde used to form the Schiff base arms. |
| Solvent (THF) | 20 mL | Tetrahydrofuran was used as the reaction solvent. |
| Reaction Conditions | ||
| Temperature | Room Temperature | The reaction is typically conducted at ambient temperature. |
| Time | 1 hour | Duration of stirring for the reaction mixture. |
| Product | ||
| Product Name | 1-[(E)-2-[Bis[2-[(2-hydroxy-1-naphthyl)methyleneamino]ethyl]amino]ethyl iminomethyl]naphthalen-2-ol | The resulting hexadentate Schiff base tripodal ligand. |
| Appearance | Bright yellow precipitates | The physical state of the isolated product. |
| Analytical Data | ||
| Molecular Formula | C₃₉H₃₆N₄O₃ | The chemical formula of the synthesized ligand. |
| Molecular Weight (Calc.) | 608.27 g/mol | The calculated molecular weight. |
| Elemental Analysis (Found) | C: 77.23%, H: 9.36%, N: 9.35% | Experimental results from elemental analysis, showing close agreement with calculated values.[1] |
Note: The reactant quantities from the cited source[1] suggest a large excess of the aldehyde. Standard Schiff base condensations with TREN typically use a stoichiometric ratio closer to 1:3. Researchers should adjust molar equivalents as needed for their specific aldehyde.
References
- 1. Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tripodal ligand - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and Properties of Tren-Schiff Base Compound and Its Manganese(III) Complex by Original Self-assembly Reaction [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure and Properties of Tren-Schiff Base Compound and Its Manganese(III) Complex by Original Self-assembly Reaction [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Metalation of Tris(2-aminoethyl)amine and its Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metalation of Tris(2-aminoethyl)amine (tren) and the catalytic use of the resulting metal complexes. Tris(2-aminoethyl)amine is a versatile tripodal, tetradentate ligand that forms stable complexes with a variety of transition metals, enabling a wide range of catalytic transformations.[1] These complexes have demonstrated significant activity in various organic reactions, including polymerization, oxidation, and carbon-carbon bond formation.
Overview of Catalytic Applications
Metal complexes of Tris(2-aminoethyl)amine and its derivatives are effective catalysts for several important organic transformations. The tripodal structure of the tren ligand provides a well-defined coordination sphere around the metal center, which can be tuned by modifying the ligand backbone to influence catalytic activity and selectivity.
Key application areas include:
-
Atom Transfer Radical Polymerization (ATRP): Copper-tren complexes are highly efficient catalysts for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[2][3][4]
-
Oxidation Reactions: Various metal-tren complexes, particularly those of copper and iron, catalyze the oxidation of phenols, alcohols, and other organic substrates.[5]
-
Knoevenagel Condensation: Tren-based catalysts, often immobilized on solid supports, are effective in promoting the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction.[6][7]
-
Hydrogenation Reactions: Cobalt-tren complexes have shown promise in the catalytic hydrogenation of alkenes, offering a more sustainable alternative to precious metal catalysts.[8][9]
-
Asymmetric Catalysis: Chiral derivatives of tren can be used to synthesize enantiomerically enriched products through asymmetric catalysis, such as epoxidation reactions.
Data Presentation: Catalytic Performance of Metal-Tren Complexes
The following tables summarize the quantitative data for the catalytic performance of various metal-tren complexes in different reactions.
Table 1: Atom Transfer Radical Polymerization (ATRP) Catalyzed by Copper-Tren Complexes
| Monomer | Catalyst System | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) | Reference |
| Methyl Acrylate (B77674) (MA) | Cu(I)Br/Me6TREN | Methyl 2-bromopropionate | Bulk | 25 | 1 | 41 | 8,200 | 9,100 | 1.09 | [4] |
| n-Butyl Acrylate (BA) | Cu(I)Br/Me6TREN (1% rel. to initiator) | Methyl 2-bromopropionate | Bulk | 60 | 1.5 | >95 | - | - | <1.2 | [4] |
| Styrene (Sty) | Cu(I)Br/Me6TREN (50% rel. to initiator) | 1-Phenylethyl bromide | Bulk | 110 | 4 | ~90 | 9,500 | 10,400 | 1.15 | [4] |
| Methyl Methacrylate (MMA) | Cu(I)Br/Me6TREN + Cu(II)Cl2 | Ethyl 2-bromoisobutyrate | Toluene (B28343) | 90 | 6 | ~80 | 18,000 | 15,000 | 1.4 | [4] |
Table 2: Knoevenagel Condensation of Furfural (B47365) and Malononitrile (B47326) [7]
| Catalyst | Support | Reaction Time (min) | Conversion (%) | Selectivity (%) |
| TAEA | MgO | 15 | 100 | 100 |
| TAEA | Al2O3 | 60 | 85 | 100 |
| TAEA | Nb2O5 | 120 | 50 | 100 |
Reaction conditions: 70 °C, catalyst (0.1 g), furfural (1 mmol), malononitrile (1 mmol), toluene (5 mL). TAEA: Tris(2-aminoethyl)amine
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative metal-tren catalyst and its application in a catalytic reaction.
Synthesis of [Cu(I)(Me6TREN)]Br Catalyst for ATRP
Materials:
-
Copper(I) bromide (CuBr)
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
-
Anhydrous acetonitrile (B52724)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add CuBr to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile to the flask to dissolve the CuBr. The solution should be colorless.
-
Slowly add one equivalent of Me6TREN to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes. The formation of the [Cu(I)(Me6TREN)]Br complex is indicated by a color change.
-
The catalyst solution is typically prepared in situ and used directly for the polymerization reaction.
Protocol for Atom Transfer Radical Polymerization of Methyl Acrylate (MA)
Materials:
-
[Cu(I)(Me6TREN)]Br catalyst solution (prepared as in 3.1)
-
Methyl acrylate (MA), inhibitor removed
-
Methyl 2-bromopropionate (initiator)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Schlenk flask and line
-
Magnetic stirrer and thermostat
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the desired amount of solvent and the monomer (methyl acrylate).
-
Add the initiator (methyl 2-bromopropionate) to the monomer solution.
-
Degas the solution by several freeze-pump-thaw cycles.
-
In a separate Schlenk flask, prepare the [Cu(I)(Me6TREN)]Br catalyst as described in section 3.1.
-
Using a gas-tight syringe, transfer the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Maintain the reaction at the desired temperature with constant stirring.
-
Monitor the progress of the polymerization by taking samples periodically and analyzing them by techniques such as ¹H NMR spectroscopy (for conversion) and size exclusion chromatography (for molecular weight and polydispersity).
-
To quench the reaction, expose the mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum.
Visualizations
Metalation of Tris(2-aminoethyl)amine (tren)
The following diagram illustrates the general process of metalating the tren ligand to form a metal-tren complex.
Caption: General workflow for the synthesis of a metal-tren complex.
Catalytic Cycle for Copper-Tren Catalyzed ATRP
This diagram shows the key steps in the catalytic cycle of Atom Transfer Radical Polymerization (ATRP) mediated by a copper-tren complex.[3][7][10]
Caption: Simplified catalytic cycle for Cu-tren mediated ATRP.
Influence of Ligand Modification on Catalyst Performance
This diagram illustrates the logical relationship between modifications to the tren ligand and the resulting catalytic performance.
Caption: Factors influenced by tren ligand modification affecting catalysis.
Relevance to Drug Development
The catalytic transformations enabled by metal-tren complexes have significant implications for drug development and pharmaceutical synthesis. Controlled polymerization techniques like ATRP can be used to create well-defined polymers for drug delivery systems. Furthermore, the ability of these catalysts to promote key bond-forming reactions is valuable for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. For instance, the development of efficient and selective catalytic methods for C-C, C-N, and C-O bond formation is a central theme in modern medicinal chemistry. While direct applications of tren-based catalysts in the synthesis of specific commercial drugs are not yet widely documented in publicly available literature, the fundamental reactions they catalyze are highly relevant to the construction of molecular scaffolds found in many pharmaceuticals.[11][12] The ongoing research into developing more active, selective, and sustainable catalysts based on earth-abundant metals like iron and copper, complexed with versatile ligands such as tren, holds considerable promise for the future of green and efficient pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-catalyzed alkene hydrogenation by reductive turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tris(2-aminoethyl)amine (TREN) in Nanomaterial and Nanoparticle Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tris(2-aminoethyl)amine (TREN) in the synthesis and functionalization of various nanomaterials, including gold nanoparticles, quantum dots, mesoporous silica (B1680970) nanoparticles, and iron oxide nanoparticles. Detailed experimental protocols, quantitative data, and workflow visualizations are included to guide researchers in leveraging the unique properties of TREN for their specific applications.
Gold Nanoparticles (AuNPs)
Application Notes
Tris(2-aminoethyl)amine (TREN) serves as a versatile molecule in the field of gold nanoparticle research, primarily utilized as a linking or bridging agent to assemble pre-synthesized nanoparticles into dimers and trimers[1]. Its three primary amine groups allow for the covalent coupling of carboxyl-functionalized gold nanoparticles, enabling the controlled formation of nanoparticle assemblies[1]. This capability is crucial for studying plasmon coupling effects and developing novel materials with tailored optical properties.
Furthermore, TREN can be used as a stabilizing agent during the synthesis of gold nanoparticles, influencing their final size and morphology. The primary amine groups of TREN can coordinate to the gold surface, preventing aggregation and controlling particle growth[2][3]. The resulting amine-functionalized gold nanoparticles offer a platform for further conjugation with biomolecules, making them suitable for applications in drug delivery, diagnostics, and sensing[4][5]. The biocompatibility of such functionalized nanoparticles is a critical aspect, and surface modifications are often employed to enhance their stability in biological media and reduce potential cytotoxicity[4].
Experimental Protocols
Protocol 1.1: Assembly of Gold Nanoparticle Dimers and Trimers using TREN as a Bridging Ligand
This protocol is adapted from a method for the covalent coupling of carboxyl-monofunctional gold nanoparticles[1].
Materials:
-
Carboxyl-monofunctional gold nanoparticles (AuNPs)
-
Tris(2-aminoethyl)amine (TREN)
-
N,N'-Diisopropylcarbodiimide (DIC) (optional, for trimer formation)
-
Isopropanol
-
Deionized water
Procedure:
-
Disperse the carboxyl-monofunctional AuNPs in a mixture of ethanol and isopropanol.
-
Prepare a solution of TREN in ethanol.
-
For dimer formation, add the TREN solution to the AuNP dispersion. The molar ratio of TREN to AuNPs should be optimized based on the desired yield of dimers.
-
For trimer formation, add N,N'-Diisopropylcarbodiimide (DIC) to the reaction mixture containing AuNPs and TREN[1].
-
Allow the reaction to proceed at room temperature with gentle stirring for a specified time (optimization may be required).
-
Monitor the assembly process using UV-Vis spectroscopy by observing the red shift of the surface plasmon resonance (SPR) peak, which indicates nanoparticle coupling[1].
-
Characterize the resulting nanoparticle assemblies using Transmission Electron Microscopy (TEM) to confirm the formation of dimers and trimers.
Protocol 1.2: Synthesis of TREN-Stabilized Gold Nanoparticles
This protocol is a general method based on the reduction of a gold salt in the presence of TREN as a stabilizing agent[2].
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Tris(2-aminoethyl)amine (TREN)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Isopropanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HAuCl₄.
-
In a separate flask, dissolve TREN in a mixture of ethanol and isopropanol.
-
Add the HAuCl₄ solution to the TREN solution under vigorous stirring.
-
Prepare a fresh, cold solution of NaBH₄ in deionized water.
-
Rapidly inject the NaBH₄ solution into the gold-TREN mixture while stirring vigorously. A color change to deep red indicates the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.
-
Purify the TREN-stabilized AuNPs by centrifugation and washing with ethanol and deionized water to remove unreacted reagents.
-
Characterize the size and morphology of the synthesized AuNPs using TEM and Dynamic Light Scattering (DLS). The optical properties can be analyzed using UV-Vis spectroscopy.
Quantitative Data
| Parameter | Value | Reference |
| Average diameter of primary TREN-stabilized AuNPs | 3.2 ± 0.6 nm | [2] |
| Size of secondary agglomerated TREN-stabilized AuNPs | up to 20 nm | [2] |
Workflow for TREN-Mediated Gold Nanoparticle Assembly
Caption: Workflow for assembling gold nanoparticle dimers and trimers using TREN.
Quantum Dots (QDs)
Application Notes
TREN can be employed in the synthesis of quantum dots (QDs) as a capping agent to control their growth and surface properties. The amine groups of TREN can coordinate to the surface of the growing nanocrystals, preventing their aggregation and passivating surface defects, which can enhance their photoluminescence quantum yield[6]. The tripod-like structure of TREN may offer unique coordination geometry on the QD surface, influencing their stability and dispersibility in various solvents.
Functionalization of QDs with TREN can also facilitate their use in biological applications. The primary amine groups on the surface of TREN-capped QDs provide reactive sites for conjugation with biomolecules such as antibodies, peptides, or nucleic acids, enabling their use as fluorescent probes for targeted imaging and sensing[7].
Experimental Protocols
Protocol 2.1: General Synthesis of TREN-Capped Cadmium Selenide (CdSe) Quantum Dots
This is a generalized protocol adapted from hot-injection methods for QD synthesis, incorporating TREN as a co-capping agent[8][9].
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Tris(2-aminoethyl)amine (TREN)
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene. Heat the mixture to ~150 °C under argon flow until the solution becomes clear, indicating the formation of cadmium oleate.
-
Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se solution.
-
Synthesis of CdSe Core: Increase the temperature of the cadmium precursor solution to the desired nucleation temperature (e.g., 240-280 °C). At this point, add a specific amount of TREN to the reaction flask.
-
Injection and Growth: Swiftly inject the TOP-Se solution into the hot cadmium-TREN mixture. The reaction mixture will change color, indicating the nucleation and growth of CdSe QDs.
-
Monitoring Growth: The growth of the QDs can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The size of the QDs can be tuned by controlling the reaction time and temperature[9].
-
Quenching and Purification: Cool the reaction mixture to room temperature. Add toluene to dissolve the QDs, followed by the addition of methanol to precipitate the QDs.
-
Centrifuge the mixture to collect the TREN-capped CdSe QDs. Wash the precipitate multiple times with a toluene/methanol solvent/non-solvent system.
-
Finally, redisperse the purified TREN-capped QDs in a suitable solvent like toluene or chloroform (B151607) for characterization and further use.
Quantitative Data
Workflow for TREN-Capped Quantum Dot Synthesis
Caption: Generalized workflow for the synthesis of TREN-capped quantum dots.
Mesoporous Silica Nanoparticles (MSNs)
Application Notes
TREN is a valuable functionalizing agent for mesoporous silica nanoparticles (MSNs), enhancing their potential as drug delivery carriers[10]. The primary amine groups of TREN can be grafted onto the surface of MSNs, providing several advantages. Firstly, the amine groups introduce a positive surface charge, which can facilitate the loading of negatively charged drug molecules through electrostatic interactions[11]. Secondly, the presence of multiple amine groups can improve the overall drug loading capacity of the MSNs[12].
Furthermore, TREN-functionalized MSNs can be designed for controlled drug release. The amine groups can act as "gatekeepers" that respond to changes in pH. In acidic environments, such as those found in tumor tissues or endosomes, the protonation of the amine groups can trigger the release of the encapsulated drug[13]. This pH-responsive behavior is highly desirable for targeted drug delivery applications[14]. The biocompatibility of TREN-functionalized MSNs is an important consideration, and studies have shown that surface modifications can help mitigate potential toxicity[15].
Experimental Protocols
Protocol 3.1: Synthesis of TREN-Functionalized Mesoporous Silica Nanoparticles (Post-Synthesis Grafting)
This protocol is based on the functionalization of pre-synthesized MSNs with TREN[11].
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
Tris(2-aminoethyl)amine (TREN)
-
Toluene (dry)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of MSNs: Activate the MSNs by heating them at 120 °C for 24 hours to remove adsorbed water.
-
Silanization: Disperse the activated MSNs in dry toluene. Add (3-Chloropropyl)trimethoxysilane (CPTMS) to the suspension. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Washing: After refluxing, cool the mixture to room temperature. Collect the CPTMS-functionalized MSNs by centrifugation, and wash them thoroughly with toluene and ethanol to remove unreacted silane. Dry the particles under vacuum.
-
TREN Grafting: Disperse the CPTMS-functionalized MSNs in a solution of TREN in toluene. Reflux the mixture for 24 hours.
-
Final Washing and Drying: Cool the reaction mixture and collect the TREN-functionalized MSNs by centrifugation. Wash the particles extensively with toluene, ethanol, and deionized water to remove excess TREN. Dry the final product under vacuum.
-
Characterization: Confirm the successful functionalization using Fourier-transform infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and elemental analysis. The mesoporous structure can be verified by TEM and nitrogen adsorption-desorption analysis.
Quantitative Data
| Parameter | Sorbent | Adsorption Capacity (mg/g) | pH | Reference |
| Cr(III) | SG-TREN | 32.72 | 4 | [11] |
| Cd(II) | SG-TREN | 36.42 | 4 | [11] |
| Pb(II) | SG-TREN | 64.61 | 4 | [11] |
SG-TREN: Tris(2-aminoethyl)amine functionalized silica gel
| Drug | Carrier | Drug Loading Efficiency (%) | Drug Loading Content (%) | Reference |
| Doxorubicin | PEI-modified IONs | - | High | [16] |
| Doxorubicin | PSS-modified IONs | - | Moderate | [16] |
| Carvedilol | Chitosan-functionalized MSNPs | 96.25 ± 3.12 | 32.49 ± 1.57 | [12] |
Workflow for TREN Functionalization of Mesoporous Silica Nanoparticles
Caption: Post-synthesis grafting of TREN onto mesoporous silica nanoparticles.
Iron Oxide Nanoparticles (IONPs)
Application Notes
TREN can be used to functionalize iron oxide nanoparticles (IONPs) to create stable, water-dispersible magnetic nanoparticles with reactive surfaces[17]. The amine groups of TREN can be attached to the IONP surface, often after an initial silica coating, providing a platform for further bioconjugation[3]. These TREN-functionalized IONPs are promising for a range of biomedical applications, including magnetic resonance imaging (MRI) contrast agents, magnetic separation of biomolecules, and as carriers for targeted drug delivery[18][19].
The presence of TREN on the surface of IONPs can influence their magnetic properties, biocompatibility, and cellular uptake[20]. The amine groups can interact with cell membranes, potentially enhancing cellular internalization[21]. For drug delivery applications, the pH-responsive nature of the amine groups can be exploited for controlled release in acidic tumor microenvironments[16].
Experimental Protocols
Protocol 4.1: Synthesis of TREN-Functionalized Iron Oxide Nanoparticles
This protocol describes a general method for the co-precipitation synthesis of IONPs followed by functionalization with TREN[22].
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Tris(2-aminoethyl)amine (TREN)
-
Deionized water
Procedure:
-
Co-precipitation of IONPs: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere.
-
Heat the solution to 80 °C with vigorous stirring.
-
Rapidly add ammonium hydroxide to the solution to precipitate the iron oxide nanoparticles. The solution will turn black.
-
Continue stirring at 80 °C for 1-2 hours.
-
Functionalization with TREN: While the IONP suspension is still hot, add a solution of TREN in deionized water.
-
Continue to stir the mixture at 80 °C for several hours to allow for the functionalization of the nanoparticle surface.
-
Purification: Cool the suspension to room temperature. Collect the TREN-functionalized IONPs using a strong magnet.
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted reagents.
-
Resuspend the purified TREN-functionalized IONPs in deionized water for storage and further use.
-
Characterization: Characterize the nanoparticles for their size, morphology, and crystalline structure using TEM and X-ray diffraction (XRD). Confirm the presence of TREN on the surface using FTIR and TGA. The magnetic properties can be measured using a vibrating sample magnetometer (VSM).
Quantitative Data
| Parameter | Sorbent | Maximum Capacity (mg/g) | Reference |
| Silver ions | TREN-functionalized Fe₃O₄ nanoparticles | > 97.3 | [22] |
| Gold ions | TREN-functionalized Fe₃O₄ nanoparticles | > 167 | [22] |
Workflow for TREN Functionalization of Iron Oxide Nanoparticles
Caption: Synthesis and functionalization of iron oxide nanoparticles with TREN.
Cellular Uptake and Potential Signaling
While specific signaling pathways directly triggered by TREN-functionalized nanoparticles are not extensively documented, the general mechanisms of nanoparticle-cell interactions provide a framework for understanding their potential biological effects. The surface properties of nanoparticles, including size, shape, and charge, play a crucial role in their cellular uptake and subsequent intracellular trafficking[21].
Amine-functionalized nanoparticles, such as those coated with TREN, often exhibit a positive surface charge, which can promote interaction with the negatively charged cell membrane, leading to enhanced cellular uptake through mechanisms like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis[21][23]. Once inside the cell, nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of late endosomes and lysosomes can trigger the release of drugs from pH-responsive TREN-functionalized carriers.
It is plausible that the interaction of TREN-functionalized nanoparticles with cell surface receptors or their intracellular accumulation could modulate various signaling pathways. For instance, nanoparticles have been shown to induce oxidative stress, which can activate stress-response pathways like the Nrf2 signaling pathway[22]. Furthermore, nanoparticle-mediated receptor clustering can influence downstream signaling cascades[24]. However, further research is needed to elucidate the specific signaling pathways affected by TREN-functionalized nanoparticles.
General Cellular Uptake and Trafficking of Functionalized Nanoparticles
Caption: General pathway of cellular uptake and intracellular trafficking of nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles for Interrogation of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A biocompatible synthesis of gold nanoparticles by Tris(hydroxymethyl)aminomethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques | TrackTheTwin [trackthetwin.ugent.be]
- 10. asdlib.org [asdlib.org]
- 11. Mesoporous silica nanoparticles for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, and applications of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 18. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijirset.com [ijirset.com]
- 20. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding the role of Tris(2-aminoethyl)amine in stabilizing mixed-cation perovskites under humid and thermal stress conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Silver Nanoparticles by Green Method Stabilized to Synthetic Human Stomach Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
Application Notes and Protocols for the Characterization of TREN Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2-aminoethyl)amine (TREN) is a tripodal, tetradentate chelating ligand capable of forming stable complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states.[1] The constrained geometry of the TREN ligand often leads to the formation of complexes with fewer isomers compared to linear polyamines, which simplifies their structural analysis and makes them attractive scaffolds in coordination chemistry, materials science, and drug development.[2] This document provides detailed application notes and experimental protocols for the analytical characterization of TREN complexes.
Synthesis of a Generic TREN-Metal Complex
A general synthetic route to a TREN-metal complex involves the reaction of a metal salt with the TREN ligand in a suitable solvent. The following diagram illustrates a typical synthesis and workup procedure.
Caption: Synthetic workflow for a generic TREN-metal complex.
Analytical Characterization Workflow
Once synthesized, the TREN-metal complex is subjected to a series of analytical techniques to confirm its identity, purity, and structural properties. The following diagram outlines a typical characterization workflow.
Caption: General analytical workflow for TREN complex characterization.
Experimental Protocols and Data Presentation
Elemental Analysis
Application: Elemental analysis is a fundamental technique to determine the elemental composition (typically C, H, N) of a purified TREN complex. This data is crucial for confirming the empirical formula and assessing the purity of the synthesized compound. The experimentally determined weight percentages of elements should be within ±0.4% of the calculated values for a proposed formula.[3]
Protocol: Combustion Analysis for C, H, N
-
Sample Preparation: Ensure the TREN complex is thoroughly dried to remove any residual solvent. A sample amount of 2-5 mg is typically required.
-
Instrumentation: Utilize a CHN elemental analyzer.
-
Analysis: The sample is combusted in a furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Data Interpretation: The instrument software calculates the weight percentages of C, H, and N in the sample. Compare these experimental values with the theoretical percentages calculated from the expected chemical formula.
Table 1: Representative Elemental Analysis Data for a Cobalt-TREN Complex
| Complex Formula | Element | Calculated (%) | Found (%) | Deviation (%) |
| [Co(C₆H₁₈N₄)Cl]Cl₂ | C | 21.04 | 21.35 | +0.31 |
| H | 5.30 | 5.25 | -0.05 | |
| N | 16.35 | 16.50 | +0.15 | |
| Co | 17.21 | 17.05 | -0.16 | |
| Cl | 31.09 | 30.85 | -0.24 |
Note: Cobalt and Chlorine analysis would require separate techniques such as Inductively Coupled Plasma (ICP) or titration methods.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: FT-IR spectroscopy is used to identify the functional groups present in the TREN complex and to confirm the coordination of the TREN ligand to the metal center. Changes in the vibrational frequencies of the N-H bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations are key indicators of complex formation.
Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of the dried TREN complex with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for TREN and a Representative Metal Complex
| Vibrational Mode | Free TREN Ligand | [Co(TREN)Cl₂] | Interpretation |
| ν(N-H) stretch | ~3350, ~3280 | ~3250, ~3150 | Shift to lower frequency upon coordination. |
| δ(N-H) bend | ~1590 | ~1580 | Shift upon coordination. |
| ν(C-N) stretch | ~1050 | ~1040 | Slight shift upon coordination. |
| ν(M-N) stretch | - | ~450-550 | Appearance of new bands confirms coordination.[5][6] |
Note: The exact frequencies can vary depending on the metal, its oxidation state, and the counter-ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy provides information about the electronic transitions within the TREN-metal complex. For transition metal complexes, the absorption bands in the visible region are typically due to d-d electronic transitions, which are characteristic of the metal ion's coordination environment and geometry.
Protocol: Solution-Phase UV-Vis Spectroscopy
-
Solution Preparation: Prepare a solution of the TREN complex of a known concentration in a suitable solvent (e.g., water, methanol (B129727), acetonitrile) that does not absorb in the region of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Table 3: Representative UV-Vis Absorption Data for TREN-Metal Complexes
| Complex | Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment |
| --INVALID-LINK--₂ | Water | ~610 | ~150 | d-d transition |
| --INVALID-LINK-- | Water | ~360, ~580, ~950 | ~10, ~5, ~5 | d-d transitions |
| [Co(TREN)Cl₂] | Methanol | ~530, ~620 (sh) | ~100, ~50 | d-d transitions |
Note: The λ_max and ε values are sensitive to the solvent and the specific geometry of the complex.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: For diamagnetic TREN complexes (e.g., with Zn(II), Co(III)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure and assessing the symmetry of the complex in solution. Coordination of the TREN ligand to a metal ion typically results in shifts of the proton and carbon signals compared to the free ligand. Paramagnetic complexes are generally not suitable for standard NMR analysis due to significant signal broadening.[8][9]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diamagnetic TREN complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
Data Analysis: Compare the chemical shifts and integration of the signals in the complex's spectra to those of the free TREN ligand.
Table 4: Representative ¹H NMR Data (δ, ppm) for Free TREN and a Diamagnetic Zn(II)-TREN Complex
| Protons | Free TREN (in D₂O) | --INVALID-LINK--₂ (in D₂O) | Interpretation |
| -CH₂-N(apical) | ~2.75 (t) | ~2.90 (t) | Downfield shift upon coordination. |
| -CH₂-NH₂(terminal) | ~2.65 (t) | ~2.80 (t) | Downfield shift upon coordination. |
Note: The chemical shifts are approximate and can be influenced by the solvent and counter-ions.[10]
Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight of the TREN complex, thereby confirming its composition. Electrospray ionization (ESI) is a common technique for analyzing coordination complexes.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the TREN complex (typically in the micromolar range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the intact complex cation or fragments thereof.
-
Data Analysis: Identify the peak corresponding to the desired complex ion, for example, [M(TREN)]²⁺ or [M(TREN)X]⁺, where X is a counter-ion. The observed isotopic distribution pattern should match the theoretical pattern for the proposed formula.
Table 5: Representative ESI-MS Data for a TREN-Metal Complex
| Complex Ion | Calculated m/z | Observed m/z |
| [Cu(C₆H₁₈N₄)]²⁺ | 104.57 | 104.57 |
| [Ni(C₆H₁₈N₄)SO₄] (as [Ni(TREN)]²⁺) | 102.35 | 102.35 |
Single Crystal X-ray Diffraction
Application: When suitable single crystals can be grown, X-ray diffraction provides the definitive three-dimensional structure of the TREN complex in the solid state. It yields precise information about bond lengths, bond angles, and the overall coordination geometry.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the TREN complex, often by slow evaporation of a saturated solution or by vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and measuring the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, resulting in a model of the atomic positions within the crystal lattice.
Table 6: Representative Structural Data for a [Ni(TREN)(H₂O)₂]--INVALID-LINK--₂ Complex
| Parameter | Value |
| Coordination Geometry of [Ni(TREN)(H₂O)₂]²⁺ | Distorted Octahedral |
| Ni-N (apical) bond length | ~2.10 Å |
| Ni-N (terminal) bond lengths | ~2.12 - 2.15 Å |
| Ni-O (water) bond lengths | ~2.08 Å |
| N-Ni-N bond angles | ~80-82° (within chelate rings) |
Data adapted from a reported crystal structure.[11]
Conclusion
A comprehensive characterization of TREN complexes requires the application of multiple analytical techniques. The combination of spectroscopic and spectrometric methods, along with elemental analysis and X-ray crystallography, provides a complete picture of the composition, purity, and structure of these important coordination compounds. The protocols and data presented herein serve as a guide for researchers in the successful analysis of novel TREN-based materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel compounds - Wikipedia [en.wikipedia.org]
- 4. Inorganic Synthesis and Quantitative Chemical Analysis of a Complex Cobalt Salt, Sarah Case – Ward Prize Celebration of First-Year Writers: 2022 – 2023 [pressbooks.middcreate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 8. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of Stable Transition Metal Complexes with Tris(2-aminoethyl)amine (TREN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a tetra-dentate chelating ligand capable of forming highly stable complexes with a variety of transition metals. The tripodal nature of TREN enforces a specific coordination geometry on the metal center, which, along with the strong sigma-donating properties of its four nitrogen atoms, contributes to the high stability of the resulting complexes. This stability is crucial in various applications, particularly in drug development, where the metal complex must remain intact to exert its therapeutic effect and to minimize off-target toxicity from the release of free metal ions.[1]
These application notes provide detailed protocols for the synthesis, purification, and characterization of TREN complexes with first-row transition metals, as well as a method for determining their stability constants. The information is intended to guide researchers in the development of novel metal-based therapeutics and other applications where stable metal chelation is paramount.
Data Presentation: Stability of Transition Metal-TREN Complexes
The stability of metal complexes is quantified by the formation constant (log K). A higher log K value indicates a more stable complex. The stability of high-spin, divalent, first-row transition metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2][3][4] This trend is attributed to the decrease in ionic radii across the period and the increase in crystal field stabilization energy (CFSE), peaking at Cu(II) due to the Jahn-Teller effect.[2]
| Metal Ion | log K1 [M(TREN)]2+ | Coordination Geometry | Reference |
| Co(II) | 12.8 | Trigonal Bipyramidal | [5] |
| Ni(II) | 14.8 | Trigonal Bipyramidal | [5] |
| Cu(II) | 18.8 | Distorted Trigonal Bipyramidal | [5][6] |
| Zn(II) | 14.6 | Trigonal Bipyramidal | [5][7] |
Note: The stability constants are indicative and can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: General Synthesis of Transition Metal-TREN Complexes
This protocol describes a general method for the synthesis of [M(TREN)]X₂ complexes, where M = Co(II), Ni(II), Cu(II), or Zn(II) and X is a non-coordinating anion like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻).
Materials:
-
Tris(2-aminoethyl)amine (TREN)
-
Co(ClO₄)₂·6H₂O, Ni(BF₄)₂·6H₂O, Cu(ClO₄)₂·6H₂O, or Zn(ClO₄)₂·6H₂O
-
Ethanol, Methanol, or Acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of the respective transition metal salt in 20 mL of the chosen solvent (e.g., methanol).
-
In a separate beaker, dissolve 1 mmol of TREN in 10 mL of the same solvent.
-
Slowly add the TREN solution to the stirring metal salt solution at room temperature.
-
A color change should be observed upon addition, indicating complex formation.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Reduce the solvent volume under reduced pressure until the product begins to precipitate.
-
Complete the precipitation by adding diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the product with two small portions of cold diethyl ether.
-
Dry the complex in a desiccator over silica (B1680970) gel.
Purification by Recrystallization: The crude product can be purified by recrystallization.[8][9][10]
-
Dissolve the crude complex in a minimum amount of hot solvent (e.g., methanol, ethanol, or acetonitrile).[11]
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be required to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Characterization of Transition Metal-TREN Complexes
UV-Visible Spectroscopy:
-
Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the complex in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Record the UV-Vis spectrum over a range of 200-900 nm.
-
The λₘₐₓ values are characteristic of the d-d electronic transitions of the metal ion in the specific coordination environment. For example, the [Cu(Me₆-TREN)(OOH)]⁺ complex exhibits bands at 375, 680, and 840 nm.[6]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid complex, typically using KBr pellets or an ATR accessory.
-
Characteristic peaks for the coordinated TREN ligand include N-H stretching and bending vibrations. Shifts in these peaks compared to the free ligand indicate coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is most effective for characterizing diamagnetic complexes, such as those of Zn(II).[7] For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the unpaired electrons can lead to significant line broadening and large chemical shifts, making spectral interpretation challenging.
-
Dissolve the complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Coordination of TREN to the metal will result in shifts in the proton and carbon signals of the ethylenediamine (B42938) arms compared to the free ligand.
Protocol 3: Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
This protocol outlines the determination of the formation constants of metal-TREN complexes using pH-metric titrations.[12][13]
Materials:
-
Calibrated pH meter and electrode
-
Constant temperature water bath
-
Standardized solutions of a strong acid (e.g., 0.1 M HClO₄) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
TREN solution of known concentration
-
Metal salt solutions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M NaClO₄)
Procedure:
-
Prepare the following solutions in a titration vessel, maintaining a constant total volume and ionic strength:
-
Acid titration: Strong acid + inert salt
-
Ligand titration: Strong acid + TREN + inert salt
-
Metal-ligand titration: Strong acid + TREN + metal salt + inert salt
-
-
Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using the water bath.
-
Titrate each solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
The stepwise formation constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (e.g., log K₁ at n̄ = 0.5).
Biological Relevance and Signaling Pathways
Polyamine metal complexes, including those with TREN, have significant biological implications. They can be transported into cells via the polyamine transport system (PTS).[14] This provides a targeted delivery mechanism for metal-based drugs. Once inside the cell, these complexes can interact with various cellular components and signaling pathways.
For instance, copper-polyamine complexes are known to play a role in neurotransmission and can influence pathways involving GABA (gamma-aminobutyric acid).[15] Polyamines themselves are involved in critical cellular processes such as cell growth, proliferation, and differentiation, and their metabolism is often dysregulated in cancer. The mTOR signaling pathway, a central regulator of cell growth and metabolism, can be influenced by polyamine levels.[16] The chelation of intracellular metal ions by polyamines can also impact cellular redox balance and protect against oxidative stress.[17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Irving–Williams series - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Spectroscopic and computational characterization of CuII–OOR (R = H or cumyl) complexes bearing a Me6-tren ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tris(2-aminoethyl)amine-based zinc complex as a highly water-soluble drug carrier for the anti-COVID-19 drug favipiravir: a joint experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Home Page [chem.ualberta.ca]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. potentiometric titration technique: Topics by Science.gov [science.gov]
- 13. titration procedure based: Topics by Science.gov [science.gov]
- 14. Polyamine modulation of iron uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. real.mtak.hu [real.mtak.hu]
- 16. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triaminotriethylamine (tren) Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of triaminotriethylamine (tren) metal complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound (tren) to the metal salt?
A1: The optimal molar ratio of tren to the metal salt is a critical factor in maximizing the yield of the desired complex. While the ideal ratio can vary depending on the specific metal and desired coordination, a common starting point is a 1:1 or 1:2 metal-to-ligand molar ratio. For instance, in the synthesis of some nickel(II)-tren complexes, both 1:1 and 1:2 ratios have been explored.[1] It is recommended to perform small-scale trial reactions to determine the optimal stoichiometry for your specific system.
Q2: How does pH affect the yield of the synthesis?
A2: The pH of the reaction mixture plays a crucial role in the formation of tren metal complexes. The tren ligand is a polyamine and its protonation state is pH-dependent. At low pH, the amine groups will be protonated, preventing them from coordinating to the metal ion. Conversely, at very high pH, the metal ion may precipitate as a hydroxide. Generally, the reaction is carried out in a neutral to slightly basic medium to ensure the availability of the deprotonated, coordinating form of the ligand. The optimal pH range is specific to the metal ion being used and should be empirically determined. For many first-row transition metals, complex formation is favored at near-neutral pH.[2]
Q3: What are the most common solvents for this type of synthesis?
A3: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Ethanol (B145695) and methanol (B129727) are commonly used solvents for the synthesis of tren metal complexes.[3][4][5] The solubility of both the metal salt and the tren ligand in the chosen solvent is a key consideration. In some cases, a mixture of solvents may be necessary to achieve optimal solubility for all reactants.
Q4: How can I purify the synthesized tren metal complex?
A4: Purification of the crude product is essential to remove unreacted starting materials and any side products. Common purification techniques for metal complexes include:
-
Recrystallization: This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form crystals.
-
Washing: The isolated solid can be washed with appropriate solvents to remove soluble impurities. For example, washing with cold water or ethanol is a common practice.
-
Column Chromatography: For more challenging purifications, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent can be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tren metal complexes and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Observation in Crude Mixture | Potential Cause | Troubleshooting Steps |
| Significant amount of unreacted starting material | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for product decomposition. - Re-evaluate and optimize the metal-to-ligand molar ratio. - Ensure the pH of the reaction mixture is within the optimal range for complex formation. |
| Presence of known side products | Competing side reactions | - Adjust the reaction temperature or concentration to favor the desired reaction pathway. - Consider changing the order of reagent addition. |
| Presence of unexpected products or discoloration | Impure starting materials or solvent contamination | - Verify the purity of the tren ligand, metal salt, and solvents using appropriate analytical techniques (e.g., NMR, IR, elemental analysis). - Purify starting materials if necessary.[6] |
| Product lost during workup | Inefficient purification | - Ensure complete transfer of all solutions during extraction and filtration steps. - Perform multiple extractions with smaller volumes of solvent. - If precipitation is used for isolation, ensure the conditions (e.g., temperature, solvent polarity) are optimized for maximum recovery.[7] |
Experimental Protocols
Synthesis of a Representative Nickel(II)-tren Complex
This protocol is based on the synthesis of a dinuclear nickel(II) complex containing a [Ni(tren)(H₂O)₂]²⁺ cation and is provided as a general guideline.[1][8][9] Researchers should adapt this procedure based on the specific metal and desired final complex.
Materials:
-
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Tris(2-aminoethyl)amine (tren)
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve a specific molar amount of NiSO₄·6H₂O in deionized water.
-
In a separate vessel, prepare a solution of tren in deionized water. A 1:1 or 1:2 molar ratio of Ni(II) to tren can be explored.[1]
-
-
Reaction:
-
Slowly add the tren solution to the nickel(II) sulfate solution with constant stirring at room temperature.
-
Observe any color change. The formation of the complex is often indicated by a color change from the turquoise of the starting nickel salt to purple.[1]
-
-
Crystallization:
-
Allow the reaction mixture to stand undisturbed at room temperature.
-
Crystals should form over a period of several hours to days. Slow evaporation of the solvent can aid in crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Further wash the crystals with a small amount of a suitable organic solvent, such as ethanol, to remove any organic impurities.
-
Dry the purified crystals in a desiccator.
-
Expected Observations:
The formation of purple crystals is indicative of the desired nickel-tren complex.[1] It is important to note that in some cases, co-precipitation of different metal complexes can occur.[1][9]
Visualizations
Caption: A general experimental workflow for the synthesis of a tren metal complex.
Caption: A troubleshooting flowchart for addressing low yield in tren metal complex synthesis.
References
- 1. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and properties of the trigonal–bipyramidal complex tris(2-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common side reactions in Schiff base condensation involving TREN
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for Schiff base condensation reactions involving tris(2-aminoethyl)amine (B1216632) (TREN).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in TREN-based Schiff base synthesis?
A1: The most common issue is the reversible nature of the Schiff base condensation reaction. The formation of water as a byproduct can drive the reaction backward, leading to incomplete conversion and consequently, low yields.[1] Additionally, for reactions intended to form macrocycles (e.g., reacting TREN with a dialdehyde), intermolecular polymerization can be a significant competing side reaction if the concentration of the reactants is too high.
Q2: My final product shows contamination with the original aldehyde starting material, even after purification. What is happening?
A2: This is likely due to the hydrolysis of the Schiff base product (imine bond) back to the TREN and aldehyde.[2] This can occur during the workup or purification process if moisture is present.[1] Schiff bases are susceptible to hydrolysis, especially under acidic conditions.
Q3: The reaction mixture has turned into a dark, tarry substance. What could be the cause?
A3: Dark, insoluble materials often indicate polymerization or oxidation side reactions.[3] The phenolic hydroxyl groups on some aldehydes are prone to oxidation, especially at higher temperatures or in the presence of air.[3] Polymerization can also occur, particularly under harsh conditions like high heat, leading to intractable materials instead of the desired product.[3]
Q4: How can I effectively remove the water byproduct to drive the reaction forward?
A4: Several methods can be employed to remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a common technique. Alternatively, adding a dehydrating agent such as molecular sieves (e.g., 4Å) directly to the reaction mixture is also effective.[4]
Q5: What is the best way to purify TREN-based Schiff bases?
A5: Recrystallization from a suitable solvent is often the preferred method for purifying solid Schiff base products. If chromatography is necessary, it is advisable to use neutral alumina (B75360) instead of silica (B1680970) gel, as the acidic nature of silica can promote hydrolysis of the imine bond.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The equilibrium is not shifted towards the product. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst. 3. Intermolecular Polymerization: Especially in macrocyclization reactions. | 1. Remove Water: Use a Dean-Stark apparatus or add molecular sieves to the reaction.[4] 2. Optimize Conditions: Screen different solvents and temperatures (see tables below for guidance). A mild acid catalyst (e.g., a few drops of acetic acid) can be beneficial.[5] 3. Apply High-Dilution Principle: For macrocyclization, add the reactants slowly over a long period to a large volume of solvent using a syringe pump to favor intramolecular reaction.[6] |
| Product is Contaminated with Starting Materials | 1. Incomplete Reaction: As above. 2. Hydrolysis: The Schiff base is reverting to reactants during workup or storage. | 1. Drive Reaction to Completion: See solutions for "Low or No Product Yield". 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. During workup, avoid aqueous washes if possible. Store the final product in a desiccator.[5] |
| Formation of an Insoluble Oily or Tarry Substance | 1. Polymerization: Uncontrolled intermolecular reactions. 2. Oxidation: Particularly if using phenolic aldehydes. | 1. Milder Conditions: Reduce the reaction temperature and shorten the reaction time.[3] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] |
| Multiple Spots on TLC, Difficult to Purify | 1. Formation of Oligomers: Incomplete cyclization or competing side reactions leading to a mixture of products. 2. Partial Hydrolysis: A mixture of product and starting materials. | 1. Optimize Stoichiometry and Conditions: Ensure precise molar ratios of reactants. Re-evaluate temperature and reaction time. 2. Purification Strategy: Attempt recrystallization from various solvents. If using column chromatography, use neutral alumina and run the column quickly with anhydrous eluents. |
Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of the desired TREN-based Schiff base and the formation of common side products. The data presented is illustrative and aims to guide experimental design.
Table 1: Effect of Solvent on Product Yield and Side Reactions
| Solvent | Dielectric Constant | Typical Yield of Desired Product (%) | Predominant Side Product(s) |
| Methanol | 32.7 | 60-75 | Incomplete reaction, potential for hydrolysis |
| Ethanol (B145695) | 24.5 | 65-80 | Incomplete reaction |
| Acetonitrile (B52724) | 37.5 | 70-85 | Fewer hydrolysis-related side products |
| Toluene | 2.4 | 80-95 (with Dean-Stark) | Oligomers/Polymers if concentration is high |
| THF | 7.6 | 75-90 | Oligomers/Polymers |
Table 2: Effect of Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 25 (Room Temp) | 24 | 65 | Slower reaction rate, may be incomplete. |
| 50 | 12 | 80 | Good balance of reaction rate and stability. |
| 80 (Reflux in Ethanol) | 6 | 85 | Faster reaction, increased risk of side products. |
| 110 (Reflux in Toluene) | 4 | 92 | Ideal for driving off water with a Dean-Stark trap. |
Experimental Protocols
Protocol 1: General Synthesis of a TREN-based Schiff Base
This protocol describes a general method for the condensation of TREN with an aldehyde.
Materials:
-
Tris(2-aminoethyl)amine (TREN) (1 equivalent)
-
Aldehyde (3 equivalents)
-
Anhydrous Ethanol
-
Molecular Sieves (4Å, activated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.
-
Add the aldehyde (3 eq.) and anhydrous ethanol to the flask.
-
Begin stirring and add TREN (1 eq.) dropwise to the aldehyde solution.
-
Add activated 4Å molecular sieves to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the molecular sieves.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Protocol 2: Synthesis of a Macrocyclic Schiff Base using High-Dilution Conditions
This protocol is designed to minimize intermolecular polymerization.
Materials:
-
Tris(2-aminoethyl)amine (TREN) (2 equivalents)
-
Dialdehyde (B1249045) (e.g., isophthalaldehyde) (3 equivalents)
-
Anhydrous Acetonitrile
-
Syringe pump and gas-tight syringes
Procedure:
-
In a large three-neck flask, add a significant volume of anhydrous acetonitrile and bring it to reflux.
-
Prepare two separate solutions:
-
Solution A: Dissolve TREN (2 eq.) in anhydrous acetonitrile.
-
Solution B: Dissolve the dialdehyde (3 eq.) in anhydrous acetonitrile.
-
-
Using a syringe pump, add Solution A and Solution B simultaneously and dropwise to the refluxing solvent in the main flask over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent to remove unreacted aldehyde, followed by recrystallization.
Visual Guides (Graphviz)
Caption: Reaction pathway showing the desired condensation and common side reactions.
Caption: A troubleshooting workflow for common issues in TREN Schiff base synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Tripodal Ligand Synthesis with TREN
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of tripodal ligands using tris(2-aminoethyl)amine (B1216632) (TREN). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my tripodal ligand yield from the TREN reaction consistently low?
Low yields in TREN-based tripodal ligand synthesis, particularly in Schiff base condensations, can be attributed to several factors. The primary reason is often the reversible nature of the imine formation reaction, where the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2] Additionally, side reactions, instability of the reactants or products, and suboptimal reaction conditions can significantly impact the final yield.[3][4]
Troubleshooting Steps:
-
Water Removal: Actively remove water from the reaction mixture. This can be accomplished by using a Dean-Stark apparatus for azeotropic distillation with solvents like toluene (B28343) or by adding a dehydrating agent such as molecular sieves or anhydrous sodium sulfate.[2]
-
pH Optimization: The reaction is often catalyzed by acid, but the pH must be carefully controlled. A mildly acidic environment (typically pH 4-5) is often optimal to facilitate the dehydration of the carbinolamine intermediate without protonating the amine reactant, which would render it non-nucleophilic.[2]
-
Reactant Purity: Ensure the purity of your TREN and aldehyde or ketone starting materials. Impurities can lead to unwanted side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. Temperature also plays a crucial role and should be optimized for the specific reactants.[5]
Q2: How can I effectively drive the Schiff base condensation reaction towards the product to improve yield?
To maximize the yield of the Schiff base ligand, it is essential to push the reaction equilibrium towards the product side.
Strategies:
-
Le Chatelier's Principle: The most effective strategy is the removal of water as it is formed, as mentioned above.[2]
-
Reactant Concentration: Using a slight excess of one of the reactants (either the aldehyde/ketone or TREN) can help drive the reaction to completion. However, this may complicate purification, so the choice of which reactant to use in excess should be considered carefully.
-
Catalysis: The use of an acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, can accelerate the reaction.[5] Lewis acids like zinc chloride have also been reported to enhance the reaction rate.[2] The catalyst concentration should be optimized to avoid potential side reactions.[2]
Q3: What are the optimal reaction conditions (solvent, temperature, catalyst) for synthesizing TREN-based tripodal ligands?
The ideal reaction conditions are highly dependent on the specific substrates being used. However, some general guidelines can be followed.
-
Solvent: The choice of solvent is critical. Solvents like methanol, ethanol, or THF are commonly used.[1][6] For reactions requiring azeotropic water removal, toluene is a good choice.[2] The solvent should be chosen based on the solubility of the reactants and the reaction temperature.[7][8]
-
Temperature: Reactions are often carried out at room temperature or under reflux.[1][5] The optimal temperature will depend on the reactivity of the specific aldehyde or ketone.
-
Catalyst: As mentioned, a catalytic amount of a weak acid is often beneficial.[5]
Q4: I am observing significant side products in my reaction. What are they and how can I minimize them?
Side reactions are a common issue in TREN-based ligand synthesis. One of the most significant side reactions, especially in template syntheses involving metal ions, is the formation of macrocyclic ligands instead of the desired tripodal ligand.[3]
Minimization Strategies:
-
Control of Stoichiometry: Precise control over the molar ratios of your reactants is crucial.
-
Reaction Conditions: Optimization of temperature and reaction time can help favor the formation of the desired product over side products.
-
Template-Free Synthesis: Whenever possible, attempting the synthesis without a metal template can avoid the formation of undesired macrocyclic byproducts.[3] However, for some ligands, a template reaction is necessary for their formation.[3]
Q5: My ligand seems to be decomposing during workup or purification. What can I do to improve its stability?
The stability of the resulting tripodal ligand, especially those containing imine (C=N) bonds, can be a concern as they are susceptible to hydrolysis.[1]
Stabilization Techniques:
-
Anhydrous Conditions: Perform workup and purification steps under anhydrous conditions to the extent possible to prevent hydrolysis.
-
Reduction of Imine Bonds: If the final application allows, the imine bonds can be reduced to more stable amine bonds. A common method is hydrogenation using a reducing agent like sodium borohydride (B1222165) (NaBH4). This converts the C=N double bonds to C-N single bonds, which are not prone to hydrolysis.[1]
-
Temperature Control: Keep temperatures low during workup and purification to minimize thermal decomposition.
Q6: How do I effectively purify my TREN-based tripodal ligand to improve the final isolated yield?
Proper purification is key to obtaining a high yield of a pure product.[9]
Purification Methods:
-
Filtration: If the product precipitates from the reaction mixture as a solid, it can be isolated by simple filtration and washed with a suitable cold solvent.[2][6]
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical for successful recrystallization.
-
Chromatography: For non-crystalline or oily products, flash column chromatography using silica (B1680970) gel or alumina (B75360) can be an effective purification method.[10]
-
Conversion to a Salt: If the ligand is an oil but stable to acid, it can be converted into a solid salt (e.g., a hydrochloride salt) by treating it with an acid in an anhydrous solvent. This solid salt can then be purified by recrystallization.[2]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies to guide the optimization of your synthesis.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reactants | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | TREN + 1,3-benzenedicarbaldehyde | Room Temp | Precipitate | [1] |
| THF | TREN + 2-hydroxynaphthaldehyde | Room Temp | Precipitate | [6] |
| Ethanol | Primary Amine + Aldehyde | Reflux | High | [5] |
| Toluene | Aldehyde + Amine (with Dean-Stark) | Reflux | High | [2] |
| NMP | p-methylbenzhydrylamine resin + Boc-amino acid | Not specified | 78.1 (avg. coupling) | [8] |
| DMF | p-methylbenzhydrylamine resin + Boc-amino acid | Not specified | 99.5 (avg. coupling) |[8] |
Table 2: Typical Reaction Conditions for TREN-based Ligand Synthesis
| Ligand Type | Reactants | Molar Ratio (TREN:Aldehyde) | Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|---|---|
| Imine-naphthol | TREN, 2-hydroxynaphthaldehyde | 1:3 | THF | None mentioned | Room Temp | [6] |
| Imine | TREN, Salicylaldehyde | 1:3 | Methanol | None mentioned | Room Temp | [11] |
| General Schiff Base | Primary Amine, Aldehyde | 1:1 or 1:2 | Ethanol | Acetic Acid | Reflux |[5] |
Experimental Protocols
General Protocol for the Synthesis of a TREN-based Schiff Base Ligand
This protocol provides a general procedure for the condensation of TREN with an aldehyde.
Materials:
-
Tris(2-aminoethyl)amine (TREN) (1 equivalent)
-
Aldehyde (3 equivalents)
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
Dehydrating agent (e.g., anhydrous MgSO4 or molecular sieves)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (3 eq.) in the chosen solvent.
-
To this solution, add a solution of TREN (1 eq.) in the same solvent dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure completion. The progress of the reaction can be monitored by TLC.
-
If the product precipitates out of the solution, it can be collected by filtration, washed with a cold solvent, and dried under vacuum.[6]
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.[10]
Visualizations
The following diagrams illustrate key aspects of troubleshooting and the reaction mechanism.
Caption: Troubleshooting workflow for low yield in tripodal ligand synthesis.
Caption: Mechanism of Schiff base formation, a reversible reaction.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification & Yield [eurofinsgenomics.com]
- 10. Steric hindrance effects in tripodal ligands for extraction and back-extraction of Ag + - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45700A [pubs.rsc.org]
- 11. Synthesis, Structure and Properties of Tren-Schiff Base Compound and Its Manganese(III) Complex by Original Self-assembly Reaction [crcu.jlu.edu.cn]
How to prevent oxidation of Tris(2-aminoethyl)amine during reactions
Welcome to the technical support center for Tris(2-aminoethyl)amine (tren). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address the oxidation of tren during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Tris(2-aminoethyl)amine (tren) and why is it prone to oxidation?
A: Tris(2-aminoethyl)amine, commonly known as tren, is a tripodal, tetradentate chelating ligand with the formula N(CH₂CH₂NH₂)₃.[1][2] It consists of a central tertiary amine and three primary amine arms.[1][3] This structure makes it an excellent ligand for forming stable complexes with transition metals.[1][4] However, the lone pairs of electrons on the nitrogen atoms, particularly the primary amines, are susceptible to reaction with atmospheric oxygen. This makes tren an air-sensitive and hygroscopic compound that can readily oxidize and absorb moisture and carbon dioxide from the air.[4][5][6] This degradation can compromise its purity and reactivity in sensitive applications.[5]
Q2: What are the common signs of tren oxidation in my reaction or stored material?
A: The most common sign of tren oxidation is a change in its appearance.[7][8] Pure tren is a colorless to light yellow liquid.[5] Upon oxidation, it typically turns a more pronounced yellow or brown.[7][8] This discoloration is due to the formation of oxidized byproducts.[7] In a reaction, this can lead to the formation of unwanted side products, reduced yield, and altered reactivity of the tren ligand.[7]
Q3: How can metal ions affect the stability of tren?
A: Trace metal ions can act as catalysts, significantly accelerating the rate of amine oxidation.[9][10] Iron and copper are common culprits. The mechanism often involves the formation of metal-amine complexes that facilitate electron transfer to oxygen, leading to the generation of reactive radical species. This catalytic cycle can cause rapid degradation of the amine even with minimal exposure to air. To mitigate this, use high-purity solvents and reagents and consider using a non-interfering chelating agent to sequester trace metals if your reaction chemistry allows.
Q4: My tren has already discolored. How can I purify it before use?
A: If your tren is showing signs of minor oxidation (e.g., a yellow tint), it can often be repurified by distillation under reduced pressure (vacuum distillation).[7] This process separates the pure amine from less volatile, colored impurities and oxidation products. It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation during the heating process. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: What are the primary methods to prevent tren oxidation during a reaction?
A: Preventing oxidation during a reaction requires meticulous exclusion of atmospheric oxygen. The main strategies are:
-
Working Under an Inert Atmosphere: All manipulations should be performed using standard air-sensitive techniques, such as a Schlenk line or in a glovebox.[11] This involves using flasks and equipment that can be evacuated and backfilled with an inert gas like argon or nitrogen.[11]
-
Using Degassed Solvents: Solvents contain dissolved oxygen that must be removed prior to use.[12][13] Common and effective methods for degassing include inert gas sparging (purging) and freeze-pump-thaw cycles.[12][14] The freeze-pump-thaw method is the most rigorous and is recommended for highly sensitive reactions.[12][14] Protocols for these techniques are detailed below.
Effectiveness of Solvent Degassing Methods
The choice of degassing method can significantly impact the concentration of residual oxygen in the reaction solvent. The following table summarizes the general effectiveness of common techniques.
| Degassing Method | Typical Residual O₂ Level | Time Required | Suitability |
| No Degassing | Saturated (~200-300 µM in organic solvents) | N/A | Not suitable for air-sensitive reactions. |
| Inert Gas Sparging (Purging) | Low (1-10 µM or ~2-5 ppm) | 30-60 min | Good for many applications, especially for large volumes. Least effective of the degassing methods.[12][14] |
| Freeze-Pump-Thaw Cycles (x3) | Very Low (<1 µM or <0.1 ppm) | 30-45 min | Most effective method for removing dissolved gas; ideal for highly oxygen-sensitive reactions.[12][14] |
Note: Data are generalized estimates for typical organic solvents at standard temperature and pressure. Actual values can vary based on the solvent, temperature, and specific setup.
Experimental Protocols
Protocol 1: Degassing a Solvent by Inert Gas Sparging
This method is suitable for reactions where trace amounts of oxygen are tolerable.
-
Setup: Place the solvent in a Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
-
Inlet: Insert a long needle or cannula connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the tip is submerged below the solvent surface.
-
Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.
-
Purge: Begin a slow but steady bubbling of the inert gas through the solvent.[13] Vigorous stirring will increase the surface area and improve the efficiency of gas exchange.
-
Duration: Continue sparging for 30-60 minutes.[12][14] For larger volumes, a longer time may be required.
-
Completion: Once complete, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas in the flask's headspace.
Protocol 2: Degassing a Solvent by Freeze-Pump-Thaw
This is the most rigorous method for oxygen removal and is essential for highly air-sensitive systems.[12]
-
Freeze: Place the solvent in a robust Schlenk flask (do not fill more than halfway). Seal the flask and immerse it in a cold bath of liquid nitrogen until the solvent is completely frozen solid.[12][14]
-
Pump: With the flask still in the liquid nitrogen, connect it to a high-vacuum line and open the stopcock. Evacuate the headspace for 3-5 minutes. You are removing the oxygen from the space above the frozen solvent.[12][14]
-
Thaw: Close the flask's stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely.[14][15] You may notice gas bubbles being released from the solvent as it melts; this is the dissolved gas escaping into the vacuum of the headspace.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[12][14] After the final thaw, backfill the flask with an inert gas (argon or nitrogen).[12] The solvent is now ready for use.
Protocol 3: Purification of Tren by Vacuum Distillation
This protocol should be performed by personnel experienced with vacuum distillation techniques.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Include a distillation flask, a short-path distillation head with a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a cold trap.
-
Inert Atmosphere: Charge the distillation flask with the discolored tren and a magnetic stir bar. Seal the system and carefully evacuate and backfill with an inert gas (e.g., nitrogen) three times to remove air.
-
Distillation: While maintaining a slow flow of inert gas, begin heating the distillation flask in an oil bath. Apply vacuum slowly to the desired pressure (e.g., ~5 kPa).[16]
-
Collect Fraction: Collect the fraction that distills at the correct boiling point for tren under the applied pressure (e.g., 140-150 °C at 5 kPa).[16] Pure tren should be colorless.
-
Storage: Once the distillation is complete, backfill the system with inert gas before turning off the vacuum. Transfer the purified, colorless tren to a clean, dry, amber glass bottle or Schlenk flask under an inert atmosphere for storage.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to tren oxidation.
Caption: Troubleshooting workflow for tren oxidation.
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. omsynth.com [omsynth.com]
- 4. Tris(2-aminoethyl)amine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. How To [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 16. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
Technical Support Center: Purification of Triaminotriethylamine (tren) Metal Complexes
Welcome to the Technical Support Center for the purification of triaminotriethylamine (tren) metal complexes. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of these coordination compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying tren metal complexes?
A1: The most prevalent purification techniques for tren metal complexes are recrystallization, precipitation, and column chromatography. The choice of method depends on the specific complex's stability, solubility, and the nature of the impurities.
Q2: My tren metal complex is highly polar. Which purification technique is most suitable?
A2: For highly polar complexes, recrystallization and precipitation are often the preferred methods. Column chromatography can be challenging for very polar compounds on standard silica (B1680970) or alumina (B75360) columns, but reverse-phase chromatography on a C18 column may be a viable option if the complex has sufficient organic character.[1][2]
Q3: How can I assess the purity of my tren metal complex after purification?
A3: Purity can be assessed using several analytical techniques. Elemental analysis (C, H, N) provides the elemental composition, which can be compared to the theoretical values.[3][4][5] High-Performance Liquid Chromatography (HPLC) can be used to determine the number of components in a sample and their relative amounts.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity, particularly for diamagnetic complexes.[7]
Q4: The tren ligand is hygroscopic. How does this affect the synthesis and purification of its metal complexes?
A4: The hygroscopic nature of tren means it readily absorbs moisture from the atmosphere. This can introduce water into the reaction, potentially leading to the formation of undesired aqua complexes or hydrolysis of the metal center. It is crucial to handle tren and its complexes under an inert and dry atmosphere (e.g., using a glovebox or Schlenk line) and to use anhydrous solvents.
Q5: What are some common impurities I might encounter when synthesizing tren metal complexes?
A5: Common impurities include unreacted starting materials (metal salts and the tren ligand), byproducts from side reactions, and complexes with incorrect stoichiometry (e.g., partially coordinated tren). If the synthesis is not performed under an inert atmosphere, oxide or hydroxide (B78521) complexes can also form.
Troubleshooting Guides
Recrystallization
Issue 1: My tren metal complex will not dissolve in any common solvents for recrystallization.
-
Question: I have a powdered tren metal complex that is insoluble in common solvents, even with heating. How can I recrystallize it?
-
Answer: For complexes with low solubility, trying a mixture of solvents can be effective.[8] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetic acid can be attempted, although the slow evaporation of these high-boiling point solvents may take a significant amount of time.[8] Alternatively, modifying the synthesis procedure to yield a more soluble salt of the complex could be considered.
Issue 2: Oiling out instead of crystallization.
-
Question: When I cool the saturated solution of my tren metal complex, it forms an oil instead of crystals. What should I do?
-
Answer: "Oiling out" occurs when the complex's solubility decreases faster than the rate of crystal lattice formation. To remedy this, try cooling the solution more slowly. You can also try using a more dilute solution or adding a co-solvent in which the complex is less soluble (an anti-solvent) dropwise to the heated solution. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Issue 3: Low recovery of the purified complex after recrystallization.
-
Question: After recrystallization, the yield of my purified tren metal complex is very low. What are the likely causes and solutions?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your complex dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals and loss of product during filtration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The complex has significant solubility even at low temperatures: If the complex remains somewhat soluble in the chosen solvent even when cold, some loss is unavoidable. You may need to screen for a different solvent system where the complex has very low solubility at cold temperatures.
-
Precipitation
Issue 1: Incomplete precipitation of the tren metal complex.
-
Question: I've added an anti-solvent, but the precipitation of my complex seems incomplete, resulting in a low yield. What can I do?
-
Answer: To encourage further precipitation, you can try cooling the solution in an ice bath after adding the anti-solvent. Another strategy is to add a larger volume of the anti-solvent, but do so slowly to avoid crashing out impurities. Ensure the anti-solvent is fully miscible with your primary solvent.
Issue 2: The precipitate is amorphous or sticky, not crystalline.
-
Question: The solid that forms upon adding the anti-solvent is a sticky gum rather than a filterable powder. How can I improve the quality of the precipitate?
-
Answer: This often happens when the solution is too concentrated or the anti-solvent is added too quickly. Try using a more dilute solution of your crude complex. Add the anti-solvent very slowly, with vigorous stirring, to the solution of your complex. Sometimes, adding the complex solution to the anti-solvent (reverse addition) can produce a better precipitate.
Column Chromatography
Issue 1: The tren metal complex is not moving from the top of the silica/alumina column.
-
Question: My complex is adsorbed too strongly on the stationary phase and will not elute, even with polar solvents. What are my options?
-
Answer: This is a common issue with highly polar metal complexes on standard stationary phases.[1] You could try using a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane. However, if the complex is still immobile, consider switching to a different stationary phase. Reverse-phase silica (C18) with a water/acetonitrile (B52724) or water/methanol mobile phase might be effective.[2] Alternatively, an inert support like Celite could be used.
Issue 2: The complex appears to be decomposing on the column.
-
Question: I see color changes and streaking on the column, suggesting my tren metal complex is not stable. How can I prevent this?
-
Answer: Decomposition on the column can be caused by the acidity of silica gel or the basicity of alumina.[9] To mitigate this, you can use a deactivated stationary phase (e.g., silica gel treated with triethylamine). Performing the chromatography quickly and at a lower temperature can also help minimize decomposition. If the complex is air-sensitive, all solvents should be deoxygenated, and the column should be run under an inert atmosphere.
Data Presentation
Table 1: Elemental Analysis Data for Purified Tren Metal Complexes
| Complex | Purification Method | Calculated (%) | Found (%) | Reference |
| [Ni(tren)(H₂O)₂]SO₄ | Vapor Diffusion | C: 21.9, H: 6.7, N: 17.0 | C: 21.8, H: 6.5, N: 16.9 | [10] |
| [Co(tren)Cl₂]Cl·H₂O | Slow Evaporation | C: 21.0, H: 5.8, N: 16.3 | C: 21.1, H: 5.9, N: 16.2 | [11] |
| [Cu(tren)(adeninato)]ClO₄ | Slow Evaporation | C: 28.3, H: 4.8, N: 24.5 | C: 28.1, H: 4.7, N: 24.3 | [12] |
Experimental Protocols
Protocol 1: Recrystallization of a [Ni(tren)]²⁺ Complex
This protocol is adapted from the synthesis of [Ni(tren)(H₂O)₂]--INVALID-LINK--₂.[10]
-
Dissolution: Dissolve the crude nickel-tren complex in a minimal amount of hot methanol.
-
Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield. For slower crystallization, vapor diffusion of an anti-solvent (e.g., 2-propanol) into the methanolic solution can be employed.[10]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol, followed by diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Precipitation of a [Cu(tren)]²⁺ Complex
This protocol is a general method for precipitating metal complexes.
-
Dissolution: Dissolve the crude copper-tren complex in a suitable solvent in which it is highly soluble (e.g., acetonitrile or water).
-
Precipitation: While stirring the solution, slowly add an anti-solvent in which the complex is insoluble (e.g., diethyl ether or acetone) dropwise until a precipitate forms.
-
Digestion: Continue stirring the mixture for a period (e.g., 30 minutes) to allow the precipitate to fully form and potentially become more crystalline.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with the anti-solvent to remove soluble impurities.
-
Drying: Dry the purified complex under vacuum.
Protocol 3: Column Chromatography for a Moderately Polar Tren Metal Complex
This protocol is a general guideline and may require optimization for specific complexes.
-
Column Packing: Pack a glass column with silica gel or alumina in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude tren metal complex in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane, and then methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Metal Complexes with TREN Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal complexes of tris(2-aminoethyl)amine (B1216632) (TREN) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these complexes to help you overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with TREN-metal complexes in a question-and-answer format.
Issue 1: Precipitation of the Metal Complex During Synthesis or in Solution
Question: My TREN-metal complex, which is expected to be soluble, is precipitating out of solution. What are the possible causes and how can I resolve this?
Answer: Precipitation of your TREN-metal complex can be attributed to several factors, primarily related to pH, solvent, and the presence of competing ions.
Possible Causes and Solutions:
-
Incorrect pH: The solubility of metal complexes is often highly pH-dependent. TREN has multiple amine groups that can be protonated at low pH, which can affect its ability to chelate the metal ion effectively. Conversely, at high pH, many metal ions tend to precipitate as metal hydroxides.
-
Troubleshooting Steps:
-
Carefully monitor and control the pH of your solution. The optimal pH for complex formation and stability will depend on the specific metal ion and any modifications to the TREN ligand.
-
Consider using a suitable buffer system to maintain a stable pH. Be cautious with phosphate (B84403) buffers, as they can sometimes interfere by forming insoluble metal phosphates.
-
If you observe precipitation upon pH adjustment, try dissolving the precipitate by carefully adjusting the pH back to a range where the complex is known to be soluble, and then slowly re-adjusting to the desired pH, perhaps with vigorous stirring or gentle heating.
-
-
-
Solvent Mismatch: The polarity of the solvent plays a crucial role in the solubility of the complex. A complex with hydrophobic modifications on the TREN ligand may precipitate from a highly polar solvent, and vice versa.
-
Troubleshooting Steps:
-
Ensure the solvent system is appropriate for your specific TREN-metal complex. You may need to use a co-solvent system (e.g., water/ethanol) to achieve the desired solubility.
-
If the complex is intended for use in aqueous biological media, consider modifying the TREN ligand to include more hydrophilic groups to enhance water solubility.
-
-
-
Presence of Competing Anions: Certain anions in your solution (e.g., phosphate, carbonate, some halides) can form insoluble salts with the metal ion, competing with the TREN ligand.[1]
-
Troubleshooting Steps:
-
Review all reagents used in your experiment for the presence of potentially interfering anions.
-
If possible, replace salts containing problematic anions with alternatives (e.g., use nitrate (B79036) or perchlorate (B79767) salts of your metal).
-
-
-
Concentration Effects: The concentration of your complex may exceed its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Attempt the synthesis or experiment at a lower concentration.
-
If a high concentration is required, you may need to explore different solvent systems or ligand modifications to improve solubility.
-
-
Logical Workflow for Troubleshooting Precipitation Issues
Issue 2: My TREN-metal complex appears to be decomposing over time, as indicated by a color change or loss of activity.
Question: I'm observing a gradual change in the color of my TREN-metal complex solution, or it's losing its catalytic/binding activity. What could be causing this decomposition, and how can I prevent it?
Answer: The decomposition of TREN-metal complexes can often be attributed to hydrolysis, oxidation of the metal center, or ligand dissociation.
Possible Causes and Solutions:
-
Hydrolysis: In aqueous solutions, water molecules can coordinate to the metal center, potentially leading to the dissociation of the TREN ligand or hydrolysis of functional groups on the ligand itself. This is particularly relevant for metal ions that are strong Lewis acids.
-
Troubleshooting Steps:
-
If possible, work in non-aqueous solvents if your application allows.
-
Ensure the pH of your aqueous solution is in a range that minimizes hydrolysis. For some metal ions, this may mean avoiding highly acidic or basic conditions.
-
Modifying the TREN ligand with bulky substituents can sterically hinder the approach of water molecules to the metal center, thereby increasing hydrolytic stability.
-
-
-
Oxidation of the Metal Center: Some metal ions are susceptible to oxidation by atmospheric oxygen, especially in solution. This change in oxidation state can lead to a change in coordination number and geometry, potentially causing the TREN ligand to dissociate.
-
Troubleshooting Steps:
-
Perform your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Use deoxygenated solvents.
-
Consider adding a small amount of a reducing agent to the solution if it is compatible with your experimental system.
-
-
-
Ligand Dissociation: The TREN ligand can dissociate from the metal ion, especially if there are other competing ligands present in the solution or if the complex is thermodynamically unstable.
-
Troubleshooting Steps:
-
Ensure that your solution is free from other potential chelating agents that could compete with TREN for the metal ion.
-
The "chelate effect" makes TREN a generally strong ligand. However, if dissociation is still an issue, consider using a modified TREN ligand that forms a more stable complex. This could involve creating a macrocyclic version of the ligand or adding functional groups that increase the number of donor atoms. The stability of metal chelates is a key factor in preventing dissociation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chelate effect and why is it important for the stability of TREN-metal complexes?
A1: The chelate effect refers to the enhanced stability of a metal complex containing a multidentate ligand (a ligand that binds to the metal ion through multiple donor atoms) compared to a complex with analogous monodentate ligands. TREN is a tetradentate ligand, meaning it binds to a central metal ion at four points. This creates a "cage-like" structure around the metal ion, which is entropically more favorable than the binding of four separate monodentate ligands. This increased stability is crucial for many applications as it reduces the likelihood of the metal ion dissociating from the ligand in solution.[3]
Q2: How does the choice of metal ion affect the stability of the TREN complex?
A2: The stability of a TREN-metal complex is highly dependent on the properties of the metal ion, including its charge, size, and electronic configuration. Generally, metal ions with a higher positive charge and smaller ionic radius will form more stable complexes due to stronger electrostatic interactions. The Irving-Williams series, for example, predicts the relative stabilities of high-spin octahedral complexes of divalent first-row transition metals, with stability generally increasing across the period to a maximum at Cu(II).[4]
Q3: Can I improve the stability of my TREN-metal complex by modifying the TREN ligand?
A3: Yes, modifying the TREN ligand is a common strategy to enhance the stability of the resulting metal complex.[5] Functionalizing the arms of the TREN molecule can increase stability through several mechanisms:
-
Increasing the number of donor atoms: Adding coordinating groups to the arms can increase the denticity of the ligand, leading to a stronger chelate effect.
-
Steric hindrance: Introducing bulky groups can protect the metal center from interaction with solvent molecules or other species that might promote decomposition.[4]
-
Electronic effects: The addition of electron-donating or electron-withdrawing groups can fine-tune the Lewis basicity of the donor atoms, which can be optimized for a specific metal ion.
Q4: How can I quantitatively measure the stability of my TREN-metal complex?
A4: The stability of a metal complex is quantified by its stability constant (K) or formation constant (β), often expressed as its logarithm (log K or log β). A higher log K value indicates a more stable complex. The most common method for determining stability constants is potentiometric titration. Other methods include spectrophotometric titration and nuclear magnetic resonance (NMR) spectroscopy.[6]
Data Presentation
Table 1: Stability Constants (log K) of Selected TREN and Functionalized TREN Metal Complexes
| Ligand | Metal Ion | log K | Conditions |
| TREN | Cu(II) | 18.8 | 0.1 M KCl, 25 °C |
| TREN | Zn(II) | 14.6 | 0.1 M KCl, 25 °C |
| TREN | Ni(II) | 14.8 | 0.1 M KCl, 25 °C |
| TREN | Co(II) | 12.7 | 0.1 M KCl, 25 °C |
| TREN | Fe(III) | 22.3 | 0.1 M KCl, 25 °C |
| TRENCAM | Fe(III) | 43.6 | 0.1 M KCl, 25 °C |
| TREN-1,2-HOPO | Fe(III) | 20.9 | 0.1 M KCl, 25 °C |
Note: Stability constants can vary significantly with experimental conditions such as ionic strength, temperature, and the specific buffer used.
Experimental Protocols
Detailed Methodology for Determining Stability Constants by Potentiometric Titration
This protocol provides a step-by-step guide for determining the stability constants of a TREN-metal complex using potentiometric titration.
1. Materials and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Thermostatted titration vessel
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base solution (e.g., 0.1 M NaOH)
-
High-purity TREN ligand
-
High-purity metal salt (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃)
-
Background electrolyte (e.g., 1.0 M KCl or KNO₃) to maintain constant ionic strength
-
Deionized, degassed water
2. Experimental Workflow Diagram:
3. Procedure:
-
Step 1: Solution Preparation
-
Prepare stock solutions of the TREN ligand, metal salt, strong acid, and strong base at known concentrations.
-
The base solution should be carbonate-free to avoid interference. This can be achieved by preparing it with boiled, deionized water and protecting it from atmospheric CO₂.
-
-
Step 2: Electrode Calibration
-
Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pH range of the titration.
-
The calibration should be performed at the same temperature as the titrations.
-
-
Step 3: Titration of the Ligand (Protonation Constants)
-
To the thermostatted titration vessel, add a known volume of the TREN ligand stock solution, the background electrolyte, and a known amount of strong acid to protonate the amine groups of TREN.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. Allow the pH reading to stabilize before each measurement.
-
This titration allows for the determination of the protonation constants of the TREN ligand.
-
-
Step 4: Titration of the Metal-Ligand System (Stability Constants)
-
To the titration vessel, add the same amounts of TREN ligand, background electrolyte, and strong acid as in Step 3.
-
Add a known volume of the metal salt stock solution. A 1:1 metal-to-ligand ratio is common to start with.
-
Titrate this solution with the same standardized strong base, again recording the pH at regular intervals.
-
-
Step 5: Data Analysis
-
Plot the titration curves (pH vs. volume of titrant) for both the ligand-only and the metal-ligand titrations.
-
The titration data can be analyzed using specialized software (e.g., Hyperquad, BEST) to refine the protonation constants of the ligand and to calculate the stability constants of the metal-ligand complexes. These programs fit the experimental data to a model that includes all relevant equilibria in the solution.
-
4. Potential Challenges and Solutions:
-
Slow Equilibrium: Some metal-ligand complexation reactions can be slow. Ensure that the pH reading is stable before recording each data point.
-
Precipitation: If a precipitate forms during the titration, the data beyond that point will be invalid. Note the pH at which precipitation occurs. This may indicate the formation of metal hydroxides or an insoluble complex.
-
Hydrolysis of the Metal Ion: At higher pH values, the metal ion itself may undergo hydrolysis. This needs to be accounted for in the data analysis model.
This technical support center provides a starting point for addressing stability issues with TREN-metal complexes. For more specific issues, consulting the primary literature for your particular metal ion and TREN derivative is highly recommended.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis, Characterization, DFT Studies of Novel Cu(II), Zn(II), VO(II), Cr(III), and La(III) Chloro-Substituted Schiff Base Complexes: Aspects of Its Antimicrobial, Antioxidant, Anti-Inflammatory, and Photodegradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrohm.com [metrohm.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. A diglycolamide-functionalized TREN-based dendrimer with a 'crab-like' grip for the complexation of actinides and lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-metal complexes Practice Problems Answers [chm.uri.edu]
Technical Support Center: Optimizing Catalysis with TREN Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TREN (Tris(2-aminoethyl)amine) and its derivatives in catalytic reactions.
Frequently Asked Questions (FAQs)
1. What is TREN and why is it used in catalysis?
Tris(2-aminoethyl)amine (TREN) is a tetradentate chelating ligand, meaning it can form four bonds with a central metal ion.[1] This structure allows it to form stable complexes with various transition metals, particularly copper, which are then used as catalysts in a range of chemical reactions, including Atom Transfer Radical Polymerization (ATRP), click chemistry, and oxidation reactions.[2][3][4] The tripodal structure of TREN provides a well-defined coordination environment for the metal center, influencing the catalyst's activity and selectivity.[5]
2. What are the most common TREN derivatives used in catalysis?
The most common derivative is tris(2-(dimethylamino)ethyl)amine (Me6TREN).[6] Me6TREN is known to form highly active catalysts for ATRP, often exhibiting reaction rates that are orders of magnitude higher than those with unsubstituted TREN.[7] The methyl groups on the nitrogen atoms enhance the electron-donating ability of the ligand, which in turn affects the redox potential of the metal center and its catalytic activity.
3. What are the critical parameters to consider when optimizing a TREN-catalyzed reaction?
Optimizing a reaction catalyzed by a TREN-metal complex involves careful consideration of several parameters:
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and control.[8][9]
-
Solvent: The choice of solvent can affect catalyst solubility, stability, and activity.[10][11][12]
-
Temperature: Reaction temperature influences the rate of catalysis but can also lead to catalyst decomposition or side reactions if too high.[13][14]
-
Ligand-to-Metal Ratio: The stoichiometry between the TREN ligand and the metal salt is crucial for forming the active catalytic species.
-
Purity of Reagents: The presence of impurities, including air and water, can deactivate the catalyst.[1][15]
4. How does the presence of air and water affect TREN-based catalysts?
Many TREN-metal catalysts, particularly Cu(I)-TREN complexes used in ATRP, are sensitive to oxygen. Oxygen can oxidize the active Cu(I) species to the inactive Cu(II) state, leading to a loss of catalytic activity.[1] Water can also impact the reaction, for instance by affecting the catalyst's solubility and stability in the reaction medium.[15] Therefore, it is often critical to deoxygenate the reaction mixture and use anhydrous solvents for optimal performance.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with TREN-based catalysts.
Problem 1: Reaction is too slow or does not start.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Gradually increase the catalyst concentration. Perform a screen with varying catalyst loadings (e.g., 0.5, 1, 2, 5 mol%) to find the optimal amount.[16] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and free from catalyst poisons. Use freshly prepared catalyst solutions. Consider if byproducts are deactivating the catalyst.[17] |
| Poor Catalyst/Reagent Solubility | Choose a solvent system in which all components, including the catalyst, are fully dissolved at the reaction temperature.[16] |
| Low Reaction Temperature | Increase the reaction temperature in increments (e.g., 10 °C) to enhance the reaction rate. Be mindful of potential side reactions at higher temperatures.[13] |
| Incorrect Ligand-to-Metal Ratio | Ensure the correct stoichiometric ratio of TREN ligand to the metal salt is used to form the active catalyst. An excess of ligand can sometimes be beneficial. |
Problem 2: Reaction is too fast and uncontrolled (e.g., in polymerization).
| Possible Cause | Suggested Solution |
| Excessive Catalyst Loading | Reduce the catalyst concentration. Even small amounts of highly active catalysts like Cu/Me6TREN can lead to very fast reactions.[7][17] |
| High Reaction Temperature | Lower the reaction temperature to decrease the overall reaction rate.[17] |
| Highly Active Catalyst System | For ATRP, consider adding a small amount of the deactivating Cu(II) species at the beginning of the reaction to establish the equilibrium faster and gain better control.[7] |
| Solvent Effects | The polarity of the solvent can influence the catalyst's activity. Experiment with different solvents to modulate the reaction rate.[10][18] |
Problem 3: Low product yield or formation of side products.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Purify all starting materials and solvents to remove any potential inhibitors or catalyst poisons.[17] |
| Side Reactions | Optimize reaction conditions (temperature, concentration) to minimize the formation of byproducts. Analyze the side products to understand the competing reaction pathways.[17] |
| Ligand Degradation | TREN and its derivatives can be susceptible to degradation under certain conditions. For example, TREN can react with acrylate (B77674) monomers via a Michael addition.[12] Consider using a more robust ligand or adjusting the reaction conditions. |
| Catalyst Deactivation Over Time | Monitor the reaction progress to determine if the catalyst is deactivating. If so, consider strategies for catalyst regeneration or the use of a more stable catalyst system.[19][20] |
Quantitative Data
Table 1: Effect of Solvent on ATRP Equilibrium Constant (KATRP) for Cu(I)/Me6TREN
The solvent can have a significant effect on the equilibrium of copper-catalyzed atom transfer radical polymerization (ATRP).[10]
| Solvent | Dielectric Constant (ε) | KATRP |
| Acetonitrile (MeCN) | 37.5 | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Higher than MeCN |
Data compiled from computational studies. A higher KATRP value indicates a faster polymerization rate.[10][18]
Table 2: Comparison of TREN and Me6TREN in ATRP
The choice of ligand has a dramatic impact on the catalyst's activity in ATRP.[7]
| Ligand | Catalyst Activity | Typical Observations |
| TREN | Moderate | Controlled polymerization can be achieved under standard conditions. |
| Me6TREN | Very High (up to 106 times higher than pyridine-based ligands) | Requires significantly lower catalyst concentrations and often lower temperatures to maintain control.[7] |
Experimental Protocols
Protocol 1: Synthesis of Tris(2-(dimethylamino)ethyl)amine (Me6TREN)
This protocol is adapted from the literature for the synthesis of the commonly used Me6TREN ligand.[10]
Materials:
-
Tris(2-aminoethyl)amine (TREN)
-
Hydrochloric acid in methanol (B129727) (3 M)
-
Formic acid
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Place Tris(2-aminoethyl)amine (12 mL, 80 mmol) in a round-bottom flask containing 100 mL of 3 M HCl in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Collect the solid residue by filtration, wash with methanol, and dry under vacuum.
-
Dissolve 18 g of the resulting solid in a mixture of water, formic acid, and formaldehyde (1:6:6 volume ratio).
-
Stir the reaction mixture at 120 °C until the release of CO2 ceases.
-
After cooling, make the solution basic by adding a concentrated aqueous solution of NaOH.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation at 70 °C to obtain Me6TREN as a colorless oil.[10]
Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol provides a general guideline for performing a click reaction using a Cu-TREN based catalyst.[16][21][22]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
TREN or a derivative (e.g., THPTA as a water-soluble ligand)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
Procedure:
-
In a reaction vial, dissolve the azide (B81097) (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (e.g., 0.1 eq) and the TREN-based ligand (e.g., 0.1-0.5 eq).
-
Add the sodium ascorbate solution to the mixture of the azide and alkyne.
-
Add the copper/ligand solution to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature for 1 to 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for optimizing TREN-catalyzed reactions.
Caption: Catalyst activation and deactivation pathways in TREN-based catalysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis and characterisation of cobalt, nickel and copper complexes with tripodal 4N ligands as novel catalysts for the homogeneous partial oxidation of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Method for regenerating a toxified catalyst containing ruthenium or ruthenium compounds | TREA [trea.com]
- 10. rsc.org [rsc.org]
- 11. Engineering strategies in the rational design of Cu-based catalysts for electrochemical CO 2 reduction: from doping of elements to defect creation - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00321G [pubs.rsc.org]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. The Impact of Organic Additives on Copper Trench Microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Catalyst regeneration [catalystseurope.org]
- 21. benchchem.com [benchchem.com]
- 22. interchim.fr [interchim.fr]
Technical Support Center: Stereochemical Control in Tris(2-aminoethyl)amine (tren) Complexes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling stereochemistry in Tris(2-aminoethyl)amine (tren) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in tren complexes?
A1: The main strategies for controlling stereochemistry in tren complexes involve:
-
Use of Chiral Tren Ligands: Synthesizing the tren ligand from chiral precursors (e.g., amino acids or amino alcohols) introduces chirality into the ligand backbone, which can then direct the stereochemistry of the metal complex.
-
Diastereoselective Synthesis: When using a chiral tren ligand, the coordination of additional ligands can lead to the formation of diastereomers. Reaction conditions can be optimized to favor the formation of a specific diastereomer.
-
Chiral Resolution: A racemic mixture of a chiral tren complex can be separated into its constituent enantiomers. This is often achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[1]
Q2: How can I determine the stereochemistry and enantiomeric purity of my tren complex?
A2: Several analytical techniques are crucial for characterizing the stereochemistry of tren complexes:
-
NMR Spectroscopy: 1H and 13C NMR are used to determine the overall structure and purity of the complex. For chiral complexes, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to differentiate between enantiomers, allowing for the determination of enantiomeric excess (ee).[2][3][4][5]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[6]
-
Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chiral environment in a molecule and can be used to distinguish between enantiomers and monitor the stereochemical outcome of a reaction.
Q3: Can the counter-ion influence the stereochemistry of the final complex?
A3: Yes, the counter-ion can have a significant impact on the stereochemistry of the resulting complex. The size, shape, and coordinating ability of the anion can influence the crystallization process in diastereoselective resolutions and can also affect the relative stability of different stereoisomers in solution. For instance, the choice between a halide and a non-coordinating anion like PF6- or BPh4- can alter the solubility and crystal packing of diastereomeric salts, thereby influencing the efficiency of a chiral resolution.[7][8]
Q4: What is the "Bailar twist" and "Ray-Dutt twist" and are they relevant to tren complexes?
A4: The Bailar and Ray-Dutt twists are proposed mechanisms for the racemization of octahedral tris-chelate complexes without the breaking of metal-ligand bonds.[9] For chiral-at-metal tren complexes, these intramolecular rearrangement pathways can lead to a loss of stereochemical integrity over time or at elevated temperatures. Understanding these potential racemization pathways is crucial for designing stereochemically robust complexes.[2]
Troubleshooting Guides
Issue 1: Low or No Enantioselectivity in the Synthesis of a Chiral Tren Complex
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemization of Chiral Precursors or Ligand | Verify the enantiomeric purity of your starting materials (e.g., amino acids, amino alcohols) and the synthesized chiral tren ligand using chiral HPLC or NMR with a chiral solvating agent. | Confirmation that the source of chirality is not compromised before complexation. |
| Unfavorable Reaction Conditions | Systematically vary the reaction temperature. Lower temperatures often favor higher enantioselectivity. Screen a range of solvents with different polarities, as solvent can influence the transition state energies of the diastereomeric pathways. | Identification of optimal conditions that maximize the energy difference between the diastereomeric transition states. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or NMR to identify any side products. Common side reactions include imine formation or oxidation. | Understanding of competing reaction pathways allows for modification of reaction conditions (e.g., inert atmosphere, different solvent) to minimize side product formation. |
Issue 2: Formation of an Undesired Diastereomer or a Difficult-to-Separate Diastereomeric Mixture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Crystallization Conditions | Screen a variety of solvent systems for diastereoselective crystallization. The solubility difference between diastereomers is highly solvent-dependent. Control the rate of cooling or solvent evaporation; slow crystallization is often key to obtaining pure diastereomers. | Discovery of a solvent system and crystallization method that selectively crystallizes one diastereomer. |
| Influence of the Counter-Ion | If your complex is ionic, perform an anion exchange to introduce different counter-ions (e.g., Cl-, Br-, PF6-, ClO4-). | Finding a counter-ion that enhances the solubility difference between the diastereomers, facilitating separation by crystallization. |
| Thermodynamic vs. Kinetic Control | Monitor the diastereomeric ratio over time at the reaction temperature. If the ratio changes, the reaction may be under thermodynamic control, and the observed ratio reflects the relative stability of the diastereomers. If the ratio is constant, the reaction is likely under kinetic control. | Understanding the nature of the stereocontrol allows for targeted optimization (e.g., changing the temperature to favor the thermodynamically more stable product or using a more selective catalyst for kinetic control). |
Issue 3: Racemization of the Final Complex
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Stereochemically Labile Metal Center | For chiral-at-metal complexes, racemization can occur through intramolecular twists (e.g., Bailar twist).[2][9] Consider using more rigid chiral ligands or ligands that enforce a specific coordination geometry to increase the barrier to racemization. | Increased stereochemical stability of the final complex. |
| Harsh Purification or Workup Conditions | Avoid high temperatures and strongly acidic or basic conditions during purification and workup. Analyze the stereochemical purity before and after each purification step. | Preservation of the stereochemical integrity of the complex throughout the isolation process. |
| Photochemical Racemization | Some complexes are light-sensitive. Store and handle the complex in the dark or under filtered light. | Prevention of light-induced racemization. |
Data Presentation
Table 1: Illustrative Effect of Solvent and Temperature on Diastereomeric Ratio (d.r.)
The following table provides a representative example of how solvent polarity and reaction temperature can influence the diastereomeric ratio in the formation of a chiral tren-based complex. Note: This is an illustrative example based on general principles of stereoselective synthesis; actual results will vary depending on the specific reactants and conditions.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Dichloromethane | 25 | 75:25 |
| 2 | Dichloromethane | 0 | 85:15 |
| 3 | Dichloromethane | -20 | 92:8 |
| 4 | Toluene | 25 | 60:40 |
| 5 | Acetonitrile | 25 | 80:20 |
| 6 | Methanol | 25 | 55:45 |
Key Experimental Protocols
Protocol 1: Synthesis of a Chiral Tren Ligand from L-Valinol
This protocol provides a general procedure for the synthesis of a C3-symmetric chiral tren derivative starting from an amino alcohol.
Workflow for Chiral Tren Ligand Synthesis
Caption: Workflow for the synthesis of a chiral tren derivative from L-valinol.
Methodology:
-
N-Tosylation of L-Valinol: To a solution of L-valinol (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq). Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with 1 M HCl and brine, then dry over Na2SO4 and concentrate under reduced pressure to yield N-tosyl-L-valinol.
-
Aziridine Formation: To a solution of N-tosyl-L-valinol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq). After stirring for 4 hours, add a solution of K2CO3 in water and stir vigorously for 24 hours. Extract the product with diethyl ether, dry the organic layer over MgSO4, and concentrate to give (S)-N-tosyl-2-isopropylaziridine.
-
Ring Opening and Deprotection: The N-tosylaziridine is then subjected to ring-opening with aqueous ammonia, followed by deprotection of the tosyl groups using a suitable reducing agent (e.g., sodium in liquid ammonia) to afford the final chiral tren derivative.
Protocol 2: Diastereoselective Crystallization of a [Co(tren)(chiral diamine)]3+ Complex
This protocol outlines a general method for the separation of diastereomers of a cobalt(III) complex.
Logical Diagram for Diastereoselective Crystallization
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Chiral-at-metal: how to prevent racemisation | International | ScienceLink [sciencelink.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | New anionic cobalt(III) complexes enable enantioselective synthesis of spiro-fused oxazoline and iodoacetal derivatives [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Managing the Corrosive Properties of Triaminotriethylamine (TREN)
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the corrosive properties of Triaminotriethylamine (TREN) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive hazards of this compound (TREN)?
A1: TREN is a corrosive substance that can cause severe skin burns and eye damage upon contact.[1] Inhalation of its vapors can lead to the destruction of respiratory tissues, and ingestion is toxic.[1] It is fatal if it comes into contact with the skin in significant amounts.
Q2: What are the immediate first aid procedures in case of TREN exposure?
A2: In case of any exposure to TREN, immediate medical attention is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.
Q3: What personal protective equipment (PPE) is mandatory when handling TREN?
A3: Appropriate PPE is crucial to prevent contact with TREN. The following should be worn at all times when handling this chemical:
-
Hand Protection: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended. It is important to note that breakthrough times can vary by manufacturer and glove thickness, so always consult the manufacturer's data.[2][3]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.
-
Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.
Troubleshooting Guides
Issue 1: I have spilled a small amount of TREN on the lab bench.
Solution:
For small spills (less than 100 mL) of TREN, follow these steps:
-
Alert personnel: Inform others in the immediate area of the spill.
-
Ensure proper ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Don appropriate PPE: Ensure you are wearing chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.
-
Contain the spill: Use an inert absorbent material like vermiculite, sand, or commercial spill absorbents to contain the spill.
-
Neutralize the spill: TREN is a basic compound. A weak acid, such as a 5% solution of citric acid, can be used to neutralize the spill.[4] Apply the neutralizing agent slowly and cautiously, as the reaction may generate heat.
-
Absorb the residue: Once neutralized, absorb the residue with an inert material.
-
Clean the area: Decontaminate the spill area with a mild detergent and water.
-
Dispose of waste: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.
Issue 2: The container of TREN appears to be degrading the plastic storage bottle.
Solution:
TREN can be corrosive to certain plastics. If you observe any signs of degradation, such as swelling, discoloration, or cracking of the storage container, transfer the TREN to a compatible container immediately.
-
Select a compatible container: Refer to the material compatibility table below. Borosilicate glass or a more resistant polymer like Teflon (PTFE) are generally good choices.
-
Transfer the chemical: In a chemical fume hood and while wearing appropriate PPE, carefully transfer the TREN to the new container.
-
Label the new container: Ensure the new container is clearly and accurately labeled with the chemical name, concentration, and hazard information.
-
Dispose of the old container: The degraded container should be rinsed with a suitable solvent (e.g., water, followed by a neutralizing agent) in a safe manner, and the rinsate collected as hazardous waste. Dispose of the empty, rinsed container according to your institution's guidelines.
Data Presentation
Table 1: Material Compatibility with this compound (TREN)
Disclaimer: This table provides general guidance. Specific chemical resistance can vary based on factors like temperature, concentration, and duration of exposure. It is recommended to consult manufacturer-specific data when available. Where specific data for TREN is unavailable, information for similar aliphatic amines has been used as an estimate.
| Material | Compatibility Rating | Notes |
| Plastics | ||
| High-Density Polyethylene (HDPE) | Good | May show some absorption over long-term exposure. |
| Low-Density Polyethylene (LDPE) | Fair | Not recommended for long-term storage. |
| Polypropylene (PP) | Good | Generally resistant, but testing for specific applications is advised. |
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Highly resistant to TREN.[5] |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for use with TREN.[5] |
| Polycarbonate | Poor | Susceptible to cracking and degradation.[5] |
| Metals | ||
| Stainless Steel (304, 316) | Good | Generally resistant, but pitting corrosion can occur over time, especially at elevated temperatures.[6] |
| Carbon Steel | Poor | Corrodes in the presence of amines, especially with moisture. |
| Aluminum | Poor | TREN is corrosive to aluminum. |
| Copper, Brass, Bronze | Poor | Amines can form complexes with copper and its alloys, leading to corrosion.[7] |
| Elastomers | ||
| Nitrile Rubber | Good | Suitable for splash protection and short-term handling.[3] |
| Neoprene | Good | Offers good resistance for handling.[2] |
| Butyl Rubber | Excellent | Recommended for extended contact. |
| Natural Rubber (Latex) | Poor | Not recommended for use with TREN. |
Table 2: Glove Material Breakthrough Time for Amines
Disclaimer: Breakthrough times are highly dependent on the specific chemical, glove manufacturer, thickness, and temperature. The following data is a general guide for aliphatic amines and should be confirmed with the glove manufacturer's specific data for TREN.
| Glove Material | Estimated Breakthrough Time (minutes) | Rating for TREN Handling |
| Nitrile Rubber (5 mil) | < 15 minutes | Short-term splash protection only.[3] |
| Neoprene | > 30 minutes | Suitable for general handling.[2] |
| Butyl Rubber | > 480 minutes | Recommended for prolonged contact or immersion.[8] |
| Natural Rubber (Latex) | < 5 minutes | Not Recommended. |
| Polyvinyl Chloride (PVC) | < 15 minutes | Not Recommended. |
Experimental Protocols
Protocol 1: Detailed Spill Neutralization and Cleanup
This protocol provides a step-by-step method for neutralizing and cleaning a small to moderate spill of TREN.
Materials:
-
Spill containment materials (e.g., absorbent socks or dikes)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Neutralizing agent: 5% citric acid solution
-
pH indicator strips
-
Scoop and dustpan (non-sparking)
-
Heavy-duty, sealable waste bags or container
-
Appropriate PPE (double-gloving with nitrile or neoprene gloves, safety goggles, face shield, chemical-resistant lab coat)
Procedure:
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Contain: Surround the spill with absorbent socks or dikes to prevent it from spreading.
-
Neutralize: Slowly and carefully add the 5% citric acid solution to the spill, starting from the outer edges and working inwards. Avoid adding the neutralizer too quickly to prevent excessive heat generation and splashing.[4]
-
Monitor pH: Periodically check the pH of the spilled material using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Absorb: Once neutralized, cover the spill with an inert absorbent material. Allow the material to fully absorb the liquid.
-
Collect Waste: Using a non-sparking scoop and dustpan, carefully collect the absorbent material. Place it into a heavy-duty, sealable waste bag or container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the waste container as "Hazardous Waste: this compound Spill Debris." Dispose of the waste according to your institution's hazardous waste management guidelines.
-
Remove PPE: Remove PPE carefully, avoiding self-contamination, and dispose of disposable items as hazardous waste. Wash hands thoroughly.
Mandatory Visualizations
Caption: Workflow for TREN Spill Cleanup.
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. hcs-lab.com [hcs-lab.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Technical Support Center: Stabilizing TREN-Derived Schiff Base Ligands Against Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schiff base ligands derived from tris(2-aminoethyl)amine (B1216632) (TREN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the hydrolytic instability of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TREN-derived Schiff base ligand is decomposing. How can I confirm that hydrolysis is the cause?
A: Hydrolysis is a common degradation pathway for Schiff bases, reverting them to their constituent TREN and carbonyl compounds. You can typically confirm hydrolysis through spectroscopic methods:
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic imine proton signal (-CH=N-) and the reappearance of signals corresponding to the aldehyde or ketone starting material.
-
FT-IR Spectroscopy: Monitor the disappearance of the C=N stretching vibration band, which typically appears in the range of 1640-1690 cm⁻¹. Concurrently, you may observe the reappearance of the C=O stretching band of the carbonyl precursor.
-
Mass Spectrometry: The mass spectrum of a hydrolyzed sample will show peaks corresponding to the molecular weights of TREN and the carbonyl compound.
Troubleshooting Tip: If you suspect hydrolysis during your reaction work-up, ensure all solvents are anhydrous and minimize exposure to atmospheric moisture.[1][2]
Q2: What are the primary factors that influence the hydrolytic stability of my TREN-Schiff base ligand?
A: The stability of Schiff bases is influenced by several factors, primarily electronic and steric effects, as well as the reaction conditions.
-
Electronic Effects: Schiff bases derived from aromatic aldehydes with electron-donating groups on the aromatic ring are generally more stable due to increased electron density on the imine carbon, making it less susceptible to nucleophilic attack by water. Conversely, electron-withdrawing groups can decrease stability.[3]
-
Steric Hindrance: Bulky substituents near the imine bond can sterically hinder the approach of water molecules, thus increasing the hydrolytic stability.
-
pH of the Medium: Hydrolysis can be catalyzed by both acids and bases.[2][4] The imine nitrogen can be protonated under acidic conditions, making the imine carbon more electrophilic and susceptible to nucleophilic attack. Under basic conditions, direct nucleophilic attack by hydroxide (B78521) ions can occur.[5][6] The rate of hydrolysis is often minimal in the neutral pH range.[6]
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can facilitate hydrolysis. Using aprotic and anhydrous solvents during synthesis and storage is recommended.[7][8]
Table 1: Factors Affecting the Stability of TREN-Derived Schiff Base Ligands
| Factor | Influence on Stability | Rationale |
| Aldehyde/Ketone Precursor | Aromatic aldehydes generally form more stable Schiff bases than aliphatic aldehydes.[9][10][11] | Conjugation with the aromatic ring stabilizes the imine bond.[9][10] |
| Substituents on Aromatic Ring | Electron-donating groups increase stability; electron-withdrawing groups decrease stability.[3] | Electron-donating groups increase electron density at the imine carbon, reducing its electrophilicity. |
| pH | Generally most stable at neutral pH.[6] Hydrolysis is catalyzed by both acid and base.[4] | Acid protonates the imine nitrogen, activating the carbon for nucleophilic attack. Base provides a strong nucleophile (OH⁻). |
| Solvent | Aprotic, anhydrous solvents enhance stability.[7] | Protic solvents can participate in the hydrolysis reaction. |
| Temperature | Lower temperatures generally favor stability. | Hydrolysis is a chemical reaction with an activation energy barrier that is more easily overcome at higher temperatures. |
Strategies to Prevent Hydrolysis
Q3: How can I chemically modify my TREN-Schiff base ligand to be resistant to hydrolysis?
A: A highly effective method to permanently stabilize a TREN-Schiff base is to reduce the imine (C=N) bonds to the corresponding amine (C-N) bonds. The resulting secondary amine linkages are significantly more resistant to hydrolysis.[11] Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose.[11][12]
Experimental Protocol: Reduction of a TREN-Schiff Base with Sodium Borohydride
This protocol provides a general procedure for the reduction of a TREN-derived Schiff base. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific ligands.
Materials:
-
TREN-Schiff base ligand
-
Anhydrous methanol (B129727) or ethanol[11]
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Dissolve the TREN-Schiff base ligand in anhydrous methanol or ethanol (B145695) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (typically 1.5-2 equivalents per imine bond) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or other appropriate methods.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the reduced ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ias.ac.in [ias.ac.in]
- 9. global.oup.com [global.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. chemijournal.com [chemijournal.com]
Validation & Comparative
A Comparative Analysis of the Stability of TREN and Trien Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its application in fields such as drug development and catalysis, the stability of metal complexes is a paramount concern. The choice of a chelating ligand can profoundly influence the thermodynamic stability of a metal complex, thereby affecting its efficacy, bioavailability, and potential toxicity. This guide provides an objective comparison of the stability of metal complexes formed with two tetradentate amine ligands: tris(2-aminoethyl)amine (B1216632) (TREN) and triethylenetetramine (B94423) (trien). By presenting supporting experimental data, detailed methodologies, and visual representations, this document aims to equip researchers with the necessary information to make informed decisions in ligand selection.
Introduction to the Ligands
Tris(2-aminoethyl)amine (TREN) is a tripodal, C3-symmetric tetradentate ligand. Its structure consists of a tertiary amine bridgehead connected to three primary amine donor groups via ethylene (B1197577) linkages. This constrained, branched structure enforces a specific coordination geometry upon the metal center, typically trigonal bipyramidal or octahedral, and results in the formation of three five-membered chelate rings.
Triethylenetetramine (trien) is a linear tetradentate ligand with two primary and two secondary amine donor groups connected by ethylene bridges. Its flexibility allows for multiple conformations and can lead to the formation of various isomers in an octahedral complex. Similar to TREN, trien also forms three five-membered chelate rings upon coordination to a metal ion.
The structural differences between the branched TREN and the linear trien influence the preorganization of the ligand for metal binding and the strain in the resulting chelate rings, which in turn affects the overall stability of the metal complex.
Quantitative Comparison of Stability Constants
The stability of a metal complex in solution is quantitatively expressed by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the logarithm of the overall stability constants (log β) for the 1:1 complexes of Copper(II), Nickel(II), and Zinc(II) with TREN and trien.
| Metal Ion | Ligand | log β | Temperature (°C) | Ionic Strength (M) |
| Cu(II) | TREN | 18.8 | 25 | 0.1 (KNO₃) |
| trien | 20.5 | 25 | 0.1 (KCl) | |
| Ni(II) | TREN | 14.8 | 25 | 0.1 (KNO₃) |
| trien | 14.0 | 25 | 0.1 (KCl) | |
| Zn(II) | TREN | 14.6 | 25 | 0.1 (KNO₃) |
| trien | 12.1 | 25 | 0.1 (KCl) |
Note: The stability constants are compiled from various sources and while efforts have been made to select data under similar conditions, slight variations in the supporting electrolyte may exist.
Discussion of Stability Trends
The experimental data reveals distinct trends in the stability of metal complexes with TREN and trien.
-
Chelate Effect: Both TREN and trien, as tetradentate ligands, form significantly more stable complexes than their monodentate amine counterparts (e.g., ammonia). This is a manifestation of the chelate effect , where the formation of multiple chelate rings leads to a large positive entropy change, thus favoring complex formation.
-
Ligand Architecture:
-
For Cu(II) , the trien complex exhibits a higher stability constant than the TREN complex. This can be attributed to the flexibility of the linear trien ligand, which can better accommodate the Jahn-Teller distortion preferred by the d⁹ Cu(II) ion, leading to a more stable square-planar or distorted octahedral geometry.
-
For Ni(II) and Zn(II) , the TREN complexes are more stable than their trien counterparts. The tripodal and more pre-organized structure of TREN leads to a less entropically disfavorable complexation process compared to the more flexible trien. This pre-organization minimizes the conformational entropy loss upon binding to the metal ion.
-
-
Irving-Williams Series: The stability of the complexes for both ligands generally follows the Irving-Williams series: Ni(II) < Cu(II) > Zn(II). This trend is a well-established phenomenon for high-spin, divalent, first-row transition metal complexes and is primarily attributed to the ligand field stabilization energy.
Experimental Protocols
The determination of stability constants is crucial for understanding the thermodynamics of metal-ligand interactions. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Determination of Stability Constants (Irving-Rossotti Method)
This method involves monitoring the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand as it is titrated with a standard base.
1. Materials and Reagents:
- Standardized metal salt solution (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) of known concentration (~0.01 M).
- Ligand solution (TREN or trien) of known concentration (~0.01 M).
- Standardized strong acid solution (e.g., HNO₃ or HClO₄) (~0.1 M).
- Standardized carbonate-free strong base solution (e.g., NaOH) (~0.1 M).
- Inert salt solution for maintaining constant ionic strength (e.g., 1.0 M KNO₃).
- High-purity deionized water.
2. Instrumentation:
- A calibrated pH meter with a combination glass electrode, capable of reading to ±0.001 pH units.
- A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
- A magnetic stirrer and stir bar.
- A micro-burette for precise delivery of the titrant.
3. Titration Procedure: Three separate titrations are performed for each metal-ligand system:
- Acid Calibration Titration: A known volume of the strong acid solution is titrated with the standard base to determine the exact concentration of the base and to calibrate the electrode.
- Ligand Titration: A solution containing the ligand and the strong acid is titrated with the standard base. This allows for the determination of the protonation constants of the ligand.
- Metal-Ligand Titration: A solution containing the metal ion, the ligand, and the strong acid is titrated with the standard base.
4. Data Analysis:
- The titration data (volume of base added vs. pH) from the three titrations are used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
- The free ligand concentration ([L]) is then calculated at each point in the titration.
- A formation curve is generated by plotting n̄ versus pL (where pL = -log[L]).
- The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
- The overall stability constant (β) is the product of the stepwise stability constants.
Visualizing Methodologies and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and theoretical concepts, aiding in their comprehension.
TREN vs. Other Tripodal Amine Ligands: A Comprehensive Performance Comparison for Researchers
A deep dive into the comparative performance of Tris(2-aminoethyl)amine (TREN) and its alternatives in critical research applications, supported by experimental data and detailed protocols.
Tris(2-aminoethyl)amine, commonly known as TREN, is a versatile and widely utilized tripodal tetradentate amine ligand in coordination chemistry and materials science. Its C3 symmetry and strong chelation to metal ions make it a valuable component in catalysts, radiopharmaceuticals, and advanced polymers. However, the performance of TREN is not universal, and a range of alternative tripodal amine ligands have been developed to offer enhanced stability, reactivity, or specific functionalities. This guide provides an objective comparison of TREN's performance against other notable tripodal amine ligands, supported by quantitative experimental data to inform ligand selection for researchers, scientists, and drug development professionals.
At a Glance: TREN vs. Key Alternatives
| Ligand | Key Features | Notable Performance Advantages | Notable Performance Disadvantages |
| TREN | C3-symmetric, tetradentate, flexible | Versatile coordination, effective in ATRP and as a polymer cross-linker | Potential for lower thermal stability in certain polymers compared to aliphatic alternatives |
| Dien (Diethylenetriamine) | Linear triamine | Comparable in vivo tumor uptake to TREN in specific radiopharmaceutical applications | Lower lipophilicity compared to TREN may influence biodistribution |
| TPMA (Tris(2-pyridylmethyl)amine) | Tripodal tetradentate with pyridyl donors | Highly active in catalytic oxidation and ATRP | Lower in vivo tumor uptake and higher liver uptake in certain radiopharmaceutical applications compared to TREN |
| Me6TREN (Tris[2-(dimethylamino)ethyl]amine) | Permethylated TREN derivative | Extremely high activity in Atom Transfer Radical Polymerization (ATRP) | Does not stabilize Co(III) as effectively as TREN |
| TAN (Triaminononane) | Fully aliphatic trifunctional primary amine | Superior thermal stability and less coloration in covalent adaptable networks (CANs) compared to TREN | Slightly slower relaxation times in CANs under certain conditions |
Performance in Radiopharmaceuticals: A Head-to-Head Comparison for Tumor Targeting
In the development of radiopharmaceuticals, the choice of chelating ligand is critical for the in vivo stability and biodistribution of the metallic radionuclide. A recent study directly compared the performance of 64Cu2+ complexes with TREN, Diethylenetriamine (Dien), and Tris(2-pyridylmethyl)amine (TPMA) in a xenograft mouse model for tumor imaging.
The results demonstrated that the TREN-based complex, 64Cu2+-Tren, exhibited a favorable balance of tumor uptake and liver clearance.[1][2]
| Complex | Log P o/w | Tumor Uptake (%ID/g at 1 h) | Liver Uptake (%ID/g at 1 h) | Tumor-to-Liver Ratio |
| 64Cu2+-Tren | -0.98 | 2.5 | 5.0 | 0.5 |
| 64Cu2+-Dien | -0.52 | 2.4 | 6.0 | 0.4 |
| 64Cu2+-TPMA | 0.99 | 1.0 | 10.0 | 0.1 |
Key Finding: The hydrophilic nature of the 64Cu2+-Tren complex, as indicated by its negative Log P o/w value, contributes to its effective tumor targeting with reduced liver accumulation compared to the more lipophilic 64Cu2+-TPMA.[1]
Experimental Protocol: In Vivo Evaluation of 64Cu-Labeled Radiopharmaceuticals
This protocol outlines the general steps for evaluating the in vivo performance of radiolabeled tripodal amine complexes.
Diagram: Workflow for In Vivo Evaluation of Radiopharmaceuticals
References
A Comparative Guide to the Catalytic Activity of Tris(2-aminoethyl)amine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of Tris(2-aminoethyl)amine (TAEA)-based catalysts against common alternatives in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The information presented is compiled from peer-reviewed literature and is intended to assist researchers in selecting the most suitable catalyst for their specific applications.
Executive Summary
Tris(2-aminoethyl)amine, a tripodal amine ligand, has been effectively utilized as a basic catalyst, particularly when supported on metal oxides.[1][2][3] This guide focuses on the catalytic activity of TAEA supported on magnesium oxide (MgO), aluminum oxide (Al₂O₃), and niobium oxide (Nb₂O₅) for the Knoevenagel condensation between furfural (B47365) and malononitrile (B47326).[1][2][3] The performance of these catalysts is compared with established homogeneous and heterogeneous catalysts, including piperidine (B6355638), L-proline, and aminopropyl-functionalized silica (B1680970) (APS).
The TAEA-modified catalysts, especially TAEA/MgO, demonstrate superior activity in the Knoevenagel condensation, which is attributed to the high density of accessible amine groups.[1][2][3] This guide presents a quantitative analysis of catalyst performance, detailed experimental protocols, and visual representations of the catalytic process to facilitate an objective comparison.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the catalytic activity of TAEA-based catalysts and their alternatives in the Knoevenagel condensation.
Table 1: Catalytic Performance of TAEA-Based Catalysts in the Knoevenagel Condensation of Furfural and Malononitrile [1][2][3]
| Catalyst | Support | Furfural Conversion (%) after 10 min |
| 3N/MgO | MgO | 100 |
| 3N/Al₂O₃ | Al₂O₃ | 35 |
| 3N/Nb₂O₅ | Nb₂O₅ | 20 |
| MgO (unmodified) | - | < 5 |
| Al₂O₃ (unmodified) | - | < 5 |
| Nb₂O₅ (unmodified) | - | < 5 |
Reaction conditions: 0.1 g catalyst, 1 mmol furfural, 1 mmol malononitrile, 10 mL toluene (B28343), 80 °C. 3N refers to Tris(2-aminoethyl)amine.
Table 2: Performance of Alternative Catalysts in the Knoevenagel Condensation
| Catalyst | Reaction | Solvent | Reaction Time | Yield (%) | Reference |
| Piperidine | Benzaldehyde (B42025) + Malononitrile | Ethanol (B145695) | 2 h | 95 | [4][5] |
| L-proline | Benzaldehyde + Malononitrile | Ethanol | 4 h | 92 | [1][6] |
| Aminopropyl-functionalized SBA-15 (APS-E) | Benzaldehyde + Ethyl Cyanoacetate | Toluene | 4 h | 85 | [7] |
| Ionic Liquid ([bmim]OH) | 4-oxo-(4H)-1-benzopyran-3-carbaldehyde + Malononitrile | Grinding | 5-15 min | 85-96 | [8] |
| Triethylamine | Benzaldehyde + Malonic Acid | Toluene | - | Comparable to pyridine (B92270) | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and catalytic testing are crucial for the replication and validation of these findings.
Synthesis of TAEA-Modified Metal Oxide Catalysts[1][2][3]
Support Preparation: Commercial MgO, Al₂O₃, and Nb₂O₅ were used as supports.
Direct Anchoring of TAEA:
-
The metal oxide support was suspended in a toluene solution of Tris(2-aminoethyl)amine.
-
The mixture was refluxed for 24 hours.
-
The solid catalyst was filtered, washed with toluene, and dried under vacuum.
Catalytic Activity Testing: Knoevenagel Condensation[1][2][3]
-
In a round-bottom flask, 0.1 g of the catalyst was suspended in 10 mL of toluene.
-
1 mmol of furfural and 1 mmol of malononitrile were added to the suspension.
-
The reaction mixture was stirred at 80 °C.
-
Aliquots were taken at specific time intervals and analyzed by gas chromatography to determine the conversion of furfural.
Knoevenagel Condensation using Piperidine as a Catalyst[4][5][10]
-
To a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (typically 10 mol%) was added.
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The product was isolated by filtration or evaporation of the solvent, followed by recrystallization.
Visualization of Catalytic Pathways and Workflows
The following diagrams illustrate the key processes involved in the preparation and application of these catalysts.
Conclusion
Tris(2-aminoethyl)amine-based catalysts, particularly when supported on basic metal oxides like MgO, exhibit excellent catalytic activity for the Knoevenagel condensation.[1][2][3] They offer a highly efficient heterogeneous catalytic system that can be easily separated from the reaction mixture. While traditional homogeneous catalysts like piperidine and L-proline also provide high yields, they often require more complex purification procedures.[1][4][5][6] The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, desired reaction conditions, and considerations for catalyst recovery and reuse. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(2-aminoethyl)amine: Catalytic Hybrid Materials and Collagen Mimetic Scaffolds_Chemicalbook [chemicalbook.com]
- 4. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Purity Assessment of Synthesized TREN Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. For novel compounds derived from Tris(2-aminoethyl)amine (TREN), a versatile tripodal ligand, rigorous purity assessment is critical to ensure that observed biological or chemical activity is attributable to the target molecule and not to synthetic byproducts or residual starting materials. This guide provides a comprehensive comparison of key analytical techniques for the purity determination of TREN derivatives, offering insights into their principles, performance, and practical applications.
Executive Summary of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the TREN derivative, the nature of potential impurities, and the required level of sensitivity and accuracy. The following table summarizes the primary methods discussed in this guide, providing a comparative overview of their typical performance.
| Technique | Principle | Common Use | Typical LOD/LOQ | Precision (RSD%) | Accuracy (Recovery %) | Throughput |
| HPLC (with Derivatization) | Chromatographic separation of derivatized analyte from impurities. | Quantitative analysis of non-chromophoric amines. | 0.01 - 0.1 mg/kg (LOD), 0.02 - 0.3 mg/kg (LOQ)[1][2] | < 6%[1][2] | 85 - 115%[1] | High |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard. | S/N ratio > 150 for metrological work[3] | < 1% | Highly accurate | Medium |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis of ionized molecules. | Identification and quantification of impurities. | pg to ng range | Varies | Varies | High |
| Elemental Analysis (EA) | Combustion of the sample to determine its elemental composition. | Confirmation of empirical formula and fundamental purity. | ~0.3% deviation from theoretical values | High | High | Low |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification and confirmation of synthesis. | Qualitative | Not applicable | Not applicable | High |
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. However, TREN and its simple aliphatic derivatives often lack a UV chromophore, making detection by standard UV-Vis detectors challenging. This limitation is overcome by pre-column derivatization, where the amine groups of the TREN derivative are reacted with a labeling agent to introduce a chromophoric or fluorophoric tag.
Principle: The derivatized analyte and any impurities are separated on a chromatographic column based on their differential interactions with the stationary and mobile phases. The separated components are then detected and quantified.
Common Derivatization Reagents:
-
Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[4]
-
Salicylaldehyde: Reacts with primary amines to form derivatives that can be detected by UV.[5]
Experimental Protocol: HPLC with Dansyl Chloride Derivatization
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of the TREN derivative reference standard in a suitable solvent (e.g., acetonitrile).
-
Sample Solution: Accurately weigh and dissolve the synthesized TREN derivative in the same solvent.
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of a saturated sodium bicarbonate solution.
-
Add 200 µL of a 10 mg/mL dansyl chloride solution in acetonitrile (B52724).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After cooling, add 100 µL of a 25% ammonium (B1175870) hydroxide (B78521) solution to quench the excess dansyl chloride.
-
Dilute the mixture with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 525 nm.
-
UV: 254 nm.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for determining the absolute purity of organic compounds.[6][7][8] A key advantage of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal, allowing for quantification without the need for a specific reference standard of the analyte.[8]
Principle: The purity of the TREN derivative is determined by comparing the integral of one of its characteristic proton signals with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized TREN derivative into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should be soluble in the chosen solvent and have signals that do not overlap with the analyte.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆, D₂O) to the NMR tube.
-
Ensure complete dissolution by vortexing.[9]
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 150) for the signals used for quantification.[3]
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the TREN derivative and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the identification of the synthesized TREN derivative and the characterization of any impurities.[10] When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), it provides a powerful method for impurity profiling.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragments, which can be used for structural elucidation.
Experimental Protocol: Impurity Profiling by LC-MS
1. Sample Preparation:
-
Dissolve the synthesized TREN derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. LC-MS Conditions:
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: Electrospray ionization (ESI) is a common ionization technique for polar molecules like TREN derivatives.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural confirmation.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[11] It is a crucial step in characterizing a newly synthesized compound and provides a basic assessment of its purity.
Principle: A small, accurately weighed amount of the sample is combusted in a controlled environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the determination of the elemental composition.
Data Interpretation: The experimentally determined percentages of each element are compared to the theoretical values calculated from the empirical formula of the TREN derivative. A close agreement (typically within ±0.4%) is considered evidence of high purity.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For TREN derivatives, it is primarily used to confirm the success of a synthesis by verifying the presence of expected functional groups and the absence of starting material functionalities.
Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Data Interpretation: The FT-IR spectrum of the synthesized TREN derivative is compared to that of the starting materials. The appearance of new absorption bands corresponding to the newly formed bonds and the disappearance of bands from the reactants indicate a successful reaction. While primarily qualitative, significant deviations in the spectrum compared to a pure reference standard can suggest the presence of impurities.[14]
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of TREN derivatives.
Caption: Logical relationship between analytical techniques for purity assessment.
Conclusion
A multi-faceted approach is essential for the comprehensive purity assessment of synthesized TREN derivatives. While techniques like FT-IR and elemental analysis provide foundational confirmation of structure and composition, chromatographic methods such as HPLC are crucial for the quantification of impurities. For a definitive and absolute measure of purity, quantitative NMR stands out as a powerful and increasingly accessible technique. The strategic combination of these methods, as outlined in this guide, will ensure a thorough and reliable characterization of synthesized TREN derivatives, thereby upholding the integrity and validity of subsequent research and development activities.
References
- 1. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Study of TREN and Triethylenetetramine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two tetradentate amine ligands, tris(2-aminoethyl)amine (B1216632) (TREN) and triethylenetetramine (B94423) (TETA), in the field of coordination chemistry. The distinct structural topologies of these ligands—TREN being a tripodal, C3-symmetric molecule and TETA a linear, flexible chain—give rise to significant differences in the stereochemistry, stability, and reactivity of their metal complexes. Understanding these differences is crucial for the rational design of metal-based therapeutics, catalysts, and other functional coordination compounds.
Structural and Stereochemical Comparison
The fundamental difference between TREN and TETA lies in their connectivity. TREN possesses a tertiary amine bridgehead, forcing a tripodal coordination geometry. This structural rigidity significantly limits the number of possible isomers for its metal complexes. For instance, a cobalt(III) complex of the type [Co(TREN)X₂]⁺ exists as a single, achiral stereoisomer.[1] In stark contrast, the linear and flexible nature of TETA allows for multiple binding conformations, leading to a greater diversity of stereoisomers. A [Co(TETA)X₂]⁺ complex, for example, can form five distinct diastereomers, four of which are chiral.[1] This difference in isomeric possibilities is a critical consideration in applications where specific stereoisomers are required, such as in asymmetric catalysis or stereospecific drug-receptor interactions.
Coordination with Metal Ions
The tripodal nature of TREN enforces a specific coordination geometry, typically trigonal bipyramidal or distorted octahedral, depending on the metal ion and the presence of other ligands. The four nitrogen atoms of TREN occupy four coordination sites, often leaving one or two positions available for other ligands. This can be advantageous in creating well-defined catalytic active sites.
TETA, being a linear tetramine, can wrap around a metal ion in several ways, leading to different isomers (e.g., α, β, and trans). This flexibility allows it to adapt to the preferred coordination geometry of a wider range of metal ions.
Stability of Metal Complexes
The stability of metal complexes with TREN and TETA is influenced by factors such as the chelate effect, the nature of the metal ion, and the steric constraints of the ligands. Generally, both ligands form highly stable complexes with transition metal ions due to the chelate effect, where the multidentate nature of the ligands leads to a favorable entropy change upon complexation.
The following table summarizes the stability constants (log K) for the formation of 1:1 metal-ligand complexes of TREN and TETA with several divalent and trivalent metal ions. It is important to note that the experimental conditions under which these constants were determined can vary, which may affect direct comparisons.
| Metal Ion | TREN (log K₁) | TETA (log K₁) | Experimental Conditions (TREN) | Experimental Conditions (TETA) | Reference |
| Cu(II) | 18.8 | 20.4 | 25 °C, 0.1 M KCl | 25 °C, 0.1 M KNO₃ | [2] |
| Zn(II) | 14.6 | 12.1 | 25 °C, 0.1 M KCl | 25 °C, 0.1 M KNO₃ | [2] |
| Ni(II) | 14.8 | 14.0 | 25 °C, 0.1 M KCl | 25 °C, 0.1 M KNO₃ | [2] |
| Co(II) | 12.7 | 11.5 | 25 °C, 0.1 M KCl | 25 °C, 0.1 M KNO₃ | [2] |
| Fe(III) | 24.2* | - | 25 °C, 0.1 M KCl | - | [3] |
Note: The stability constant for Fe(III) with TREN is for a modified TREN ligand, TRENOL.
Experimental Protocols
Synthesis of [Co(TREN)Cl₂]Cl
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Tris(2-aminoethyl)amine (TREN)
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve CoCl₂·6H₂O (2.38 g, 10 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.
-
Slowly add TREN (1.46 g, 10 mmol) to the cobalt solution with constant stirring.
-
Carefully add 1 mL of 30% H₂O₂ dropwise to the solution to oxidize Co(II) to Co(III). The color of the solution should change from pink to a deep red or purple.
-
Slowly add 10 mL of concentrated HCl to the reaction mixture.
-
Heat the solution on a steam bath for 20 minutes to ensure complete reaction and to concentrate the solution.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the purple crystals by vacuum filtration and wash with small portions of cold ethanol, followed by diethyl ether.
-
Dry the product in a desiccator.
Synthesis of trans-[Co(TETA)Cl₂]Cl
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Triethylenetetramine (TETA)
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve CoCl₂·6H₂O (2.38 g, 10 mmol) in 15 mL of deionized water in a 100 mL beaker.
-
Slowly add TETA (1.46 g, 10 mmol) to the cobalt solution while stirring.
-
Carefully add 1 mL of 30% H₂O₂ dropwise to oxidize the cobalt.
-
Slowly add 10 mL of concentrated HCl.
-
Heat the solution on a steam bath, concentrating it to about half the original volume.
-
Cool the solution in an ice bath. Green crystals of the trans isomer should precipitate.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product.
Characterization
The synthesized complexes can be characterized by various spectroscopic and analytical techniques:
-
UV-Vis Spectroscopy: To confirm the formation of the Co(III) complexes and to observe the d-d transitions. The λmax values for [Co(TREN)Cl₂]⁺ and trans-[Co(TETA)Cl₂]⁺ will differ due to their distinct ligand field environments.
-
Infrared (IR) Spectroscopy: To identify the coordination of the amine groups to the metal center by observing shifts in the N-H stretching and bending vibrations.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complexes and confirm their purity.
-
Conductivity Measurements: To determine the electrolyte type of the complexes in solution.
Conclusion
The choice between TREN and TETA as a ligand in coordination chemistry is dictated by the specific requirements of the application. TREN's rigid, tripodal structure offers stereochemical control, leading to a limited number of well-defined isomers. This is highly desirable in fields such as asymmetric catalysis and the development of specific therapeutic agents. In contrast, the flexibility of TETA allows for greater structural diversity in its metal complexes, which can be advantageous when screening for desired properties or when a less constrained coordination environment is preferred. The stability constants indicate that both ligands form robust complexes with a variety of metal ions, making them valuable building blocks in coordination chemistry. The experimental protocols provided offer a starting point for the synthesis and characterization of these important classes of coordination compounds.
References
A Comparative Guide to Determining the Stability Constants of Triaminotriethylamine (tren) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability constants of metal complexes formed with Triaminotriethylamine (tren), a tripodal tetradentate ligand, against other common linear polyamine ligands. The stability of these complexes is crucial in various applications, including the development of metal-based drugs, contrast agents, and chelation therapy. This document outlines the experimental data for complex stability and provides detailed protocols for the most common determination methods.
Data Presentation: Stability Constants of Metal-Polyamine Complexes
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the overall stability constants for 1:1 complexes of various divalent metal ions with tren and other linear polyamines like ethylenediamine (B42938) (en), diethylenetriamine (B155796) (dien), and triethylenetetramine (B94423) (trien).
| Ligand | Metal Ion | log K |
| This compound (tren) | Cu(II) | 18.8[1] |
| Ni(II) | 14.6[1] | |
| Zn(II) | 14.0[1] | |
| Co(II) | 12.8[1] | |
| Ethylenediamine (en) | Cu(II) | 10.7 |
| Ni(II) | 7.5 | |
| Zn(II) | 5.7 | |
| Co(II) | 5.9 | |
| Diethylenetriamine (dien) | Cu(II) | 16.0 |
| Ni(II) | 10.7 | |
| Zn(II) | 8.9 | |
| Co(II) | 8.2 | |
| Triethylenetetramine (trien) | Cu(II) | 20.4 |
| Ni(II) | 14.0 | |
| Zn(II) | 12.1 | |
| Co(II) | 10.2 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.
The data clearly indicates that the tripodal ligand tren forms highly stable complexes with the selected transition metal ions. The constrained, tripodal nature of the tren ligand often leads to the formation of complexes with fewer isomers compared to linear polyamines like triethylenetetramine (trien), which can simplify the study of their properties and applications.[1]
Experimental Protocols
The determination of stability constants is fundamental to understanding the behavior of metal complexes in solution.[2] The two most common and accessible methods are potentiometric titration and spectrophotometry.
Potentiometric Titration (pH-metry)
This method is based on the competition between protons and metal ions for the ligand.[2][3] By monitoring the pH of a solution containing the metal ion and the ligand during titration with a standard base, the formation of the complex can be followed and the stability constant calculated. The Irving and Rossotti method is a widely used approach for this purpose.[2]
Materials:
-
pH meter with a glass electrode and a reference electrode (e.g., calomel)
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostated reaction vessel
-
Standardized solutions of:
-
The metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.)
-
This compound (tren) or other polyamine ligand
-
A strong acid (e.g., HNO₃)
-
A strong, carbonate-free base (e.g., NaOH)
-
An inert salt to maintain constant ionic strength (e.g., KNO₃)
-
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Solution Preparation: Prepare the following solutions in the thermostated reaction vessel, maintaining a constant total volume and ionic strength:
-
Acid blank: A solution containing the strong acid and the inert salt.
-
Ligand blank: A solution containing the strong acid, the ligand, and the inert salt.
-
Metal-ligand solution: A solution containing the strong acid, the ligand, the metal salt, and the inert salt.
-
-
Titration: Titrate each solution with the standardized strong base. Record the pH value after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
From the metal-ligand titration curve, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each pH.
-
Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., when n̄ = 0.5, 1.5, etc.). The overall stability constant (β) is the product of the stepwise constants.
-
Spectrophotometric Methods
Spectrophotometric methods are employed when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand.[4] Two common techniques are the mole-ratio method and Job's method of continuous variation.
In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied.[5][6]
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes
-
A series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions where the metal ion concentration is constant, and the molar ratio of ligand to metal is systematically increased.
-
Absorbance Measurement: Measure the absorbance of each solution at the determined λ_max.
-
Data Analysis:
-
Plot the absorbance versus the mole ratio of ligand to metal.
-
The plot will typically show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.[6]
-
The stability constant can be calculated from the absorbance data in the curved region of the plot.
-
This method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.[7][8]
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes
-
A series of solutions where the sum of the molar concentrations of the metal ion and ligand is constant, but their mole fractions vary.
Procedure:
-
Wavelength Selection: Determine the λ_max of the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions by mixing equimolar stock solutions of the metal ion and the ligand in different volume ratios, while keeping the total volume constant.[7] This ensures the total concentration of reactants remains constant.
-
Absorbance Measurement: Measure the absorbance of each solution at the λ_max.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand (or metal ion).
-
The maximum absorbance on the plot corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometry of the complex.[8][9]
-
The stability constant can be calculated from the absorbance values and the known concentrations of the reactants.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the stability constant of a metal-tren complex using potentiometric titration.
References
- 1. scribd.com [scribd.com]
- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. scribd.com [scribd.com]
- 5. curresweb.com [curresweb.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
A Comparative Guide to Validating the Structure of Novel TREN-Based Compounds
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a detailed comparison of key analytical techniques for the structural validation of novel compounds based on the tris(2-aminoethyl)amine (B1216632) (TREN) scaffold. We present experimental protocols, comparative data, and logical workflows to assist in selecting the most appropriate methods for conclusive structural elucidation.
Comparison of Primary Analytical Techniques
The validation of a new TREN-based compound typically involves a suite of spectroscopic and analytical methods. Each technique provides unique and complementary information. The table below summarizes the key performance characteristics of the most common validation methods for small organic molecules.
| Technique | Information Provided | Sample Amount | Sensitivity | Resolution | Typical Analysis Time |
| ¹H & ¹³C NMR | Connectivity, chemical environment of atoms, stereochemistry | 1-25 mg (¹H), 20-100 mg (¹³C)[1][2][3][4] | Moderate | Atomic | Minutes to hours |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | < 1 mg (typically 1-50 µg/mL solution)[2] | High (pg to ng) | High (to 0.001 Da) | Minutes |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles | Single crystal (>0.1 mm) | N/A | Atomic | Hours to days |
| FT-IR Spectroscopy | Presence of functional groups | < 1 mg | Moderate | Functional group level | Minutes |
| Elemental Analysis | Percent composition of C, H, N, S, O | ~2-5 mg[5][6] | Low | Elemental | < 10 minutes per sample[5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Weigh 5-25 mg of the TREN-based compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[1][4]
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
For quantitative analysis or precise chemical shift referencing, add an internal standard (e.g., tetramethylsilane (B1202638) - TMS).[1]
-
Thoroughly mix the solution until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra. Automated shimming routines are standard on modern spectrometers.
-
Acquire a standard ¹H spectrum. This typically involves a short pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a longer acquisition time is generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[7]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[7]
-
Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H).[7]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to deduce the connectivity of atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula.
Protocol for ESI-HRMS:
-
Sample Preparation:
-
Prepare a stock solution of the purified TREN-based compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Dilute the stock solution to a final concentration of 1-50 µg/mL using a mixture of solvents compatible with electrospray ionization (ESI), typically methanol or acetonitrile (B52724) with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.[2]
-
Ensure the final solution is free of salts and particulates, as these can interfere with ionization and clog the instrument. Centrifugation or filtration through a 0.2 µm syringe filter is recommended.[2]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. Ensure the mass resolution is set to a high value (typically >10,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to determine the exact m/z of the molecular ion to at least four decimal places.
-
Input the measured exact mass into a formula calculator, specifying the possible elements present (C, H, N, and any other relevant atoms). The software will generate a list of possible elemental compositions that fit the measured mass within a certain tolerance (typically <5 ppm).
-
Select the most plausible formula based on the synthetic route and other spectroscopic data (e.g., NMR).
-
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a compound in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow high-quality single crystals of the TREN-based compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
The ideal crystal should be well-formed, transparent, and typically >0.1 mm in at least two dimensions.
-
-
Data Collection:
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and determine the precise atomic coordinates, bond lengths, and bond angles.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique to identify the functional groups present in a molecule.
Protocol for ATR-FTIR:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the frequencies of these bands (in cm⁻¹) to specific functional groups (e.g., N-H stretch, C=O stretch, C-N stretch) using correlation tables. This provides evidence for the presence or absence of key structural motifs.
-
Elemental Analysis
This technique determines the mass percentage of carbon, hydrogen, nitrogen, and other elements in a pure compound, which is used to confirm the empirical formula.
Protocol for CHN Analysis:
-
Sample Preparation:
-
Ensure the sample is pure and completely dry, as residual solvents or impurities will lead to inaccurate results.
-
Accurately weigh approximately 2 mg of the compound into a tin capsule using a microbalance.[10]
-
-
Analysis:
-
Place the sealed tin capsule into the autosampler of the elemental analyzer.
-
The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere.[11]
-
The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental percentages to the theoretical values calculated for the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.[12]
-
Visualization of Workflows
The following diagrams illustrate logical workflows for validating the structure of a new TREN-based compound.
Caption: A typical workflow for the structural validation of a new TREN-based compound.
Caption: Decision tree for selecting primary structural validation techniques.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. azom.com [azom.com]
- 7. swarthmore.edu [swarthmore.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. mt.com [mt.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TREN and Diethylenetriamine (Dien) in Metal Complex Formation
In the realm of coordination chemistry, the selection of an appropriate chelating ligand is paramount to achieving desired complex stability, geometry, and reactivity. This guide provides a detailed, data-driven comparison between two common polyamine ligands: tris(2-aminoethyl)amine (B1216632) (TREN) and diethylenetriamine (B155796) (Dien). We will explore their structural differences, thermodynamic and kinetic properties in complex formation, and provide standardized experimental protocols for their use.
Structural and Coordination Chemistry: A Tale of Two Geometries
The fundamental difference between TREN and Dien lies in their topology. TREN is a tripodal, C₃-symmetric tetradentate ligand, while Dien is a linear, flexible tridentate ligand.[1][2] This structural distinction imposes significant constraints on the geometry of the resulting metal complexes.
-
Tris(2-aminoethyl)amine (TREN): As a tripodal ligand, TREN encapsulates a metal ion using its central tertiary amine and three primary amine "arms".[3] This pre-organized structure typically forces a trigonal bipyramidal or a distorted tetrahedral geometry, leaving one or two coordination sites available for other ligands.[2][4] The connectivity of TREN results in complexes with very few possible isomers, which is a significant advantage for applications requiring high stereochemical purity.[2]
-
Diethylenetriamine (Dien): Dien is a linear tridentate ligand that coordinates to a metal in a meridional (mer) or facial (fac) fashion. Being less constrained than TREN, it can form complexes with various geometries. Often, two Dien molecules will coordinate to a single metal center to form an octahedral complex, such as [M(dien)₂]ⁿ⁺.[1][5]
References
Assessing the performance of TREN-modified catalysts in Knoevenagel condensation
A Comparative Guide to TREN-Modified Catalysts in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the production of fine chemicals, pharmaceuticals, and functional polymers. The efficiency of this reaction, which involves the condensation of an active methylene (B1212753) compound with a carbonyl group, is highly dependent on the catalyst employed. This guide provides a comparative analysis of tris(2-aminoethyl)amine (B1216632) (TREN)-modified catalysts, benchmarking their performance against other catalytic systems with supporting experimental data.
Performance of TREN-Modified Catalysts
TREN-modified materials have been investigated as effective basic catalysts for the Knoevenagel condensation. The primary amine groups of TREN enhance the surface basicity of the support material, which is crucial for the initial deprotonation of the active methylene compound, a key step in the reaction mechanism.
A study involving TREN (also denoted as TAEA) immobilized on different metal oxides (MgO, Al2O3, and Nb2O5) demonstrated their catalytic potential in the Knoevenagel condensation between furfural (B47365) and malononitrile.[1][2][3] The basicity of the metal oxide support was found to play a significant role in the catalytic activity, with MgO-based catalysts showing superior performance.[1][2][3]
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of TREN-modified catalysts and other notable catalytic systems in the Knoevenagel condensation.
| Catalyst | Catalyst Type | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TAEA/MgO | TREN-Modified | Furfural, Malononitrile | Acetonitrile | 80 | 15 min | ~98 | [1][2][3] |
| TAEA/Al2O3 | TREN-Modified | Furfural, Malononitrile | Acetonitrile | 80 | 120 min | ~60 | [1][2][3] |
| TAEA/Nb2O5 | TREN-Modified | Furfural, Malononitrile | Acetonitrile | 80 | 120 min | ~40 | [1][2][3] |
| NH2-GCN | Amine-Functionalized | Benzaldehyde, Malononitrile | Ethanol (B145695) | RT | 10 min | 92 | [4] |
| C60-AEP | Amine-Functionalized | Benzaldehyde, Malononitrile | Toluene (B28343) | 60 | 30 min | >99 | [5] |
| Boric Acid | Homogeneous Acid | 4-chlorobenzaldehyde, Malononitrile | Aqueous Ethanol | RT | 15 min | 96 | [6] |
| Basic-Meso-ZSM-5 | Heterogeneous Basic | Benzaldehyde, Malononitrile | - | 50 | 30 min | >95 | [7] |
| 1CaO–1.5MgO | Heterogeneous Basic | Benzaldehyde, Malononitrile | Water | RT | - | High | [7][8] |
| CsNaX-NH2 | Amine-Modified Zeolite | Benzaldehyde, Ethyl Cyanoacetate | - | - | - | High | [9] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific data point was not explicitly mentioned in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the Knoevenagel condensation using TREN-modified and other catalysts.
Synthesis of TREN-Modified Catalysts (Direct Anchoring Method)
This protocol describes the direct anchoring of tris(2-aminoethyl)amine (TAEA) onto a metal oxide support.[1][2][3]
-
Support Preparation: The metal oxide support (e.g., MgO, Al2O3, Nb2O5) is dried under vacuum at 120 °C for 12 hours to remove any adsorbed water.
-
Amine Functionalization: 1 g of the dried metal oxide is suspended in 50 mL of anhydrous toluene. To this suspension, a solution of TAEA (10 mmol) in 20 mL of anhydrous toluene is added dropwise under a nitrogen atmosphere.
-
Reaction: The mixture is stirred and refluxed at 110 °C for 24 hours.
-
Washing and Drying: The resulting solid is filtered, washed extensively with toluene and ethanol to remove any unreacted amine, and then dried under vacuum at 80 °C for 12 hours.
General Procedure for Knoevenagel Condensation
This procedure is a general guideline for carrying out the Knoevenagel condensation with a heterogeneous catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the catalyst (typically 20-50 mg) are mixed in a suitable solvent (5-10 mL), such as ethanol or acetonitrile.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired α,β-unsaturated product.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for catalyst synthesis and Knoevenagel condensation.
Caption: Proposed mechanism for TREN-catalyzed Knoevenagel condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Electrochemical Analysis of Tris(2-aminoethyl)amine (TREN) Metal Complexes
An objective guide for researchers, scientists, and drug development professionals on the electrochemical behavior of TREN-based metal complexes, supported by experimental data.
Tris(2-aminoethyl)amine (TREN) is a tripodal, tetradentate ligand known for forming stable complexes with a variety of transition metals, including copper, cobalt, and iron.[1] The constrained C3-symmetric nature of the TREN ligand often results in complexes with well-defined stereochemistry, making them attractive models for studying metalloprotein active sites and for applications in catalysis and drug design.[1][2] Understanding the electrochemical properties of these complexes, such as their redox potentials and electron transfer kinetics, is crucial for predicting their reactivity and mechanism of action in various chemical and biological systems. This guide provides a comparative analysis of the electrochemical properties of key TREN metal complexes, supported by a summary of quantitative data and detailed experimental protocols.
Quantitative Electrochemical Data
The electrochemical properties of TREN complexes are highly dependent on the coordinated metal ion, the presence of additional ligands, and the experimental conditions. The following table summarizes key electrochemical data for selected TREN complexes, providing a basis for comparison.
| Complex | Metal Ion | Redox Couple | E½ (V vs. ref) | Reference Electrode | Experimental Conditions | Source |
| [Fe(TREN)(catechol)]+ | Fe(III) | Fe(III)/Fe(II) | -0.430 | SCE | CH3OH/H2O (60/40) | [3] |
| [Fe(TREN-DMIT)]2+ | Fe(II) | Fe(II)/Fe(III) | Varies with ligand | Fc/Fc+ | Acetonitrile, 0.1 M [n-Bu4N][PF6] | [4] |
| [Fe(TREN-DMISE)]2+ | Fe(II) | Fe(II)/Fe(III) | Varies with ligand | Fc/Fc+ | Acetonitrile, 0.1 M [n-Bu4N][PF6] | [4] |
| [Cu(TREN)L]2+ | Cu(II) | Cu(II)/Cu(I) | Varies with L | Not specified | Not specified | [5] |
| [Co(TREN)X2]+ | Co(II/III) | Co(III)/Co(II) | Not specified | Not specified | Not specified | [1] |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to differing experimental conditions. "Varies with ligand" indicates that the redox potential is sensitive to modifications on the TREN backbone or the presence of co-ligands.
Experimental Protocols
The characterization of the electrochemical properties of TREN complexes typically involves cyclic voltammetry (CV). This technique allows for the determination of redox potentials and provides insights into the reversibility of electron transfer processes.
Typical Experimental Protocol for Cyclic Voltammetry of a TREN Metal Complex:
-
Preparation of the Analyte Solution: A solution of the TREN metal complex (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium hexafluorophosphate, [n-Bu4N][PF6]) to ensure sufficient conductivity. Acetonitrile is a common solvent for these studies.[4]
-
Electrochemical Cell Setup: A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon electrode is commonly employed.[6]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is often used.[3] Sometimes, a silver wire is used as a pseudo-reference electrode, and the potentials are then referenced externally to the ferrocene/ferrocenium (Fc/Fc+) couple.[6]
-
Counter Electrode: A platinum wire serves as the counter electrode.[6]
-
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s). The potential is swept in one direction and then reversed.
-
Data Analysis: The resulting voltammogram is analyzed to determine the half-wave potential (E½), which is an approximation of the standard redox potential. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is typically close to 59 mV at room temperature.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in the electrochemical analysis and the relationships between different components, the following diagrams are provided.
Comparative Discussion
The electrochemical properties of TREN complexes are a rich area of study with significant implications for their application.
-
Influence of the Metal Ion: The choice of the central metal ion (e.g., Fe, Co, Cu) is the primary determinant of the redox potential. Each metal has an intrinsic tendency to exist in different oxidation states, which is reflected in the measured E½ values.
-
Effect of Ligand Modification: Modifications to the TREN ligand framework, such as the introduction of different functional groups, can fine-tune the electronic properties of the metal center. For instance, the introduction of thione and selone functionalities onto ligands coordinated to iron has been shown to lower the Fe(II)/Fe(III) reduction potential.[4] This tunability is a key advantage in the rational design of complexes with specific electrochemical properties.
-
Role of Co-ligands: The presence of additional ligands in the coordination sphere can significantly impact the redox potential. For example, in [Cu(TREN)L]2+ complexes, the nature of the fifth ligand 'L' influences the electronic environment of the copper center and thus its redox behavior.[5] Similarly, for iron complexes, the coordination of different catecholamide ligands can shift the redox potential to be within the range of biological reductants.[3]
-
Redox-Induced Structural Changes: It is important to consider that electron transfer can be accompanied by changes in the coordination geometry of the metal complex. These structural reorganizations can influence the thermodynamics and kinetics of the redox process.[7]
Conclusion
The electrochemical analysis of TREN metal complexes reveals a class of compounds with tunable redox properties. The systematic variation of the metal ion, modification of the TREN ligand, and the introduction of co-ligands provide a powerful strategy for controlling their electrochemical behavior. This tunability, combined with their well-defined structures, makes TREN complexes promising candidates for a wide range of applications, from catalysts in chemical synthesis to redox-active components in drug design and electrochemical sensors. Further research, particularly systematic studies under consistent experimental conditions, will be invaluable for building a more comprehensive comparative understanding and for guiding the future design of TREN-based functional molecules.
References
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and electrochemical studies of a new iron tetra-catecholamide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trigonal planar copper(I) complex: synthesis, structure, and spectra of a redox pair of novel copper(II/I) complexes of tridentate bis(benzimidazol-2'-yl) ligand framework as models for electron-transfer copper proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triaminotriethylamine: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Triaminotriethylamine (also known as TAEA or Tren), a highly corrosive and toxic organic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance.
This compound is fatal if it comes into contact with the skin and causes severe skin burns and eye damage.[1][2][3][4] It is also toxic if swallowed.[1][2][3] Due to its hazardous nature, this compound must be disposed of as chemical waste through an approved and licensed waste disposal plant.[1][2][3] Never dispose of this chemical down the drain or with general laboratory trash.
Key Safety and Disposal Data
A summary of critical data for this compound is provided in the table below. This information is essential for risk assessment and the implementation of safe handling and disposal procedures.
| Property | Value | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH310: Fatal in contact with skinH314: Causes severe skin burns and eye damage | [1][2][3] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][2][3] |
| Incompatibilities | Strong acids, strong oxidizing agents | ChemBK |
| Physical State | Liquid | [4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][3] |
| pH | 11.85 | [4] |
| Water Solubility | Miscible | LookChem |
Experimental Protocol: Neutralization of Small Quantities of this compound for Disposal
While bulk quantities of this compound must be handled by professional waste disposal services, small spills or residual amounts in containers may need to be neutralized before final disposal. Amines are basic and can be neutralized by reacting them with a weak acid to form a more stable ammonium (B1175870) salt. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
Materials:
-
This compound waste
-
Dilute solution of a weak acid (e.g., 1M citric acid or 1M acetic acid)
-
Large beaker or flask
-
Stir bar and stir plate
-
Ice bath
-
pH meter or pH paper
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place the beaker or flask containing the this compound solution in an ice bath on a stir plate within a chemical fume hood. The ice bath is crucial to dissipate the heat generated during the exothermic neutralization reaction.
-
Dilution: If the this compound is concentrated, dilute it slowly with a compatible solvent (e.g., water) to better control the reaction rate.
-
Slow Acid Addition: Begin stirring the this compound solution. Slowly add the dilute weak acid dropwise using a dropping funnel or a pipette.
-
Monitor Temperature and pH: Continuously monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the acid addition until the solution has cooled. Periodically check the pH of the solution.
-
Neutralization Point: Continue adding the acid until the pH of the solution is near neutral (pH 7).
-
Final Disposal: Once neutralized, the resulting solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling of Triaminotriethylamine for Laboratory Professionals
Providing immediate, procedural guidance for the safe handling, use, and disposal of Triaminotriethylamine, this document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the chemical's high toxicity and corrosive nature.
This compound, also known as Tris(2-aminoethyl)amine or TREN, is a corrosive and toxic organic compound.[1][2] It is fatal if it comes into contact with the skin and toxic if swallowed.[3][4][5] The substance causes severe skin burns and eye damage.[1][3][5] Therefore, strict adherence to safety protocols is essential.
Key Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling. This data is summarized from various safety data sheets.
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | [4] |
| Physical State | Liquid | [4] |
| Odor | No information available | [4] |
| pH | 11.85 | [4] |
| Boiling Point | 114 °C / 237.2 °F | [4] |
| Flash Point | > 110 °C / > 230 °F | [4] |
| Vapor Pressure | 0.02 mmHg (at 20 °C) | [6][7] |
| Vapor Density | 5 (air = 1.0) | [6][7] |
| Density | 0.976 g/mL (at 20 °C) | [6][7] |
| Solubility | Soluble in water | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is the first line of defense against the hazards of this compound. All personnel must be trained on the proper selection, use, and disposal of PPE.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale and Source |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that cause severe eye damage.[4][8][9] |
| Skin and Body Protection | Chemical-resistant lab coat, apron, and full-body suit if there is a risk of splashing. | Prevents contact with skin, which can be fatal.[4][5] |
| Hand Protection | Nitrile or Neoprene gloves. Double gloving is recommended. | Provides a barrier against a substance that is fatal upon skin contact. Always inspect gloves for integrity before use.[4] No specific breakthrough times for this compound are readily available; consult the glove manufacturer's specific chemical resistance data. |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter is required when vapors or aerosols are generated. | Protects the respiratory tract from corrosive and toxic vapors.[8][10] |
Experimental Protocols for PPE Selection
While specific experimental data for this compound is not publicly available, the selection of chemically resistant gloves is based on standardized tests such as ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact . This test measures the breakthrough time and permeation rate of a chemical through the glove material. Researchers must consult the manufacturer's data sheets, which should provide this information for specific chemicals or chemical classes. If data for this compound is not available, select gloves rated for similar corrosive amines and perform a pre-use integrity check.
Operational and Disposal Plan
A systematic approach to handling and disposal is mandatory to ensure safety and compliance.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is available and in good condition.[11] An emergency eyewash station and safety shower must be accessible.[4]
-
Designated Area : All work with this compound should be conducted in a designated area, clearly marked with warning signs.[11]
-
Handling :
-
Post-Handling :
Disposal Plan
-
Waste Collection : All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed container.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless it is a compatible mixture. Specifically, keep it separate from strong oxidizers and acids.
-
Disposal : Dispose of the chemical waste through an approved hazardous waste disposal plant.[3][5][10] Adhere to all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain.[10]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
-
Evacuate : Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials.
-
Collect : Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as detailed above.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][10] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with large amounts of water for at least 15 minutes. Seek immediate medical attention as skin contact can be fatal.[4][5][10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9][10] |
Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 5. TRIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Diethylamine Resistant Work Gloves [workgloves.co.uk]
- 9. restoredcdc.org [restoredcdc.org]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Triethylamine [cdc.gov]
- 11. umdearborn.edu [umdearborn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
